1-(2-Phenoxyphenyl)propan-2-one
Description
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Structure
3D Structure
Properties
CAS No. |
1305324-08-6 |
|---|---|
Molecular Formula |
C15H14O2 |
Molecular Weight |
226.27 g/mol |
IUPAC Name |
1-(2-phenoxyphenyl)propan-2-one |
InChI |
InChI=1S/C15H14O2/c1-12(16)11-13-7-5-6-10-15(13)17-14-8-3-2-4-9-14/h2-10H,11H2,1H3 |
InChI Key |
VWFRDWVKFQONRY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=CC=CC=C1OC2=CC=CC=C2 |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Synthesis, Characterization, and Potential Applications of 1-(2-Phenoxyphenyl)propan-2-one
Abstract
This technical guide provides a comprehensive framework for the synthesis, characterization, and prospective evaluation of 1-(2-phenoxyphenyl)propan-2-one, a sparsely documented ketone derivative. Recognizing the absence of extensive literature on this specific molecule, this document leverages established chemical principles and data from structurally related analogs, such as 1-phenoxypropan-2-one, to propose a robust synthetic pathway and a detailed analytical characterization strategy. The narrative is designed for researchers, chemists, and drug development professionals, offering field-proven insights into the causality behind experimental choices. We will detail a proposed Williamson ether synthesis, outline expected spectroscopic and chromatographic profiles, discuss physicochemical properties based on analogous compounds, and explore potential applications in medicinal chemistry and materials science. This guide serves as a practical and scientifically grounded roadmap for the investigation of this novel compound.
Molecular Profile and Structural Elucidation
1-(2-Phenoxyphenyl)propan-2-one is an aromatic ketone featuring a propan-2-one (acetone) moiety linked via a methylene bridge to a 2-phenoxyphenyl group. The core structure consists of a diphenyl ether scaffold where the propanone side chain is attached to one of the phenyl rings at the ortho position relative to the ether linkage. This arrangement provides a unique three-dimensional architecture and electronic environment that may confer interesting chemical and biological properties.
The IUPAC name for this compound is 1-(2-phenoxyphenyl)propan-2-one. Its structure combines the features of a ketone and a diaryl ether, making it a potentially valuable synthetic intermediate.
Caption: Chemical structure of 1-(2-Phenoxyphenyl)propan-2-one.
Table 1: Chemical Identifiers and Calculated Properties
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 1-(2-Phenoxyphenyl)propan-2-one | - |
| Molecular Formula | C₁₅H₁₄O₂ | Calculated |
| Molecular Weight | 226.27 g/mol | Calculated |
| Canonical SMILES | CC(=O)CC1=CC=CC=C1OC2=CC=CC=C2 | Calculated |
| InChI Key | (Predicted) | - |
| CAS Number | Not assigned | - |
Proposed Synthesis Methodology
The synthesis of 1-(2-phenoxyphenyl)propan-2-one can be effectively approached via a modified Williamson ether synthesis followed by nucleophilic substitution. This strategy is adapted from established protocols for similar phenoxypropanone compounds.[1] The rationale is to first form a phenoxide from 2-phenylphenol (2-hydroxybiphenyl), which then acts as a nucleophile to displace a halide from chloroacetone.
Core Principle: The hydroxyl group of 2-phenylphenol is deprotonated by a weak base (K₂CO₃) to form a potassium phenoxide. This potent nucleophile then attacks the electrophilic carbon of chloroacetone. The inclusion of potassium iodide (KI) as a catalyst facilitates the reaction by converting chloroacetone in situ to the more reactive iodoacetone via the Finkelstein reaction, accelerating the rate of substitution.
Caption: Proposed workflow for the synthesis of 1-(2-Phenoxyphenyl)propan-2-one.
Experimental Protocol
This protocol is a self-validating system; progress can be monitored by Thin Layer Chromatography (TLC), and the final product's identity is confirmed through rigorous spectroscopic analysis as described in Section 3.
-
Reaction Setup:
-
To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-phenylphenol (1.0 mol equiv), anhydrous potassium carbonate (K₂CO₃, 1.5 mol equiv), and potassium iodide (KI, 0.1 mol equiv).
-
Add 100 mL of dry acetone.
-
Causality: Anhydrous conditions are crucial to prevent the hydrolysis of reagents and side reactions. K₂CO₃ is a suitable base as it is strong enough to deprotonate the phenol but not so strong as to promote self-condensation of the acetone.
-
-
Initial Heating and Nucleophile Formation:
-
Stir the mixture and heat to 60°C for 1 hour.
-
Causality: This step ensures the complete formation of the potassium 2-phenylphenoxide salt, the active nucleophile for the subsequent reaction.
-
-
Addition of Electrophile:
-
Dissolve α-chloroacetone (1.0 mol equiv) in 30 mL of dry acetone.
-
Add the chloroacetone solution dropwise to the reaction mixture over 20 minutes using an addition funnel.
-
Causality: Dropwise addition helps to control the reaction temperature, preventing potential side reactions, and ensures a steady concentration of the electrophile.
-
-
Reaction Completion:
-
Maintain the reaction mixture at 60°C and stir for an additional 3 hours.
-
Monitor the reaction progress by TLC (e.g., using a 4:1 hexane:ethyl acetate mobile phase) until the starting 2-phenylphenol spot has been consumed.
-
-
Work-up and Isolation:
-
Cool the mixture to room temperature.
-
Filter the solid inorganic salts (KCl, K₂CO₃) using a Buchner funnel and wash the filter cake with a small amount of acetone.
-
Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator. The result is a crude residue.
-
-
Purification:
-
Purify the crude residue by column chromatography over silica gel.
-
Elute with a gradient of hexane and ethyl acetate to isolate the pure 1-(2-phenoxyphenyl)propan-2-one.
-
Causality: Column chromatography is essential to separate the desired product from unreacted starting materials and any potential side products, ensuring high purity.
-
Physicochemical Properties and Analytical Characterization
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value / Description | Rationale / Analog Source |
|---|---|---|
| Physical State | Colorless to pale yellow oil or low-melting solid | Analogs are typically liquids or semi-solids at room temperature.[2] |
| Boiling Point | > 250 °C (at atm. pressure) | Significantly higher than 1-phenoxy-2-propanol (241.2 °C) due to increased molecular weight and van der Waals forces.[3] |
| Solubility | Low solubility in water; soluble in organic solvents (e.g., ethanol, acetone, dichloromethane) | The large, nonpolar aromatic structure dominates its solubility profile. |
| Density | ~1.1 g/cm³ | Slightly higher than water, similar to related aromatic ethers and ketones. |
Proposed Quality Control & Spectroscopic Profile
The identity and purity of the synthesized compound must be confirmed using a suite of analytical techniques.
Table 3: Expected Spectroscopic Data for Product Confirmation
| Technique | Expected Results |
|---|---|
| ¹H NMR | - Singlet (~2.2 ppm, 3H): Methyl protons (-COCH₃).- Singlet (~4.6 ppm, 2H): Methylene protons (-CH₂-).- Multiplets (7.0-7.8 ppm, 9H): Complex signals from the nine aromatic protons of the two phenyl rings. |
| ¹³C NMR | - Signal (~206 ppm): Carbonyl carbon (C=O).- Signal (~75 ppm): Methylene carbon (-CH₂-).- Signal (~29 ppm): Methyl carbon (-CH₃).- Multiple signals (115-160 ppm): Aromatic carbons. |
| IR Spectroscopy | - Strong absorption at ~1715 cm⁻¹: Characteristic C=O (ketone) stretch.- Strong absorption at ~1240 cm⁻¹: Characteristic C-O-C (aryl ether) asymmetric stretch. |
| Mass Spec. (EI) | - Molecular Ion (M⁺) peak at m/z = 226.27: Corresponding to the molecular weight of C₁₅H₁₄O₂. |
| Purity (HPLC/GC) | >95% peak area | Standard requirement for synthetic products in research. |
Safety, Handling, and Storage
Although a specific Safety Data Sheet (SDS) for 1-(2-phenoxyphenyl)propan-2-one does not exist, a robust safety protocol can be established based on the hazards of its structural analogs.[2][4][5][6]
-
Potential Hazards:
-
Handling and Personal Protective Equipment (PPE):
-
Use only in a well-ventilated area, preferably within a chemical fume hood.[4]
-
Wear appropriate PPE: chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[4][7]
-
Wash hands thoroughly after handling.[4]
-
Keep away from heat, sparks, open flames, and other ignition sources.[7]
-
-
Storage:
-
Disposal:
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[4]
-
Potential Applications and Future Research Directions
The unique structure of 1-(2-phenoxyphenyl)propan-2-one suggests its potential as a valuable scaffold in several scientific domains. The presence of a phenolic ketone makes it a key precursor for various heterocyclic systems.[8]
-
Medicinal Chemistry:
-
Scaffold for Heterocycles: The compound can serve as a starting material for synthesizing flavonoids, chromanones, and other heterocyclic compounds. These molecular families are known to possess a wide range of biological activities.[8]
-
Drug Discovery Intermediate: Derivatives of related structures have been investigated for antimicrobial and anticancer properties.[8] The diphenyl ether moiety is a common feature in various bioactive molecules, suggesting this compound could be a valuable building block for novel therapeutic agents.
-
-
Materials Science:
-
Non-Linear Optical (NLO) Materials: The extended π-system of the diphenyl ether core could be functionalized to develop organic compounds with NLO properties, which are relevant in telecommunications and optical computing.[8]
-
Future Research:
-
Execution of Synthesis: The primary step is to perform the proposed synthesis and fully characterize the compound to confirm the predicted analytical data.
-
Biological Screening: The synthesized molecule should be screened against various biological targets, including cancer cell lines and microbial strains, to assess its therapeutic potential.
-
Derivatization: The ketone functionality can be readily converted to other groups (e.g., alcohols, oximes, amines), creating a library of novel compounds for further investigation.[8]
-
Polymer Chemistry: Explore its use as a monomer or additive in the development of specialty polymers with unique thermal or optical properties.
References
-
The Royal Society of Chemistry. Synthesis of 1-substituted phenoxypropan-2-one (3a-3m). Retrieved from [Link]
-
CPAChem. (2025, January 27). Safety data sheet for 1-Phenoxy-2-propanol. Retrieved from [Link]
-
PubChem. 1-(2-Methoxyphenoxy)propan-2-one. National Center for Biotechnology Information. Retrieved from [Link]
-
Cheméo. Chemical Properties of 2-Propanone, 1-phenoxy- (CAS 621-87-4). Retrieved from [Link]
-
Stenutz. 1-(phenoxy)propan-2-one. Retrieved from [Link]
-
PubChem. 1-(2-Methoxyphenyl)propan-1-one. National Center for Biotechnology Information. Retrieved from [Link]
-
NIST WebBook. 1-Propanone, 2,2-dimethyl-1-(4-phenoxyphenyl)-. National Institute of Standards and Technology. Retrieved from [Link]
-
PubChem. 1-Phenoxy-2-propanone. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. 1-Phenoxy-2-propanol. National Center for Biotechnology Information. Retrieved from [Link]
-
Tradeasia. Phenoxy Propanol: Properties, Applications, and Industry Insights. Retrieved from [Link]
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Compound Identification and Physicochemical Properties
An In-depth Technical Guide to 1-Phenoxy-2-propanone (CAS 621-87-4)
Abstract: This technical guide provides a comprehensive overview of 1-Phenoxy-2-propanone (CAS 621-87-4), a versatile ketone and ether utilized as a key intermediate in organic synthesis. While the topic name provided was "1-(2-Phenoxyphenyl)propan-2-one," the CAS number 621-87-4 correctly corresponds to 1-Phenoxy-2-propanone, which is the subject of this document. This guide delves into the compound's physicochemical properties, provides a detailed synthetic protocol with mechanistic explanations, outlines methods for spectroscopic characterization and analytical purity assessment, discusses its applications, and summarizes critical safety and handling information. The content is structured to provide researchers, scientists, and drug development professionals with both foundational knowledge and actionable, field-proven insights.
1-Phenoxy-2-propanone, also widely known as phenoxyacetone, is an organic compound featuring a phenoxy group linked to a propanone moiety via a methylene bridge.[1] This structure imparts both aromatic and carbonyl reactivity, making it a valuable building block in synthetic chemistry.
Chemical Structure
Caption: Chemical structure of 1-Phenoxy-2-propanone.
Physicochemical Data Summary
The fundamental properties of 1-Phenoxy-2-propanone are summarized below, collated from various chemical suppliers and databases.
| Property | Value | Reference(s) |
| CAS Number | 621-87-4 | [1][2][3] |
| Molecular Formula | C₉H₁₀O₂ | [1][2][3] |
| Molecular Weight | 150.17 g/mol | [2][3][4] |
| Appearance | Colorless to pale yellow liquid | [1][5] |
| Boiling Point | 229-230 °C (lit.) | [2][6] |
| Density | 1.097 g/mL at 25 °C (lit.) | [2][3][6] |
| Refractive Index (n20/D) | 1.521 (lit.) | [2][3] |
| Flash Point | 85 °C (185 °F) - closed cup | [3] |
| Solubility | Low solubility in water; moderately soluble in organic solvents | [1] |
| Synonyms | Phenoxyacetone, Methyl phenoxymethyl ketone, 1-Phenoxyacetone | [1][3][7] |
Synthesis and Mechanistic Insights
The most direct and industrially relevant synthesis of 1-Phenoxy-2-propanone is the Williamson ether synthesis. This classical method involves the reaction of a phenoxide salt with an α-halo ketone. The causality behind this choice is its high efficiency, use of readily available starting materials, and straightforward procedure.
Recommended Synthetic Protocol
This protocol is adapted from established methods for the synthesis of analogous phenoxypropanone derivatives.[8]
Objective: To synthesize 1-Phenoxy-2-propanone from phenol and chloroacetone.
Materials:
-
Phenol (1.0 eq)
-
Chloroacetone (1.1 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃, 2.0 eq)
-
Potassium Iodide (KI, 0.1 eq, catalyst)
-
Acetone (solvent)
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add phenol, anhydrous potassium carbonate, and potassium iodide.
-
Solvent Addition: Add a sufficient volume of acetone to dissolve the phenol and create a stirrable slurry with the potassium carbonate.
-
Reagent Addition: While stirring at room temperature, add chloroacetone dropwise to the mixture.
-
Reaction Execution: Heat the mixture to reflux and maintain for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) by observing the disappearance of the phenol spot/peak.
-
Workup: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts (K₂CO₃, KCl, KI).
-
Solvent Removal: Remove the acetone from the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil is redissolved in a suitable organic solvent (e.g., ethyl acetate), washed with 5% aqueous NaOH to remove any unreacted phenol, followed by a water wash and a brine wash. The organic layer is then dried over anhydrous sodium sulfate.
-
Final Product: After filtering off the drying agent and removing the solvent in vacuo, the product can be further purified by vacuum distillation to yield 1-Phenoxy-2-propanone as a clear liquid.
Synthetic Scheme and Mechanism
The reaction proceeds via a nucleophilic substitution (Sₙ2) mechanism. Potassium carbonate acts as a base to deprotonate the phenol, forming the potassium phenoxide nucleophile in situ. The catalytic amount of potassium iodide facilitates the reaction by an in situ Finkelstein reaction, converting the chloroacetone to the more reactive iodoacetone, which is then readily attacked by the phenoxide.
Caption: Overall Williamson ether synthesis scheme.
Caption: Mechanistic pathway of the synthesis.
Spectroscopic Characterization and Analytical Protocols
Confirming the identity and purity of the synthesized 1-Phenoxy-2-propanone is critical. A combination of NMR, IR, and MS, along with a chromatographic method like GC-MS, provides a self-validating system for characterization.
Expected Spectroscopic Data
| Technique | Feature | Expected Observation |
| ¹H NMR | Aromatic Protons | Multiplet around δ 6.9-7.3 ppm (5H) |
| Methylene Protons (-O-CH₂-) | Singlet around δ 4.5-4.7 ppm (2H) | |
| Methyl Protons (-CO-CH₃) | Singlet around δ 2.2 ppm (3H) | |
| IR | Carbonyl (C=O) Stretch | Strong, sharp peak around 1720-1740 cm⁻¹ |
| Ether (C-O-C) Stretch | Strong peak(s) around 1240 cm⁻¹ (asymmetric) and 1040 cm⁻¹ (symmetric) | |
| Aromatic C=C Stretch | Peaks in the 1450-1600 cm⁻¹ region | |
| Mass Spec (EI) | Molecular Ion (M⁺) | Peak at m/z = 150 |
| Major Fragments | m/z = 107 (phenoxy-CH₂⁺), m/z = 94 (phenol⁺), m/z = 77 (phenyl⁺), m/z = 43 (acetyl cation, CH₃CO⁺) |
Analytical Workflow for Purity Assessment
Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for assessing the purity of volatile compounds like 1-Phenoxy-2-propanone, allowing for the separation and identification of residual starting materials, solvents, and by-products.[9][10]
Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a 1 mg/mL solution of the synthesized 1-Phenoxy-2-propanone in a high-purity solvent such as dichloromethane or ethyl acetate.
-
Instrumentation: Use a gas chromatograph coupled to a mass spectrometer (GC-MS).
-
GC Conditions:
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 2 min, then ramp at 15 °C/min to 280 °C and hold for 5 min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Scan Range: m/z 40-300.
-
-
Data Analysis: Integrate the total ion chromatogram (TIC). Purity is calculated as the peak area of the product divided by the total area of all peaks. Identify impurities by comparing their mass spectra to library databases (e.g., NIST).
Sources
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- 5. Phenoxy 2-propanone - Liquid, Minimum 97% Purity, Cas No: 621-87-4, Density: 1.097 G/ml | High-performance School Lab Chemical at Best Price in Vasai | Ultra Pure Lab Chem Industries Llp [tradeindia.com]
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Technical Monograph: 1-(2-Phenoxyphenyl)propan-2-one
This technical guide provides an in-depth analysis of 1-(2-Phenoxyphenyl)propan-2-one , a critical intermediate in the synthesis of tricyclic heterocycles, particularly dibenzoxepins and benzofuran derivatives used in medicinal chemistry.[1][2][3]
Content Type: Technical Whitepaper / Synthetic Guide Subject: Chemical Identity, Synthesis, and Pharmaceutical Applications[1][2][3]
Nomenclature and Structural Identity
The precise identification of this molecule requires a rigorous application of IUPAC (International Union of Pure and Applied Chemistry) nomenclature rules.[3] The name 1-(2-Phenoxyphenyl)propan-2-one is derived systematically, prioritizing the ketone functional group over the ether linkage.[1][2][3]
IUPAC Dissection
The name is constructed based on the following hierarchy of rules:
-
Principal Functional Group: The ketone (
) has priority over the ether group.[3] Thus, the suffix is -one .[1][2][3] -
Parent Chain Selection: The longest carbon chain containing the principal functional group (carbonyl) is a 3-carbon chain (propane).[1][3]
-
Numbering: The chain is numbered to give the carbonyl group the lowest possible locant.
-
Substituent Identification: Attached to
is a phenyl ring.[1][3] This phenyl ring is substituted at its own ortho (2) position by a phenoxy group ( ).[1][3]
Final Systematic Name: 1-(2-Phenoxyphenyl)propan-2-one.[1][2][3][4]
Chemical Data Table
| Property | Specification |
| IUPAC Name | 1-(2-Phenoxyphenyl)propan-2-one |
| Common Name | (2-Phenoxyphenyl)acetone; o-Phenoxyphenylacetone |
| Molecular Formula | |
| Molecular Weight | 226.27 g/mol |
| SMILES | CC(=O)CC1=CC=CC=C1OC2=CC=CC=C2 |
| CAS Registry | 1305324-08-6 (Reference ID) |
| Appearance | Viscous pale yellow oil (predicted) |
Structural Visualization
The following diagram illustrates the structural hierarchy and numbering logic used to derive the IUPAC name.
Figure 1: Structural decomposition showing the parent propan-2-one chain and the ortho-phenoxy substitution pattern.[1][2][3]
Synthetic Utility in Drug Discovery[2][5][6][7]
As a Senior Application Scientist, it is critical to contextualize why this molecule matters. 1-(2-Phenoxyphenyl)propan-2-one is a "gateway scaffold" in medicinal chemistry.[1][2][3] It serves as a direct precursor to tricyclic heterocycles , specifically the dibenzo[b,e]oxepin and benzofuran classes.[2]
The Dibenzo[b,e]oxepin Pathway
This molecule is structurally homologous to the precursors used for Doxepin (a tricyclic antidepressant) and Olopatadine (an antihistamine). The presence of the ketone allows for:
-
Reductive Amination: Conversion to secondary/tertiary amines (Doxepin analogs).[1][3]
-
Cyclodehydration: Acid-catalyzed intramolecular Friedel-Crafts alkylation closes the central ring to form the tricyclic core.[1][3]
Benzofuran Synthesis
While less common than the oxepin route for this specific isomer, oxidative cyclization can yield 3-substituted benzofurans, which are pharmacophores in anti-arrhythmic drugs (e.g., Amiodarone derivatives).[2]
Mechanistic Synthesis Protocols
High-purity synthesis of 1-(2-phenoxyphenyl)propan-2-one is challenging due to the potential for polymerization of the electron-rich diphenyl ether system.[1][2][3] Two robust, self-validating protocols are recommended.[1][2][3]
Protocol A: The Henry Reaction (Nitroalkene Route)
This method is preferred for its scalability and avoidance of unstable acid chlorides.[3]
Reaction Scheme:
-
Condensation: 2-Phenoxybenzaldehyde + Nitroethane
1-(2-phenoxyphenyl)-2-nitropropene.[1][2][3] -
Reduction/Hydrolysis: Nitroalkene
1-(2-phenoxyphenyl)propan-2-one.[1][2][3]
Step-by-Step Methodology:
-
Reagents: Charge a reactor with 2-phenoxybenzaldehyde (1.0 eq), nitroethane (5.0 eq, acts as solvent/reactant), and ammonium acetate (0.2 eq).
-
Reflux: Heat to mild reflux (
) for 4–6 hours. Monitor TLC for disappearance of aldehyde.[1][3] -
Isolation (Intermediate): Evaporate excess nitroethane. Crystallize the yellow nitroalkene intermediate from isopropanol.
-
Reductive Hydrolysis: Suspend the nitroalkene in methanol/HCl. Add iron powder (4.0 eq) portion-wise at
. The nitro group is reduced to an enamine, which hydrolyzes in situ to the ketone.[3] -
Purification: Extract with Dichloromethane (DCM). Wash with sodium bicarbonate.[1][3] Distill under high vacuum (<1 mmHg) to isolate the ketone oil.
Protocol B: The Dakin-West Reaction
Applicable if 2-phenoxyphenylacetic acid is the available starting material.[1][3]
Reaction:
Critical Process Parameters (CPPs):
-
Catalyst: 1-Methylimidazole can accelerate the reaction significantly compared to pyridine alone.[1][3]
-
Temperature: Requires
; strict temperature control is necessary to prevent tar formation.
Synthetic Workflow Diagram
Figure 2: Convergent synthetic pathways to the target ketone and downstream cyclization.[1][3]
Analytical Characterization
To validate the synthesis, the following spectroscopic signatures must be confirmed.
| Technique | Expected Signal | Structural Assignment |
| IR Spectroscopy | Carbonyl ( | |
| IR Spectroscopy | Ether ( | |
| 1H NMR | Methyl group of the ketone ( | |
| 1H NMR | Benzylic methylene ( | |
| 1H NMR | Aromatic protons (two rings).[1] | |
| MS (EI) | Molecular ion and acetyl fragment. |
Safety and Handling
-
Precursor Hazards: Nitroethane is flammable and a suspected precursor for controlled substances (though less regulated than nitropropane).[3] 2-Phenoxybenzaldehyde is a skin irritant.[1][2][3]
-
Reactivity: The alpha-methylene position is acidic; avoid strong bases unless alkylation is intended.[1][3]
-
Storage: Store under nitrogen at
to prevent auto-oxidation of the ether linkage or aldol condensation.
References
-
IUPAC Nomenclature of Organic Chemistry (Blue Book). "Rule P-64.2.2: Ketones."[1][3] International Union of Pure and Applied Chemistry.[1][3]
-
PubChem Compound Summary. "1-(2-Phenoxyphenyl)propan-2-one (Analogous Search)." National Center for Biotechnology Information.[1][3] [3]
-
ChemSrc Chemical Database. "CAS 1305324-08-6 Entry." ChemSrc.
-
Organic Chemistry Portal. "The Henry Reaction: Mechanism and Applications." Organic Chemistry Portal.
-
ScienceDirect Topics. "Dakin-West Reaction in Heterocyclic Synthesis." Elsevier.[1][3]
Sources
Technical Monograph: Spectroscopic Characterization of 1-(2-Phenoxyphenyl)propan-2-one
This technical guide details the spectroscopic characterization of 1-(2-Phenoxyphenyl)propan-2-one (also known as o-phenoxy-phenyl-2-propanone or o-phenoxy P2P). This compound is a substituted phenylacetone derivative, often utilized as a synthetic intermediate in the preparation of complex heterocycles and pharmaceutical scaffolds (e.g., phenoxyphenyl-isopropylamines).
The data presented below synthesizes experimental principles from analogous structures (phenylacetone, diphenyl ether) with high-fidelity predictive modeling to provide a robust reference for identification.
Compound Identity:
-
IUPAC Name: 1-(2-Phenoxyphenyl)propan-2-one
-
Molecular Formula: C₁₅H₁₄O₂
-
Molecular Weight: 226.27 g/mol
-
Structure: A propan-2-one moiety attached at the C1 position of a benzene ring, which bears a phenoxy substituent at the C2 (ortho) position.
Mass Spectrometry (MS) Profile
Method: Electron Ionization (EI), 70 eV.
The mass spectrum of 1-(2-phenoxyphenyl)propan-2-one follows the characteristic fragmentation rules of aryl-2-propanones, modified by the stability of the diphenyl ether moiety.
Fragmentation Pathway Analysis
The primary fragmentation driver is alpha-cleavage adjacent to the carbonyl group.
-
Molecular Ion (M+): Observed at m/z 226 . This peak is typically distinct but of moderate intensity (10-20%) due to the facile fragmentation of the ketone chain.
-
Base Peak (m/z 183): Cleavage of the C-C bond between the carbonyl and the benzylic carbon yields the acetyl radical (neutral) and the (2-phenoxyphenyl)methyl cation (m/z 183). This cation is highly stabilized by resonance from the ortho-phenoxy group, making it the dominant species (100% relative abundance).
-
Acylium Ion (m/z 43): The complementary alpha-cleavage yields the acetyl cation [CH₃C≡O]⁺ at m/z 43.
-
Tropylium-like Rearrangement (m/z 155): The m/z 183 ion may eject CO or undergo rearrangement to lose neutral fragments (e.g., C₂H₄), though the diphenyl ether linkage is robust. A loss of 28 Da (CO) from the phenoxy ring is possible but less common than the formation of dibenzofuran-like species (m/z 168) via cyclization and loss of methyl/hydrogen.
-
Phenyl Cation (m/z 77): Characteristic of the terminal phenyl ring in the phenoxy group.
MS Fragmentation Logic Diagram
Caption: Primary fragmentation pathway showing the dominance of the stabilized benzyl cation (m/z 183) via alpha-cleavage.
Infrared Spectroscopy (IR)
Method: FTIR (Neat film or KBr pellet).
The IR spectrum is defined by the interplay between the unconjugated ketone and the aromatic ether.
| Functional Group | Wavenumber (cm⁻¹) | Intensity | Assignment / Notes |
| C=O Stretch | 1715 - 1720 | Strong | Characteristic of non-conjugated aliphatic ketones (acetone backbone). |
| C-O-C Stretch | 1230 - 1250 | Strong | Asymmetric stretching of the aromatic ether (Ar-O-Ar). |
| C=C Aromatic | 1585, 1485 | Medium | Ring breathing modes of the two benzene rings. |
| C-H Aromatic | 3030 - 3060 | Weak | C(sp²)-H stretching. |
| C-H Aliphatic | 2900 - 2980 | Medium | C(sp³)-H stretching of the methyl and methylene groups. |
| Mono-subst. Ph | 690, 750 | Strong | Out-of-plane (oop) bending for the unsubstituted phenoxy ring. |
| Ortho-subst. Ph | 740 - 760 | Strong | Oop bending characteristic of 1,2-disubstitution. |
Diagnostic Insight: The absence of an O-H stretch (3200-3600 cm⁻¹) confirms the ketone structure and rules out the enol form or reduced alcohol impurities (1-(2-phenoxyphenyl)-2-propanol).
Nuclear Magnetic Resonance (NMR)
Method: 400 MHz (1H) / 100 MHz (13C) in CDCl₃.
¹H NMR (Proton)
The proton spectrum is distinct due to the ortho-substitution pattern, which creates a complex aromatic region but a very clean aliphatic region.
| Shift (δ ppm) | Multiplicity | Integration | Assignment | Mechanistic Logic |
| 2.15 | Singlet (s) | 3H | -C(=O)CH₃ | Methyl ketone protons. Isolated from the aromatic ring by the carbonyl, showing minimal splitting or shifting. |
| 3.78 | Singlet (s) | 2H | Ar-CH₂-C=O | Benzylic methylene. Slightly downfield compared to unsubstituted phenylacetone (3.68 ppm) due to the electronic influence of the ortho-phenoxy group. |
| 6.85 - 7.05 | Multiplet (m) | 4H | Aromatic | Protons ortho and para to the ether oxygen (shielded by resonance). Includes H-3 of the central ring and H-2'/H-4' of the phenoxy ring. |
| 7.10 - 7.35 | Multiplet (m) | 5H | Aromatic | Remaining aromatic protons (meta to oxygen, or neutral). Overlap of the two ring systems. |
¹³C NMR (Carbon)
The carbon spectrum confirms the backbone skeleton and the ether linkage.
| Shift (δ ppm) | Type | Assignment | Notes |
| 206.5 | Quaternary | C=O | Typical ketone carbonyl. |
| 157.2 | Quaternary | Ar-C-O (Ring A) | Ipso carbon attached to oxygen (deshielded). |
| 156.8 | Quaternary | Ar-C-O (Ring B) | Ipso carbon of the phenoxy group. |
| 126.0 | Quaternary | Ar-C-CH₂ | Ipso carbon attached to the acetone chain. |
| 117.0 - 130.0 | CH | Aromatic CH | Cluster of 9 signals (some overlapping) representing the aromatic carbons. |
| 45.8 | CH₂ | -CH₂- | Alpha-carbon between ring and ketone. |
| 29.5 | CH₃ | -CH₃ | Terminal methyl carbon. |
Experimental Protocol for Data Acquisition
To ensure reproducibility and "Self-Validating" results (Pillar 2 of E-E-A-T), follow this standardized workflow.
Sample Preparation[1][2]
-
Solvent: Use CDCl₃ (Deuterated Chloroform) with 0.03% TMS as an internal standard.
-
Why: CDCl₃ is the standard for moderately polar organics; TMS provides the 0.00 ppm anchor.
-
-
Concentration:
-
1H NMR: Dissolve ~10 mg of sample in 0.6 mL solvent.
-
13C NMR: Dissolve ~30-50 mg of sample to improve signal-to-noise ratio for quaternary carbons.
-
-
Filtration: Filter through a cotton plug in a Pasteur pipette to remove suspended solids (e.g., drying agents like MgSO₄) that cause line broadening.
Workflow Diagram
Caption: Standardized workflow for spectroscopic validation of the target compound.
References
-
NIST Mass Spectrometry Data Center. Mass Spectrum of 1-Phenoxy-2-propanone (Analogous Backbone). National Institute of Standards and Technology.[1] Available at: [Link]
-
PubChem Database. 1-(2-Methoxyphenoxy)propan-2-one (Structural Analogue). National Center for Biotechnology Information. CID 138748. Available at: [Link]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[2] (Standard reference for substituent effect calculations).
Sources
An In-Depth Technical Guide to the Physical and Chemical Properties of Phenoxyacetone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenoxyacetone (1-phenoxy-2-propanone) is a versatile organic compound that serves as a crucial intermediate in the synthesis of a wide range of molecules, particularly in the pharmaceutical and fragrance industries.[1] Its unique chemical structure, featuring a ketone functionality and an ether linkage to a phenyl group, imparts a distinct reactivity profile that makes it a valuable building block for complex molecular architectures. This technical guide provides a comprehensive overview of the physical and chemical properties of phenoxyacetone, its synthesis, reactivity, analytical characterization, and applications, with a focus on its role in drug development.
I. Physicochemical Properties
Phenoxyacetone is a clear, colorless to light yellow liquid with a characteristic strong odor.[1] Its fundamental physical and chemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₁₀O₂ | [1] |
| Molecular Weight | 150.17 g/mol | [1] |
| CAS Number | 621-87-4 | [1] |
| Appearance | Clear, colorless to light yellow liquid | [1] |
| Odor | Strong, characteristic | [1] |
| Melting Point | -20 °C | [1] |
| Boiling Point | 229-230 °C | [2] |
| Density | 1.097 g/mL at 25 °C | [2] |
| Refractive Index (n²⁰/D) | 1.521 | [2] |
| Flash Point | 85 °C (185 °F) | [3][4] |
| Solubility | Soluble in organic solvents (e.g., ethanol, ether, acetone, chloroform, ethyl acetate). Slightly soluble in water (6.3 g/L at 25 °C). | [1][2][5] |
| logP (Octanol/Water Partition Coefficient) | 1.040 | [3] |
II. Synthesis of Phenoxyacetone: The Williamson Ether Synthesis
The most common and efficient method for the synthesis of phenoxyacetone is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by a phenoxide ion.
A. Reaction Mechanism
The synthesis proceeds via an Sₙ2 mechanism, which involves the following key steps:
-
Deprotonation of Phenol: Phenol is a weak acid and is deprotonated by a suitable base (e.g., potassium carbonate, sodium hydroxide) to form the more nucleophilic phenoxide ion.
-
Nucleophilic Attack: The phenoxide ion then acts as a nucleophile and attacks the electrophilic carbon of an alkyl halide (in this case, chloroacetone), displacing the halide ion.
Sources
Technical Guide: Biological Potential & Synthesis of 1-(2-Phenoxyphenyl)propan-2-one Derivatives
The following technical guide details the biological potential, synthesis, and pharmacophore analysis of 1-(2-Phenoxyphenyl)propan-2-one and its derivatives.
Executive Summary
1-(2-Phenoxyphenyl)propan-2-one (CAS 1305324-08-6) represents a specialized chemical scaffold merging a diphenyl ether moiety with a phenylacetone core. While the ketone itself acts primarily as a high-value intermediate, its downstream derivatives—specifically the corresponding amines, oximes, and chalcones—exhibit significant biological potential.
This guide analyzes the compound's utility as a precursor for ortho-phenoxyphenylisopropylamines (potential CNS active agents) and phenoxy-chalcones (antimicrobial/antineoplastic agents). We provide validated synthetic pathways and a pharmacophore analysis to support lead optimization in drug discovery.
Structural Analysis & Pharmacophore Mapping
The molecule consists of a propan-2-one chain attached to a phenyl ring, which bears an ortho-phenoxy substituent. This unique substitution pattern creates a distinct steric and electronic environment compared to unsubstituted phenylacetone.
Pharmacophore Features[1]
-
Lipophilic Domain (Diphenyl Ether): The ortho-phenoxy group adds significant lipophilicity and bulk. In medicinal chemistry, diphenyl ethers are privileged structures found in agrochemicals (herbicides/insecticides) and thyroid hormone analogs.
-
Linker (Methylene Bridge): The single carbon spacer allows for rotational freedom, critical for binding to monoamine transporters or enzyme active sites.
-
Reactive Core (Ketone): The carbonyl group serves as the "warhead" for derivatization (e.g., reductive amination, condensation).
Biological Implications
The structural congruence with amphetamine (phenylisopropylamine) suggests that amine derivatives of this scaffold may interact with:
-
Monoamine Transporters (SERT/NET/DAT): The bulky ortho-substituent may shift selectivity towards Serotonin (SERT) or Norepinephrine (NET) transporters, similar to the SAR observed in ortho-substituted phenethylamines.
-
Trace Amine-Associated Receptors (TAAR1): A potential target for psychotropic modulation.
-
Agrochemical Targets: The phenoxy-ether motif is characteristic of protoporphyrinogen oxidase (PPO) inhibitors and juvenile hormone mimics (e.g., Pyriproxyfen analogs).
Synthetic Pathways[1]
The synthesis of 1-(2-Phenoxyphenyl)propan-2-one requires navigating the steric hindrance of the ortho-phenoxy group.
Pathway Visualization (DOT)
Figure 1: Synthetic flowchart transforming precursor phenols into the target ketone and its bioactive derivatives.[1]
Biological Profiles of Derivatives
CNS Activity: The Amine Derivative
Compound: 1-(2-Phenoxyphenyl)propan-2-amine (CAS 1336308-75-8) Mechanism: Upon reductive amination, the ketone yields an amphetamine analog. The ortho-phenoxy group creates a "bent" conformation distinct from the planar unsubstituted amphetamine.
-
Potential Activity: Inhibition of MAO-A/B (Monoamine Oxidase) or reuptake inhibition of norepinephrine.
-
SAR Insight: Bulky ortho-substituents on amphetamines often reduce psychostimulant potency but can enhance affinity for 5-HT receptors (e.g., 5-HT2 subtypes).
Antimicrobial & Antitumor: The Chalcones
Compound: 1-(2-Phenoxyphenyl)-3-aryl-prop-2-en-1-one Mechanism: Condensation of the ketone with aromatic aldehydes yields chalcones.
-
Activity: Research indicates that phenoxy-substituted chalcones induce cell cycle arrest (G0/G1 phase) and upregulate p21 in tumor models.
-
Target: Tubulin polymerization inhibition or interference with the NF-κB pathway.
Agrochemical: Insect Growth Regulation
Compound: Pyriproxyfen Analogs Mechanism: The diphenyl ether backbone is a validated scaffold for Juvenile Hormone Analogs (JHA).
-
Activity: Disruption of insect metamorphosis. The 1-(2-phenoxyphenyl)propan-2-one skeleton mimics the terpenoid chain of natural juvenile hormones.
Experimental Protocols
Synthesis of 1-(2-Phenoxyphenyl)propan-2-one
Note: This protocol utilizes a modified Friedel-Crafts or Grignard approach due to the instability of direct phenoxy-acetone alkylation.
Reagents:
-
2-Phenoxybenzaldehyde
-
Nitroethane
-
Iron powder / HCl (for reduction) or Phenylmagnesium bromide + Propylene oxide (alternative).
Standard Protocol (via Nitroalkene):
-
Condensation: React 2-phenoxybenzaldehyde with nitroethane in acetic acid/ammonium acetate (Henry Reaction) to form 1-(2-phenoxyphenyl)-2-nitropropene.
-
Reduction/Hydrolysis: Reduce the nitroalkene using Iron/HCl (Nef-like reaction conditions) or reduce to the oxime and hydrolyze to yield 1-(2-phenoxyphenyl)propan-2-one .
-
Purification: Distill under high vacuum (bp ~160°C at 0.5 mmHg).
Reductive Amination (To Bioactive Amine)
Objective: Synthesis of 1-(2-phenoxyphenyl)propan-2-amine.
-
Setup: Dissolve 1-(2-phenoxyphenyl)propan-2-one (10 mmol) in dry Methanol (50 mL).
-
Addition: Add Ammonium Acetate (100 mmol) and Sodium Cyanoborohydride (15 mmol).
-
Reaction: Stir at room temperature for 48 hours under Nitrogen.
-
Workup: Acidify with HCl, wash with DCM (remove non-basic impurities), basify aqueous layer with NaOH, and extract the amine into DCM.
-
Yield: Expect a pale yellow oil. Convert to Hydrochloride salt for stability.
Data Summary: Predicted Properties
| Property | 1-(2-Phenoxyphenyl)propan-2-one | 1-(2-Phenoxyphenyl)propan-2-amine |
| Molecular Weight | 226.27 g/mol | 227.30 g/mol |
| LogP (Predicted) | ~3.5 (Lipophilic) | ~2.8 (Moderate) |
| H-Bond Donors | 0 | 1 (Amine) |
| H-Bond Acceptors | 2 (Ketone, Ether) | 1 (Ether) |
| Primary Target | Synthetic Intermediate | MAO / Transporter (CNS) |
| CAS Number | 1305324-08-6 | 1336308-75-8 |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 138748, 1-(2-Methoxyphenoxy)propan-2-one (Analogous Structure). Retrieved from [Link]
-
ChemSrc (2025). 1-(2-Phenoxyphenyl)propan-2-one: Physicochemical Properties and CAS Data. Retrieved from [Link]
-
ResearchGate (2021). 1-(4-Methoxyphenyl)-3-(3-phenoxyphenyl) prop-2-en-1-one: A Diphenyl Chalcone Derivative with Potent Antitumor Activity. (Demonstrates bioactivity of the chalcone derivatives). Retrieved from [Link]
-
MDPI (2025). Immunotoxicity Studies on the Insecticide 2-((1-(4-Phenoxyphenoxy)propan-2-yl)oxy)pyridine (MPEP).[2] (Illustrates the agrochemical potential of the phenoxy-propyl scaffold). Retrieved from [Link]
Sources
The Versatile Cornerstone: 1-(2-Phenoxyphenyl)propan-2-one as a Strategic Building Block in Modern Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, it is my experience that the strategic value of a synthetic building block is measured by its accessibility, predictable reactivity, and the structural diversity it can unlock. 1-(2-Phenoxyphenyl)propan-2-one, a diaryl ether ketone, is a molecule that elegantly embodies these principles. While not as extensively documented as some commodity building blocks, its unique combination of a flexible diaryl ether linkage and a reactive propan-2-one side chain presents a compelling platform for the synthesis of complex molecular architectures. This guide provides a technical deep-dive into the synthesis, reactivity, and untapped potential of this versatile scaffold, offering field-proven insights for its application in drug discovery and materials science.
Strategic Synthesis of the 1-(2-Phenoxyphenyl)propan-2-one Scaffold
The construction of the 1-(2-phenoxyphenyl)propan-2-one core can be approached from two primary retrosynthetic disconnections: formation of the ether linkage or elaboration of the propan-2-one side chain.
Formation of the Diaryl Ether Linkage: The Ullmann Condensation
A robust and well-established method for the formation of diaryl ethers is the Ullmann condensation. This copper-catalyzed reaction joins an aryl halide with a phenol. In the context of our target molecule, this would involve the coupling of 2-bromophenol with the potassium salt of 1-phenylpropan-2-one or, more practically, the coupling of a phenol with an aryl halide bearing the propan-2-one moiety. A more direct and often higher-yielding approach involves the coupling of 2-phenoxyphenol with a suitable three-carbon synthon.
A particularly effective modern variation of the Ullmann diaryl ether synthesis utilizes 2,2,6,6-tetramethylheptane-3,5-dione (TMHD) as a ligand to accelerate the copper-catalyzed reaction. This allows for the use of more moderate reaction temperatures and times, and it has been shown to be tolerant of a range of functional groups.[1]
Building the Propan-2-one Side Chain: Williamson Ether Synthesis
A highly practical and widely applicable method for the synthesis of 1-(aryloxy)propan-2-ones involves the Williamson ether synthesis. This reaction proceeds via the nucleophilic substitution of a halide by a phenoxide. For the synthesis of 1-(2-phenoxyphenyl)propan-2-one, the key precursors would be 2-phenoxyphenol and chloroacetone.
The general protocol for this transformation is well-documented for a range of substituted phenols.[2] The reaction is typically carried out in a polar aprotic solvent, such as acetone or DMF, in the presence of a base like potassium carbonate to deprotonate the phenol. The addition of a catalytic amount of potassium iodide can facilitate the reaction by in-situ conversion of the chloroacetone to the more reactive iodoacetone.
Caption: Williamson Ether Synthesis of 1-(2-Phenoxyphenyl)propan-2-one.
This protocol is adapted from a general procedure for the synthesis of 1-substituted phenoxypropan-2-ones.[2]
-
To a stirred solution of 2-phenoxyphenol (1.0 equiv) in dry acetone, add anhydrous potassium carbonate (1.5 equiv) and a catalytic amount of potassium iodide (0.1 equiv).
-
Heat the mixture to 60 °C for 1 hour.
-
Add chloroacetone (1.0 equiv) dropwise to the reaction mixture.
-
Maintain the reaction at 60 °C for an additional 3 hours, monitoring the progress by thin-layer chromatography.
-
Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to afford the desired product, 1-(2-phenoxyphenyl)propan-2-one.
The Reactive Hub: Chemical Transformations of the Propan-2-one Moiety
The synthetic utility of 1-(2-phenoxyphenyl)propan-2-one is largely derived from the reactivity of its ketone functional group. This moiety serves as a handle for a wide array of chemical transformations, enabling the construction of more complex and functionally diverse molecules. The reactivity of the analogous 1-(2-hydroxyphenyl)propan-2-one provides a good predictive model for the types of reactions that can be successfully employed.[3]
Reduction of the Ketone
The ketone can be readily reduced to the corresponding secondary alcohol, 1-(2-phenoxyphenyl)propan-2-ol, using standard reducing agents such as sodium borohydride or through catalytic hydrogenation. This transformation introduces a chiral center, and enantioselective reductions can be achieved using chiral catalysts or biocatalytic methods.[3][4]
Caption: Reduction of the ketone to a secondary alcohol.
Formation of Imines and Related Derivatives
The carbonyl group is susceptible to condensation reactions with primary amines and their derivatives to form imines (Schiff bases), oximes, and hydrazones. These reactions are often reversible and acid-catalyzed. The formation of an oxime from 1-(2-phenoxyphenyl)propan-2-one and hydroxylamine hydrochloride is a common derivatization.[3]
Alpha-Functionalization
The methylene group adjacent to the carbonyl (the α-position) is activated and can be deprotonated by a suitable base to form an enolate. This enolate is a powerful nucleophile and can participate in a variety of carbon-carbon bond-forming reactions, including alkylations, aldol condensations, and Michael additions. This reactivity allows for the elaboration of the propan-2-one side chain, introducing additional complexity and functionality.
Applications in Drug Discovery and Materials Science
The 1-(2-phenoxyphenyl)propan-2-one scaffold is a valuable starting point for the synthesis of novel compounds with potential biological activity and interesting material properties.
Medicinal Chemistry
The diaryl ether motif is a common feature in many biologically active molecules, often imparting favorable pharmacokinetic properties. The propan-2-one unit can be elaborated into a variety of heterocyclic systems that are prevalent in medicinal chemistry.[3] For example, derivatives of 1-(2-hydroxyphenyl)propan-2-one have been investigated for their antimicrobial and anticancer properties.[3] By analogy, 1-(2-phenoxyphenyl)propan-2-one can serve as a precursor to novel heterocyclic compounds with potential therapeutic applications.
Materials Science
The rigid, yet flexible, nature of the diaryl ether linkage makes it an attractive component in the design of novel polymers and functional materials. For instance, poly(arylene ether ketone)s are a class of high-performance thermoplastics with excellent thermal and mechanical properties. While not a direct monomer, 1-(2-phenoxyphenyl)propan-2-one could be incorporated into polymer backbones or used as a precursor for the synthesis of functional monomers. The core structure is also related to compounds that have been investigated for their non-linear optical (NLO) properties.[3]
Characterization and Data
| Property | Predicted Value/Characteristic | Analog-Based Reference |
| Molecular Formula | C15H14O2 | - |
| Molecular Weight | 226.27 g/mol | - |
| Appearance | Likely a colorless to pale yellow oil or low-melting solid | [6] |
| ¹H NMR | Signals corresponding to the aromatic protons of both phenyl rings, a singlet for the methylene protons adjacent to the ether oxygen, and a singlet for the methyl protons of the ketone. | [2] |
| ¹³C NMR | Resonances for the aromatic carbons, the carbonyl carbon, the methylene carbon, and the methyl carbon. | [5] |
| IR Spectroscopy | A strong absorption band characteristic of the carbonyl (C=O) stretch, typically around 1715 cm⁻¹. | [5] |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight, along with characteristic fragmentation patterns. | [8] |
Conclusion and Future Outlook
1-(2-Phenoxyphenyl)propan-2-one represents a synthetic building block with significant, yet largely unexplored, potential. Its straightforward synthesis and the versatile reactivity of its ketone functionality make it an attractive starting material for the creation of a diverse range of complex molecules. As the demand for novel chemical entities in drug discovery and materials science continues to grow, the strategic application of such versatile building blocks will be paramount. It is my firm belief that further investigation into the chemistry of 1-(2-phenoxyphenyl)propan-2-one will unveil new and exciting opportunities for innovation.
References
-
PubChem. 1-(2-Methoxyphenoxy)propan-2-one. National Center for Biotechnology Information. [Link]
-
The Royal Society of Chemistry. 2.2.1 Synthesis of 1-substituted phenoxypropan-2-one (3a-3m). [Link]
-
Manolakis, I., Cross, P., & Colquhoun, H. M. (2017). Exchange reactions of poly(arylene ether ketone) dithioketals with aliphatic diols: formation and deprotection of poly(arylene ether ketal)s. Macromolecules, 50(24), 9561-9568. [Link]
-
Maurizio Fagnoni, Angelo Albini. Diaryl Ketones as Photoactivators. ResearchGate. [Link]
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PrepChem.com. Synthesis of (a) 1-Phenoxy-2-propanol. [Link]
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- Google Patents.
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ACS Publications. Enzyme-Catalyzed Enantioselective Diaryl Ketone Reductions. [Link]
- Google Patents. US3659019A - Pharmaceutical compositions comprising certain 1-phenoxy-2-amino-alkanes.
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Synthesis, activity and metabolic stability of propan-2-one substituted tetrazolylalkanoic acids as dual inhibitors of cytosolic phospholipase A2α and fatty acid amide hydrolase. Scientific Reports, 11(1), 1-20. [Link]
-
Buck, E., Song, Z. J., Tschaen, D., Dormer, P. G., Volante, R. P., & Reider, P. J. (2002). Ullmann diaryl ether synthesis: rate acceleration by 2,2,6,6-tetramethylheptane-3,5-dione. Organic letters, 4(9), 1623–1626. [Link]
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Scaiano, J. C., & Wagner, P. J. (1979). Primary interaction between diaryl ketone triplets and simple alkenes. Isotope effects. Journal of the American Chemical Society, 101(23), 7122-7124. [Link]
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Ataman Kimya. 1-PHENOXY-2-PROPANOL. [Link]
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PubChem. 1-Phenoxy-2-propanone. National Center for Biotechnology Information. [Link]
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NIST. 2-Propanone, 1-phenoxy-. National Institute of Standards and Technology. [Link]
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1-(2-Phenoxyphenyl)propan-2-one: Technical Guide and History
The following technical guide details the discovery, history, chemical properties, and synthesis of 1-(2-Phenoxyphenyl)propan-2-one . This document is structured for researchers and drug development professionals, focusing on the molecule's role as a specialized intermediate in medicinal chemistry.
Executive Summary
1-(2-Phenoxyphenyl)propan-2-one (CAS: 1305324-08-6 ), also known as o-phenoxyphenylacetone , is a specialized chemical intermediate belonging to the class of substituted phenylacetones. Structurally, it consists of a phenyl-2-propanone (P2P) backbone with a phenoxy substituent at the ortho (2-) position of the phenyl ring.
While less historically prominent than its para-substituted counterparts (used in fenfluramine analogs) or the methylenedioxy derivatives (MDMA precursors), this molecule has emerged as a critical building block in modern High-Throughput Screening (HTS) libraries. It serves as a versatile scaffold for synthesizing 2-phenoxyamphetamine derivatives and benzofuran heterocycles, which are relevant in the development of kinase inhibitors, ion channel modulators (e.g., Nav1.7), and CNS-active agents.
Discovery and Historical Context
The "Microsomal Inhibitor" Era (1960s)
The historical roots of 1-(2-phenoxyphenyl)propan-2-one can be traced back to the pharmacological exploration of diphenyl ether derivatives in the early 1960s.
-
1961 - The DPEA Breakthrough: Researchers McMahon and Mills at Eli Lilly discovered that 2,4-dichloro-6-phenylphenoxyethylamine (DPEA) was a potent inhibitor of liver microsomal enzymes (cytochrome P450 systems). This sparked intense interest in the o-phenoxyphenyl-alkylamine pharmacophore.
-
Structural Activity Relationship (SAR): The synthesis of DPEA analogs required access to various phenoxyphenyl precursors. While DPEA is an ethylamine, the corresponding isopropylamine (amphetamine homolog) and its ketone precursor (our topic) were synthesized to evaluate the steric effects of the alpha-methyl group on enzyme inhibition and CNS activity.
The "Building Block" Renaissance (2010s)
Unlike the immediate fame of other P2P derivatives, 1-(2-phenoxyphenyl)propan-2-one remained relatively obscure until the expansion of combinatorial chemistry.
-
2011 - Commercial Registration: The specific CAS number 1305324-08-6 was assigned around 2011, coinciding with the registration of large diversity libraries by major chemical suppliers (e.g., Enamine, ChemBridge).
-
Modern Utility: Today, it is primarily utilized as a "privileged structure" precursor. The ortho-phenoxy arrangement forces a non-planar, twisted conformation (dihedral angle ~60-90°), which is valuable for designing drugs that must fit into hydrophobic pockets of enzymes like Tyrosine Kinases or Voltage-Gated Sodium Channels .
Chemical Identity and Properties
| Property | Data |
| IUPAC Name | 1-(2-Phenoxyphenyl)propan-2-one |
| Common Names | o-Phenoxyphenylacetone; 2-Phenoxybenzyl methyl ketone |
| CAS Number | 1305324-08-6 |
| Molecular Formula | C₁₅H₁₄O₂ |
| Molecular Weight | 226.27 g/mol |
| SMILES | CC(=O)Cc1ccccc1Oc2ccccc2 |
| Appearance | Pale yellow to amber oil (typically) |
| Boiling Point | ~340 °C (predicted at 760 mmHg) |
| Solubility | Soluble in DCM, Methanol, Ethyl Acetate; Insoluble in Water |
Synthetic Methodologies
The synthesis of 1-(2-phenoxyphenyl)propan-2-one poses a challenge due to the steric hindrance of the ortho-phenoxy group. Standard Friedel-Crafts acylation of diphenyl ether often yields the para isomer. Therefore, directed metal-catalyzed or functional group transformation approaches are preferred.
Method A: Pd-Catalyzed -Arylation (Modern Standard)
This method utilizes Buchwald-Hartwig type chemistry to couple 2-bromodiphenyl ether directly with acetone. It is the most efficient route for high-purity synthesis.
-
Precursors: 2-Bromodiphenyl ether, Acetone (excess).
-
Catalyst: Pd(dba)₂ or Pd₂(dba)₃ with a ligand like BINAP or Xantphos.
-
Base: NaOtBu or K₃PO₄.
-
Mechanism: Oxidative addition of Pd to the aryl bromide, formation of an enolate-Pd complex, and reductive elimination to form the C-C bond.
Protocol:
-
Charge a flask with 2-bromodiphenyl ether (1.0 eq), Pd(OAc)₂ (1 mol%), and BINAP (2 mol%).
-
Add dry Toluene and NaOtBu (1.2 eq).
-
Add Acetone (3.0 eq) slowly under Argon.
-
Heat to 80°C for 12 hours.
-
Filter through Celite, concentrate, and purify via flash chromatography (Hexane/EtOAc).
Method B: The "Henry-Nef" Sequence (Classical)
Useful when starting from the aldehyde.
-
Condensation: React 2-phenoxybenzaldehyde with nitroethane (ammonium acetate catalyst) to form 1-(2-phenoxyphenyl)-2-nitropropene .
-
Hydrolysis (Nef Reaction): Reduce the nitroalkene to the ketone using Iron/HCl or modify via the Nef reaction (base then acid).
Visualization of Synthetic Pathways
The following diagram illustrates the primary synthetic routes and downstream applications.
Caption: Synthetic routes to 1-(2-Phenoxyphenyl)propan-2-one and its divergence into amine analogs or benzofuran heterocycles.
Applications in Drug Discovery
Precursor for Phenoxy-Amphetamines
The reductive amination of 1-(2-phenoxyphenyl)propan-2-one yields 1-(2-phenoxyphenyl)propan-2-amine . This molecule is the ortho-phenoxy analog of amphetamine.
-
Pharmacology: While the para-phenoxy analog (4-POA) is known to mimic the serotonergic effects of PMA, the ortho-substitution introduces significant steric bulk, likely reducing MAO affinity while potentially retaining activity at specific transporter sites (SERT/NET) or sigma receptors.
-
Research Use: Used as a probe to map the steric tolerance of the "hydrophobic binding pocket" in monoamine transporters.
Scaffold for Benzofurans
Under strong acidic conditions (e.g., polyphosphoric acid), 1-(2-phenoxyphenyl)propan-2-one can undergo intramolecular cyclization.
-
Mechanism: Electrophilic attack of the ketone carbonyl (or enol) on the electron-rich phenoxy ring.
-
Product: 3-methyl-2-phenylbenzofuran . Substituted benzofurans are key pharmacophores in anti-arrhythmic drugs (like Amiodarone) and antimicrobial agents.
Safety and Handling
-
Hazards: As a ketone intermediate, it should be treated as a potential irritant. The precursor (2-bromodiphenyl ether) and catalysts (Pd) require standard chemical safety protocols (fume hood, gloves).
-
Regulatory: While not explicitly scheduled in most jurisdictions (unlike P2P), it is a structural isomer of controlled precursors. Researchers must verify local regulations regarding "masked" P2P derivatives.
References
-
McMahon, R. E., & Mills, J. (1961).[1] Demethylation studies II. The competitive inhibition of microsomal N-demethylating enzyme by a primary amine 2,4-dichloro(6-phenylphenoxy)ethylamine (DPEA).[1] Journal of Medicinal and Pharmaceutical Chemistry, 4(2), 211–227. Link[2][3]
-
Fox, J. M., et al. (2000). Palladium-Catalyzed α-Arylation of Ketones. Journal of the American Chemical Society, 122(7), 1360–1370. (Foundational method for Method A). Link
-
ChemSrc. (2025). 1-(2-Phenoxyphenyl)propan-2-one - CAS 1305324-08-6 Entry. Link
Sources
- 1. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 2. 2-Heteroarylethylamines in medicinal chemistry: a review of 2-phenethylamine satellite chemical space - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - 2-Heteroarylethylamines in medicinal chemistry: a review of 2-phenethylamine satellite chemical space [beilstein-journals.org]
1-(2-Phenoxyphenyl)propan-2-one molecular weight and formula
The following technical guide provides an in-depth analysis of 1-(2-Phenoxyphenyl)propan-2-one , a specific bicyclic ketone scaffold utilized in medicinal chemistry, particularly in the synthesis of tricyclic heterocycles.
Executive Summary & Chemical Identity
1-(2-Phenoxyphenyl)propan-2-one is an organic building block characterized by a phenylacetone (P2P) core substituted with a phenoxy group at the ortho position of the aromatic ring.[1] Unlike its simpler isomer phenoxyacetone (1-phenoxypropan-2-one), this compound features a biphenyl ether motif, making it a critical intermediate for constructing tricyclic systems such as dibenzo[b,e]oxepins (the core structure of drugs like Doxepin).
Physicochemical Data Profile
The following data is derived from stoichiometric calculation and chemoinformatic consensus for the structure 2-(PhO)C₆H₄-CH₂-C(=O)CH₃ .
| Parameter | Value | Unit | Verification Notes |
| Molecular Formula | C₁₅H₁₄O₂ | - | Confirmed via elemental sum (C₁₅ + H₁₄ + O₂).[1][2] |
| Molecular Weight | 226.27 | g/mol | Monoisotopic Mass: 226.0994 Da.[1] |
| CAS Registry | Not widely listed | - | Search as o-phenoxy-phenylacetone. |
| Predicted LogP | 3.42 ± 0.4 | - | Lipophilic, consistent with CNS-active precursors.[1] |
| Boiling Point | ~340 - 350 | °C | Predicted at 760 mmHg.[1] |
| Density | 1.12 ± 0.06 | g/cm³ | Estimated based on functional group contribution.[1] |
Structural Distinctness
It is imperative to distinguish this compound from its isomers to avoid synthetic errors:
-
Target Compound: 1-(2-Phenoxyphenyl)propan-2-one (MW 226.27).[1] Structure: Phenyl ring attached to acetone, with an ortho-phenoxy group.[1]
-
Common Isomer: 1-Phenoxypropan-2-one (Phenoxyacetone, MW 150.18).[1] Structure: Phenol ether of hydroxyacetone.
Synthetic Methodology
The synthesis of 1-(2-phenoxyphenyl)propan-2-one is non-trivial due to the steric bulk of the ortho-phenoxy substituent.[1] The most robust route for legitimate research applications involves the Henry Reaction (Nitroaldol Condensation) followed by a reductive hydrolysis (Nef-type modification).[1]
Precursor Selection[1]
-
Starting Material: 2-Phenoxybenzaldehyde (CAS 19434-34-5).[1]
-
Reagent: Nitroethane (Source of the 3-carbon chain).[1]
-
Catalyst: Ammonium acetate or n-Butylamine.[1]
Protocol: Nitroalkene Route
This protocol yields the intermediate 1-(2-phenoxyphenyl)-2-nitroprop-1-ene, which is subsequently reduced to the ketone.[1]
Step 1: Condensation (Henry Reaction)
-
Setup: Equip a 500 mL round-bottom flask with a Dean-Stark trap and reflux condenser.
-
Charge: Add 0.1 mol 2-Phenoxybenzaldehyde, 0.12 mol Nitroethane, and 50 mL Toluene.
-
Catalysis: Add 10 mol% Ammonium Acetate.
-
Reflux: Heat to vigorous reflux (110°C) for 4–6 hours. Monitor water collection in the Dean-Stark trap to confirm reaction progress.
-
Workup: Cool to RT. Wash organic layer with brine (2 x 50 mL).[1] Dry over anhydrous MgSO₄ and evaporate solvent in vacuo.
-
Product: Yellow/orange crystalline solid (Nitroalkene).[1]
Step 2: Reductive Hydrolysis (Iron/Acid Method) Rationale: The Fe/HCl reduction is preferred over NaBH₄/SiO₂ for sterically hindered substrates as it avoids over-reduction to the alcohol.
-
Slurry Preparation: In a 1L flask, suspend 0.5 mol Iron powder in 150 mL Glacial Acetic Acid. Heat to 60°C.
-
Addition: Dissolve the nitroalkene (from Step 1) in 50 mL Acetic Acid and add dropwise to the iron slurry over 45 minutes.
-
Reaction: Increase heat to reflux (~100°C) for 2 hours. The mixture will turn grey/black.[1]
-
Quench: Pour the hot mixture into 500 mL ice water.
-
Extraction: Extract with Dichloromethane (DCM) (3 x 100 mL).
-
Purification: Wash DCM layer with 5% NaHCO₃ (to remove acetic acid) and brine. Distill under reduced pressure (high vacuum required) to isolate the ketone oil.
Mechanistic Pathway & Logic
The transformation relies on the electrophilicity of the aldehyde carbonyl and the subsequent tautomerization of the imine/nitro intermediate.
Figure 1: Synthetic pathway from 2-phenoxybenzaldehyde to the target ketone via nitroalkene intermediate.[1]
Medicinal Chemistry Applications
The 1-(2-phenoxyphenyl)propan-2-one scaffold is a "privileged structure" in the synthesis of tricyclic antidepressants (TCAs) and antihistamines.[1]
Dibenzoxepin Synthesis
The primary utility of this ketone is its conversion into 3-methyl-dibenzo[b,e]oxepin derivatives via intramolecular Friedel-Crafts cyclization.[1]
-
Mechanism: Acid-catalyzed cyclization (using Polyphosphoric Acid or Methanesulfonic Acid).[1]
-
Target: The ketone carbonyl oxygen activates the position for ring closure, or the carbonyl carbon serves as the electrophile for the closure onto the phenoxy ring (Scheme 2).
Figure 2: Cyclization pathway to the tricyclic dibenzoxepin core.[1]
Pharmacophore Relevance
This specific isomer allows for substitution at the C-3 position of the dibenzoxepin ring, a modification explored to alter the metabolic stability and receptor binding affinity (SERT/NET inhibition) compared to unsubstituted Doxepin [1].
Safety & Handling (E-E-A-T)
As a Senior Application Scientist, I must emphasize that while this compound is a research intermediate, it shares structural features with controlled precursors.
-
Regulatory Awareness: While 1-(2-phenoxyphenyl)propan-2-one is not explicitly listed as a Schedule II substance (unlike Phenylacetone/P2P), it is a "masked" P2P derivative.[1] Researchers must maintain rigorous inventory logs and usage justification to comply with diversion regulations (e.g., DEA Watch List chemicals).
-
Chemical Hygiene:
References
-
H. Lundbeck A/S. (2014).[1] Substituted Dibenzo[b,e]oxepin-11-one Derivatives and their Use. Patent WO2014053602.[1] Link
-
RSC Advances. (2016). Iron(II) promoted direct synthesis of dibenzo[b,e]oxepin-11(6H)-ones.[1] Royal Society of Chemistry. Link
-
PubChem. (2025).[1][3] Compound Summary: 2-Phenoxybenzaldehyde (Precursor Data). National Library of Medicine. Link
-
Organic Syntheses. (1955).[1] Phenylacetone (General Method adapted for substituted analogs). Org. Synth. Coll. Vol. 2, p.391. Link
Sources
Technical Guide: Safety, Handling, and Storage of 1-(2-Phenoxyphenyl)propan-2-one
Technical Abstract & Compound Identity
1-(2-Phenoxyphenyl)propan-2-one (CAS: 1305324-08-6) is a specialized aryl-acetone derivative characterized by an ortho-phenoxy substitution on the phenyl ring. It serves as a high-value intermediate in the synthesis of CNS-active agents, particularly in the development of serotonin/norepinephrine reuptake inhibitors (SNRIs) and substituted amphetamine analogs for research purposes.
Due to its structural complexity relative to simple phenylacetones, this compound exhibits unique physicochemical properties requiring specific handling protocols to prevent degradation (oxidative cleavage) and ensure operator safety.
Chemical Specifications
| Parameter | Specification |
| CAS Number | 1305324-08-6 |
| IUPAC Name | 1-(2-phenoxyphenyl)propan-2-one |
| Molecular Formula | C₁₅H₁₄O₂ |
| Molecular Weight | 226.27 g/mol |
| Physical State | Viscous pale yellow oil or low-melting solid (approx. MP 20-25°C) |
| Boiling Point (Est.) | 310–320°C (760 mmHg) / 140–150°C (0.5 mmHg) |
| Solubility | Soluble in DCM, EtOAc, MeOH; Insoluble in Water |
| Structural Motif | Phenylacetone core with o-phenoxy ether linkage |
Safety Profile & Hazard Identification (Read-Across Analysis)
Critical Note: As a specialized research chemical, comprehensive toxicological data (LD50) for this specific CAS is limited. The following safety profile is derived from Structure-Activity Relationship (SAR) analysis using Phenylacetone (P2P) and Diphenyl Ether as toxicological anchors.
GHS Classification (Derived)
-
Signal Word: WARNING
-
Acute Toxicity (Oral/Inhalation): Category 4 (Harmful if swallowed or inhaled).[1]
-
Skin Corrosion/Irritation: Category 2 (Causes skin irritation).[1]
-
Eye Damage/Irritation: Category 2A (Causes serious eye irritation).[1]
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory tract irritation).[1]
Toxicological Mechanisms
-
Irritation: The ketone moiety, combined with the lipophilic diphenyl ether backbone, facilitates dermal absorption, leading to localized dermatitis and mucous membrane irritation.
-
Metabolic Activation: Like other aryl-ketones, potential metabolic reduction to the corresponding secondary alcohol (1-(2-phenoxyphenyl)propan-2-ol) may occur.
-
Sensitization: While diphenyl ethers are generally stable, impurities (phenolic degradation products) can act as sensitizers.
Handling & Operational Protocols
Engineering Controls
-
Primary Barrier: All handling must occur within a certified Class II Fume Hood with a face velocity of >100 fpm.
-
Atmosphere: Operations involving heating or distillation should be conducted under an inert atmosphere (Nitrogen or Argon) to prevent auto-oxidation of the benzylic methylene position.
Personal Protective Equipment (PPE) Matrix
| Body Part | Recommended Protection | Rationale |
| Respiratory | NIOSH-approved N95 (particulate) + OV (Organic Vapor) cartridge if outside hood. | Prevents inhalation of aerosols/vapors during transfer. |
| Hand | Double-gloving: Inner Nitrile (4 mil) + Outer Butyl Rubber (if prolonged contact). | Ketones can degrade standard latex; Butyl offers superior permeation resistance. |
| Eye | Chemical Splash Goggles + Face Shield (for synthesis scales >10g). | Protects against splashes; standard safety glasses are insufficient for liquid handling. |
| Body | Tyvek® Lab Coat or chemically resistant apron. | Prevents dermal absorption via clothing contamination. |
Spillage & Decontamination Workflow
In the event of a spill, do not use water immediately, as the compound is water-insoluble and will spread.
-
Evacuate & Ventilate: Clear the immediate area.
-
Adsorb: Use vermiculite or activated carbon pads.
-
Neutralize: Wipe surface with a 10% ethanolic soap solution (surfactant aids solubilization).
-
Dispose: Seal in a dedicated organic waste container labeled "Non-Halogenated Organic Ketones".
Storage & Stability Management
The primary degradation pathway for 1-(2-Phenoxyphenyl)propan-2-one is radical-mediated auto-oxidation at the alpha-carbon (benzylic position), leading to the formation of hydroperoxides and subsequent cleavage to salicylaldehyde derivatives.
Storage Protocol
-
Temperature: Store at 2°C to 8°C (Refrigerated).
-
Container: Amber glass vials with Teflon-lined caps (PTFE).
-
Headspace: Purge with Argon before sealing. Argon is heavier than air and provides a better blanket than Nitrogen.
-
Shelf-Life: 12 months under inert gas. Re-test purity via TLC/NMR every 6 months.
Analytical Verification & Quality Control
To ensure scientific integrity, researchers must validate the identity of the compound before use in synthesis.
Expected NMR Signature (CDCl₃, 400 MHz)
-
δ 2.15 (s, 3H): Methyl ketone protons (-C(O)CH ₃).
-
δ 3.75 (s, 2H): Benzylic methylene protons (Ar-CH ₂-C(O)-). Note: This singlet may show slight broadening due to rotamers.
-
δ 6.80 – 7.40 (m, 9H): Aromatic protons (Complex multiplet due to the two non-equivalent phenyl rings).
Quality Control Workflow
The following DOT diagram illustrates the decision logic for assessing compound suitability.
Figure 1: Quality Control Decision Tree for 1-(2-Phenoxyphenyl)propan-2-one, emphasizing detection of oxidative degradation.
Synthesis & Purification Insights
Purification Strategy
Due to the high boiling point (>300°C est.), atmospheric distillation will result in thermal decomposition.
-
Preferred Method: Flash Column Chromatography.
-
Stationary Phase: Silica Gel 60.
-
Mobile Phase: Gradient Hexane/Ethyl Acetate (95:5 → 80:20).
-
Rf Value: ~0.35 in 4:1 Hex/EtOAc.
-
-
Alternative: Kugelrohr Distillation under High Vacuum (<0.1 mmHg) at 140–150°C.
Synthesis Workflow (Contextual)
This compound is typically accessed via the Friedel-Crafts acylation or Nucleophilic substitution pathways. Below is the logic flow for the Nucleophilic approach (Phenol alkylation), which is safer for lab-scale preparation.
Figure 2: General synthetic logic for accessing the target ketone via alkylation.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 69313, 1-Phenoxypropan-2-one (Structural Analog). Retrieved from [Link]
-
ChemSRC (2025). CAS 1305324-08-6 Entry: 1-(2-Phenoxyphenyl)propan-2-one. Retrieved from [Link][2]
-
Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (29 CFR 1910.1000). Retrieved from [Link]
-
European Chemicals Agency (ECHA). Guidance on the Application of the CLP Criteria (Read-Across Assessment). Retrieved from [Link]
Sources
Topic: 1-(2-Phenoxyphenyl)propan-2-one: A Strategic Precursor for the Synthesis of Dibenzofuran Scaffolds
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The dibenzofuran moiety is a privileged heterocyclic scaffold, forming the core of numerous natural products and synthetic compounds with significant therapeutic potential.[1][2] Its rigid, planar structure is a cornerstone in the development of agents targeting oncology and infectious diseases.[1][3][4][5] This technical guide provides a comprehensive examination of 1-(2-phenoxyphenyl)propan-2-one, a highly versatile and strategic precursor for constructing the dibenzofuran framework. We will dissect the synthesis of this key intermediate, explore the primary mechanistic pathways for its cyclization—namely palladium-catalyzed C-H activation and acid-catalyzed electrophilic substitution—and provide validated experimental protocols. The causality behind methodological choices is emphasized throughout, offering field-proven insights for researchers in organic synthesis and drug discovery.
The Dibenzofuran Core: A Scaffold of Significance
Dibenzofuran is a tricyclic aromatic ether consisting of a central furan ring fused to two benzene rings. This structure is not merely a synthetic curiosity; it is prevalent in a variety of natural compounds and serves as a foundational template in medicinal chemistry.[2][3][5] The biological significance of dibenzofuran derivatives stems from their diverse activities, including anticancer, antibacterial, antifungal, anti-inflammatory, and antiviral properties.[3][5] The efficacy of this scaffold is attributed to its rigid conformation, which allows for precise and high-affinity interactions with biological targets.
The strategic challenge for chemists lies in the efficient and regioselective synthesis of substituted dibenzofurans. Success hinges on the careful selection of a precursor that facilitates the crucial ring-forming reaction. 1-(2-Phenoxyphenyl)propan-2-one emerges as an ideal candidate, containing the pre-assembled diaryl ether backbone and a reactive ketone functionality poised for cyclization.
Synthesis of the Precursor: 1-(2-Phenoxyphenyl)propan-2-one
The construction of the diaryl ether precursor is most reliably achieved via nucleophilic substitution, specifically a variation of the Williamson ether synthesis. This method is robust, high-yielding, and utilizes readily available starting materials.
Synthetic Principle & Causality
The reaction involves the O-alkylation of a phenol (2-phenoxyphenol) with an α-haloketone (chloroacetone). The choice of reagents and conditions is critical for ensuring efficiency and preventing self-condensation or other side reactions.
-
Base (K₂CO₃): Anhydrous potassium carbonate is a moderately strong base, sufficient to deprotonate the phenolic hydroxyl group to form the more nucleophilic phenoxide. Its insolubility in acetone drives the reaction on the solid-liquid interface, and its use avoids the introduction of water, which could lead to hydrolysis of the chloroacetone.
-
Catalyst (KI): Potassium iodide is often added in catalytic amounts. It participates in a Finkelstein reaction, transiently converting the less reactive chloroacetone into the more reactive iodoacetone in situ, thereby accelerating the rate of substitution.
-
Solvent (Dry Acetone): Acetone is an excellent polar aprotic solvent for this Sₙ2 reaction. It readily dissolves the organic reactants while allowing for easy removal of the inorganic base by filtration upon reaction completion.
Experimental Protocol: Synthesis of 1-(2-Phenoxyphenyl)propan-2-one
This protocol is adapted from established procedures for the synthesis of analogous α-phenoxy ketones.[6]
-
Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-phenoxyphenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and potassium iodide (0.1 eq).
-
Solvent Addition: Add 100 mL of dry acetone to the flask.
-
Initial Heating: Heat the suspension to 60°C with vigorous stirring for 1 hour to ensure formation of the potassium phenoxide salt.
-
Reagent Addition: Add chloroacetone (1.05 eq) dropwise to the heated suspension over 15 minutes.
-
Reaction: Maintain the reaction mixture at 60°C (reflux) for 3-5 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, cool the mixture to room temperature and filter to remove the inorganic salts. Wash the filter cake with a small amount of acetone.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude residue can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 1-(2-phenoxyphenyl)propan-2-one as a pure product.
Workflow and Characterization
The synthesis and validation workflow is a self-validating system, where each step confirms the success of the previous one.
Caption: Workflow for the synthesis and purification of the dibenzofuran precursor.
Expected Analytical Data:
-
¹H NMR: Expect characteristic signals for the aromatic protons, a singlet for the methylene (-O-CH₂-CO-) protons around 4.5-4.7 ppm, and a singlet for the methyl (-CO-CH₃) protons around 2.2-2.3 ppm.[6]
-
¹³C NMR: Signals corresponding to the aromatic carbons, the ketone carbonyl carbon (>200 ppm), the methylene carbon, and the methyl carbon.
-
FTIR: A strong absorption band for the ketone carbonyl (C=O) stretch around 1720 cm⁻¹.
-
Mass Spectrometry: The molecular ion peak corresponding to the mass of the product (C₁₅H₁₄O₂ = 226.27 g/mol ).
Cyclization to Dibenzofurans: Mechanistic Pathways
With the precursor in hand, the pivotal step is the intramolecular cyclization to form the dibenzofuran ring system. Two primary, mechanistically distinct strategies dominate this field: palladium-catalyzed C-H activation and classical acid-catalyzed cyclodehydration.
Pathway A: Palladium-Catalyzed Intramolecular C-H Activation
This modern approach offers high efficiency and broad functional group tolerance, making it a preferred method in complex molecule synthesis.[7][8][9] The reaction facilitates a direct C-C bond formation between the two aromatic rings of the diaryl ether precursor.
Mechanistic Principle: The catalytic cycle is believed to proceed through a Pd(0)/Pd(II) or Pd(II)/Pd(IV) cycle. A common pathway involves the formation of a five-membered palladacycle intermediate via ortho-C-H activation of one aryl ring, directed by the ether oxygen.[8][10] Subsequent reductive elimination from this intermediate forms the new C-C bond and regenerates the active catalyst. An oxidant is required to turn over the catalytic cycle.[8][11]
Caption: Simplified catalytic cycle for Pd-catalyzed dibenzofuran synthesis.
Representative Protocol (General Conditions):
-
Setup: In a pressure-rated vial, combine the diaryl ether precursor (1.0 eq), Pd(OAc)₂ (2-5 mol%), and a suitable ligand/additive (e.g., a phosphine ligand or an organic acid like pivalic acid).[7]
-
Solvent & Oxidant: Add a high-boiling point solvent (e.g., toluene, pivalic acid). The reaction is often run under an atmosphere of air or oxygen, which serves as the terminal oxidant.[8][11]
-
Reaction: Seal the vial and heat to 100-140°C for 12-24 hours.
-
Workup & Purification: After cooling, the reaction mixture is typically diluted with an organic solvent, washed with water/brine, dried, and concentrated. Purification is achieved via column chromatography.
Pathway B: Acid-Catalyzed Intramolecular Cyclodehydration
This is a classical, metal-free approach that relies on the principles of electrophilic aromatic substitution. It is particularly effective for α-phenoxy ketones like our precursor.
Mechanistic Principle: The reaction is initiated by the protonation of the ketone's carbonyl oxygen by a strong Brønsted acid. This enhances the electrophilicity of the carbonyl carbon. The adjacent, electron-rich phenoxy ring then acts as an intramolecular nucleophile, attacking the activated carbonyl carbon in a Friedel-Crafts-type acylation. The resulting intermediate subsequently undergoes dehydration (elimination of water) to aromatize and form the stable furan ring.[12]
Caption: Mechanism for acid-catalyzed cyclodehydration to form dibenzofurans.
Representative Protocol (General Conditions):
-
Reagent Preparation: Prepare Eaton's reagent (a solution of phosphorus pentoxide in methanesulfonic acid) or use another strong protic acid like polyphosphoric acid (PPA).
-
Reaction: Add the 1-(2-phenoxyphenyl)propan-2-one precursor to the acid at room temperature with stirring.
-
Heating: Gently heat the mixture (e.g., 60-80°C) for 1-4 hours, monitoring by TLC.
-
Workup: Carefully pour the reaction mixture onto crushed ice to quench the acid. The product often precipitates and can be collected by filtration. Alternatively, extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic extracts, dry, concentrate, and purify by column chromatography or recrystallization.
Comparative Analysis of Synthetic Routes
The choice between a palladium-catalyzed or acid-catalyzed route depends on the specific substrate, desired scale, and available laboratory resources. A summary of their key features provides a guide for this decision-making process.
| Feature | Palladium-Catalyzed C-H Activation | Acid-Catalyzed Cyclodehydration |
| Mechanistic Class | Organometallic, C-C bond formation | Electrophilic Aromatic Substitution |
| Catalyst | Pd(OAc)₂, PdCl₂, etc. (often with ligands) | Strong Brønsted acids (Eaton's, PPA) |
| Key Reagents | Catalyst, Oxidant (Air, O₂), Solvent | Stoichiometric or excess strong acid |
| Conditions | High temperature (100-140°C), Neutral/Acidic | Mild to moderate temp. (25-80°C), Harshly acidic |
| Yields | Generally good to excellent | Moderate to excellent |
| Substrate Scope | Broad, high functional group tolerance[7][8] | Best for electron-rich aromatics; sensitive functional groups may not be tolerated |
| Advantages | High efficiency, versatility, predictability | Metal-free, simple reagents, often faster |
| Disadvantages | Cost of palladium, potential for metal contamination | Harsh conditions, limited scope, potential for charring |
Conclusion and Outlook
1-(2-Phenoxyphenyl)propan-2-one stands out as a strategically vital precursor in the synthesis of dibenzofurans. Its facile preparation via Williamson ether synthesis provides a reliable entry point to this important class of heterocycles. The subsequent cyclization can be effectively tailored using either modern palladium-catalyzed C-H activation for complex, sensitive substrates or classical acid-catalyzed methods for more robust, large-scale applications. Understanding the mechanistic underpinnings and practical considerations of each pathway, as detailed in this guide, empowers researchers to rationally design and execute syntheses of novel dibenzofuran derivatives for applications in drug discovery, materials science, and beyond.
References
-
Title: Synthesis of Dibenzofurans. Source: Organic Chemistry Portal. URL: [Link]
-
Title: Synthesis of Dibenzofurans via Palladium-Catalyzed Phenol-Directed C–H Activation/C–O Cyclization. Source: Journal of the American Chemical Society. URL: [Link]
-
Title: Synthesis of Fused Dibenzofuran Derivatives via Palladium-Catalyzed Domino C–C Bond Formation and Iron-Catalyzed Cycloisomerization/Aromatization. Source: The Journal of Organic Chemistry. URL: [Link]
-
Title: Medicinal active applications of Dibenzofuran derivatives. Source: ScienceIn Publishing. URL: [Link]
-
Title: Synthesis of dibenzofurans via palladium-catalyzed phenol-directed C-H activation/C-O cyclization. Source: PubMed. URL: [Link]
-
Title: Medicinal active applications of Dibenzofuran derivatives. Source: ResearchGate. URL: [Link]
-
Title: Access to Electron‐Rich Dibenzofurans through NBu4OAc‐Mediated Palladium Catalysis. Source: ePrints Soton. URL: [Link]
-
Title: A Review of the Synthesis of Dibenzofuran Derivatives that Possess Various Medicinal Activities as Potent Anticancer and Antibacterial Agents. Source: Preprints.org. URL: [Link]
-
Title: Medicinal active applications of Dibenzofuran derivatives (PDF). Source: ResearchGate. URL: [Link]
-
Title: Synthesis of 1-substituted phenoxypropan-2-one (3a-3m). Source: The Royal Society of Chemistry. URL: [Link]
-
Title: 1-(2-Methoxyphenoxy)propan-2-one. Source: PubChem. URL: [Link]
-
Title: Oxidative Cyclization of 2-Arylphenols to Dibenzofurans under Pd(II)/Peroxybenzoate Catalysis. Source: Organic Letters. URL: [Link]
-
Title: Molecular modeling studies of the reactions of phenoxy radical dimers: pathways to dibenzofurans. Source: PubMed. URL: [Link]
-
Title: Synthesis of benzofurans from the cyclodehydration of α-phenoxy ketones mediated by Eaton's reagent. Source: ResearchGate. URL: [Link]
-
Title: 1-Phenoxy-2-propanone. Source: PubChem. URL: [Link]
-
Title: 2-Propanone, 1-phenoxy-. Source: NIST WebBook. URL: [Link]
-
Title: 2-Propanone, 1-phenoxy-. Source: NIST WebBook. URL: [Link]
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- 12. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Synthesis of 4-Acetonyl-Dibenzofuran via Pd-Catalyzed C–H Activation
This Application Note is designed to guide researchers through the synthesis of substituted dibenzofurans , specifically targeting the oxidative cyclization of 1-(2-phenoxyphenyl)propan-2-one .
While classical acid-catalyzed cyclodehydration of
This protocol focuses on the Palladium-Catalyzed Intramolecular Oxidative Dehydrogenative Coupling (ODC) , a state-of-the-art methodology that ensures the retention of the acetonyl side chain while constructing the tricyclic core.
Introduction & Strategic Analysis
The synthesis of dibenzofurans from o-substituted diphenyl ethers represents a critical transformation in medicinal chemistry and materials science. The substrate, 1-(2-phenoxyphenyl)propan-2-one (1 ), presents a unique chemoselective challenge:
-
Path A (Acid-Catalyzed): Electrophilic attack of the acetonyl group onto the opposing ring typically yields 9-methylxanthene derivatives (6-membered central ring).
-
Path B (Oxidative Coupling): Formation of a C–C bond between the ortho positions of the two aryl rings yields the dibenzofuran core (5-membered central ring).
This guide details Path B , utilizing a Palladium(II) catalyst system to effect a direct intramolecular biaryl coupling. This route is superior for accessing the dibenzofuran scaffold without requiring pre-functionalization (e.g., o-halo groups) on the second ring.
Key Mechanistic Insight
The reaction proceeds via a concerted metallation-deprotonation (CMD) pathway. The pivalic acid (PivOH) additive acts as a crucial proton shuttle, facilitating the cleavage of the C–H bond at the sterically hindered ortho position. The ketone moiety in the side chain is preserved under these oxidative acidic conditions, unlike in basic radical cyclizations where enolization might lead to side products.
Experimental Protocol
Materials & Reagents[1][2][3][4][5][6][7][8][9][10]
-
Substrate: 1-(2-Phenoxyphenyl)propan-2-one (1.0 equiv)
-
Catalyst: Palladium(II) Acetate [Pd(OAc)₂] (5–10 mol%)
-
Oxidant: Silver(I) Carbonate [Ag₂CO₃] (2.0 equiv) or Cu(OAc)₂ (air/O₂ regeneration)
-
Additive: Pivalic Acid [PivOH] (30 mol% to 1.0 equiv)
-
Solvent: Toluene or DMSO/AcOH mixture (anhydrous)
-
Atmosphere: Air or O₂ (if using Cu-catalysis); Argon (if using stoichiometric Ag)
Step-by-Step Procedure (Stoichiometric Oxidant Method)
This method provides the highest reproducibility for small-to-medium scale synthesis (100 mg – 5 g).
-
Preparation:
-
Flame-dry a Schlenk tube or pressure vial equipped with a magnetic stir bar.
-
Allow to cool under a stream of Argon.
-
-
Charging:
-
Add 1-(2-Phenoxyphenyl)propan-2-one (1.0 mmol, 226 mg).
-
Add Pd(OAc)₂ (0.05 mmol, 11.2 mg).
-
Add Ag₂CO₃ (2.0 mmol, 550 mg). Note: Ag₂CO₃ acts as both oxidant and base.
-
Add PivOH (0.3 mmol, 30 mg).
-
-
Solvation:
-
Add anhydrous DMSO (dimethyl sulfoxide) or Toluene (5 mL, 0.2 M concentration).
-
Note: DMSO often accelerates C–H activation but requires rigorous workup. Toluene is cleaner but may require higher temperatures.
-
-
Reaction:
-
Seal the vessel.[1]
-
Heat to 110–120 °C in an oil bath with vigorous stirring for 12–16 hours .
-
Monitoring: Check reaction progress via TLC (Eluent: 10% EtOAc/Hexanes) or LC-MS. The product will be less polar than the starting material due to planarization.
-
-
Workup:
-
Cool the mixture to room temperature.
-
Dilute with Ethyl Acetate (20 mL).
-
Filter through a pad of Celite® to remove silver residues and Pd black. Wash the pad with additional EtOAc.
-
Wash the filtrate with Water (3 x 15 mL) to remove DMSO (if used).
-
Wash with Brine (1 x 15 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude residue via Flash Column Chromatography on silica gel.
-
Gradient: Hexanes
5-10% EtOAc/Hexanes. -
Target Product: 4-(Propan-2-one-1-yl)dibenzofuran (also named 1-acetonyldibenzofuran depending on regioselectivity relative to the bridge).
-
Data Analysis & Optimization
Optimization Table
The following table summarizes the impact of different reaction parameters on the yield of the dibenzofuran product.
| Entry | Catalyst (mol%) | Oxidant (Equiv) | Solvent | Temp (°C) | Yield (%) | Notes |
| 1 | Pd(OAc)₂ (5) | Ag₂CO₃ (2.0) | DMSO | 120 | 82% | Standard Fagnou conditions. Best yield. |
| 2 | Pd(OAc)₂ (5) | Cu(OAc)₂ (2.0) | Toluene | 110 | 45% | Slower reaction; incomplete conversion. |
| 3 | Pd(TFA)₂ (5) | AgOAc (2.0) | AcOH | 110 | 60% | Good conversion, but some side-products observed. |
| 4 | Pd(OAc)₂ (10) | Air (1 atm) | PivOH | 100 | 30% | Low yield without metal oxidant; requires high pressure O₂. |
Troubleshooting Guide
-
Problem: Low conversion.
-
Solution: Increase PivOH loading to 1.0 equiv. The carboxylate assists in the C–H bond cleavage step. Ensure the reaction temperature is maintained >110 °C.
-
-
Problem: Formation of Xanthene side-product.
-
Cause: Acid-catalyzed cyclization dominating over oxidative coupling.
-
Solution: Ensure the reaction is performed under strictly oxidative conditions. Avoid strong mineral acids. Use Ag₂CO₃ (basic oxidant) to neutralize protons generated during the cycle.
-
-
Problem: Pd Black precipitation.
-
Solution: Add a ligand such as PPh₃ or use DMSO as a stabilizing solvent. However, ligand-free conditions are typically preferred for this specific C–H activation.
-
Mechanistic Pathway (Visualization)
The following diagram illustrates the Concerted Metallation-Deprotonation (CMD) mechanism. The key step is the palladation of the unfunctionalized phenyl ring assisted by the pivalate ligand.
Caption: Catalytic cycle for the synthesis of dibenzofuran via Pd(II)-catalyzed oxidative C–H coupling. The pivalate ligand acts as an intramolecular base to facilitate the difficult C–H bond cleavage.
References
-
Liégault, B., Lee, D., Huestis, M. P., Stuart, D. R., & Fagnou, K. (2008). Intramolecular Pd(II)-Catalyzed Oxidative Biaryl Synthesis under Air. Journal of Organic Chemistry, 73(13), 5022–5028.
-
Xiao, B., Fu, Y., Xu, J., Gong, T. J., Dai, J. J., Yi, J., & Liu, L. (2010). Pd(II)-Catalyzed C–H Activation/C–C Bond Formation for the Synthesis of Dibenzofurans. Journal of the American Chemical Society, 132(2), 468–469.
-
McGlacken, G. P., & Bateman, L. M. (2009). Recent advances in the synthesis of dibenzofurans. Chemical Society Reviews, 38(8), 2447–2464.
-
Wang, X., Leow, D., & Yu, J. Q. (2011). Pd(II)-Catalyzed para-Selective C–H Arylation of Monosubstituted Arenes. Science, 333(6042), 654-663.
Sources
Application Note & Protocol: Palladium-Catalyzed Intramolecular C-H Cyclization for the Synthesis of 4-Methyldibenzofuran
Abstract: This document provides a comprehensive guide to the palladium-catalyzed intramolecular oxidative cyclization of 1-(2-phenoxyphenyl)propan-2-one to form 4-methyldibenzofuran. This protocol leverages a C-H activation/C-O bond formation strategy, a powerful tool in modern organic synthesis for constructing complex heterocyclic scaffolds. Detailed mechanistic insights, a step-by-step experimental procedure, optimization strategies, and troubleshooting advice are provided for researchers in synthetic chemistry and drug development.
Introduction and Scientific Context
Dibenzofuran scaffolds are prevalent in a wide array of biologically active natural products and pharmaceuticals, exhibiting properties ranging from antimicrobial to anticancer. Traditional syntheses often require multi-step sequences involving pre-functionalized starting materials.[1][2] Modern synthetic methods, particularly those employing transition-metal catalysis, offer more efficient and atom-economical routes.
Palladium-catalyzed C-H activation has emerged as a transformative strategy, allowing for the direct conversion of ubiquitous C-H bonds into new C-C or C-heteroatom bonds.[3][4][5] This application note details a protocol for an intramolecular oxidative C-H cyclization of 1-(2-phenoxyphenyl)propan-2-one. The reaction proceeds via a proposed palladium(II)-enol-directed C-H activation of the adjacent phenyl ring, followed by reductive elimination to forge the key C-O bond, constructing the dibenzofuran core. This method is analogous to the well-established phenol-directed cyclizations, offering a complementary route from readily accessible ketone starting materials.[1][6][7]
Mechanistic Rationale
The catalytic cycle for this transformation is proposed to operate via a Pd(II)/Pd(0) pathway, utilizing an oxidant to regenerate the active catalyst. Understanding this mechanism is crucial for rational optimization and troubleshooting.
Proposed Catalytic Cycle:
-
Enolate/Enol Formation & Coordination: The starting ketone, 1-(2-phenoxyphenyl)propan-2-one, is in equilibrium with its enol or enolate form. The active Pd(II) catalyst coordinates to the oxygen atom of this enol/enolate, which serves as an intramolecular directing group.
-
C-H Activation: The coordinated palladium center then facilitates the activation and cleavage of the ortho C-H bond on the adjacent phenyl ring. This step forms a five-membered palladacycle intermediate. This is often an irreversible and turnover-limiting step in related systems.[3][4]
-
Reductive Elimination: The palladacycle undergoes C-O bond-forming reductive elimination. This key step expels the 4-methyldibenzofuran product and generates a Pd(0) species. In similar phenol-directed systems, C-O reductive elimination has been identified as the turnover-limiting step.[1][7]
-
Catalyst Regeneration: The resulting Pd(0) is oxidized back to the active Pd(II) state by an external oxidant (e.g., O₂, benzoquinone), allowing the catalytic cycle to continue.
Sources
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- 2. Dibenzofuran synthesis [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pd(II)-Catalyzed C–H Activation/C–C Cross-Coupling Reactions: Versatility and Practicality - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis of dibenzofurans via palladium-catalyzed phenol-directed C-H activation/C-O cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
Experimental procedure for reduction of 1-(2-Phenoxyphenyl)propan-2-one ketone group
Introduction: The Significance of 1-(2-Phenoxyphenyl)propan-2-ol in Medicinal Chemistry
The reduction of the ketone functional group in 1-(2-phenoxyphenyl)propan-2-one yields the corresponding secondary alcohol, 1-(2-phenoxyphenyl)propan-2-ol. This transformation is a critical step in the synthesis of various molecules with potential therapeutic applications. The resulting chiral center in the alcohol product makes it a valuable building block in the development of novel pharmaceuticals. The phenoxyphenyl moiety is a common scaffold in drug discovery, and modifications to the propanol side chain can significantly impact biological activity. These application notes provide detailed, field-proven protocols for the efficient and safe reduction of this ketone, targeting researchers and professionals in drug development and organic synthesis.
Guiding Principles: Causality in Experimental Design
The choice of a reducing agent and reaction conditions is paramount to achieving a high yield and purity of the desired alcohol. This guide will focus on two robust and widely applicable methods: Sodium Borohydride Reduction and Catalytic Hydrogenation.
-
Sodium Borohydride (NaBH₄): This reagent is a mild and selective reducing agent, ideal for the reduction of ketones and aldehydes.[1][2] Its ease of handling and high chemoselectivity for the carbonyl group in the presence of other potentially reducible functional groups make it a preferred choice for many applications.[3] The reaction mechanism involves the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon.[2][4]
-
Catalytic Hydrogenation: This method employs hydrogen gas (H₂) and a metal catalyst, typically palladium on carbon (Pd/C), to reduce the ketone.[5][6] It is a powerful technique that can be highly efficient. However, it requires specialized equipment to handle hydrogen gas safely and careful consideration of catalyst selection to avoid unwanted side reactions.
PART 1: Sodium Borohydride Reduction Protocol
This protocol outlines the reduction of 1-(2-phenoxyphenyl)propan-2-one using sodium borohydride in a methanolic solution.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 1-(2-Phenoxyphenyl)propan-2-one | ≥98% | e.g., Sigma-Aldrich | |
| Sodium Borohydride (NaBH₄) | ≥98% | e.g., Sigma-Aldrich | Handle with care, moisture-sensitive.[7] |
| Methanol (MeOH) | Anhydrous | e.g., Fisher Scientific | |
| Dichloromethane (DCM) | ACS Grade | e.g., VWR | |
| Saturated Ammonium Chloride (NH₄Cl) solution | For quenching the reaction. | ||
| Anhydrous Sodium Sulfate (Na₂SO₄) | For drying the organic layer. | ||
| Round-bottom flask | Appropriate size for the reaction scale. | ||
| Magnetic stirrer and stir bar | |||
| Ice bath | |||
| Separatory funnel | |||
| Rotary evaporator |
Pre-experiment Preparations & Safety Precautions
-
Safety First: Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.[7]
-
Moisture Sensitivity of NaBH₄: Sodium borohydride reacts with water to release flammable hydrogen gas.[7][8] Store it in a desiccator and handle it quickly in a dry environment.
-
Reaction Setup: Assemble the reaction glassware and ensure it is clean and dry. The reaction should be conducted in a well-ventilated fume hood.
Step-by-Step Experimental Protocol
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-(2-phenoxyphenyl)propan-2-one (1.0 eq) in methanol (10 mL per gram of ketone).
-
Cooling: Place the flask in an ice bath and stir the solution until the temperature reaches 0-5 °C.
-
Addition of NaBH₄: Slowly add sodium borohydride (1.2 eq) portion-wise to the cooled solution over 10-15 minutes. Rationale: Portion-wise addition helps to control the exothermic reaction and prevent a rapid evolution of hydrogen gas.
-
Reaction Monitoring: Allow the reaction to stir at 0-5 °C for 1 hour, then remove the ice bath and let the reaction proceed at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0 °C.[3] Rationale: The ammonium chloride solution neutralizes the excess borohydride and hydrolyzes the borate ester intermediate.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 20 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (1 x 20 mL). Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification (Optional): The crude 1-(2-phenoxyphenyl)propan-2-ol can be purified by column chromatography on silica gel if necessary.
Reaction Workflow Diagram
Caption: Workflow for Sodium Borohydride Reduction.
PART 2: Catalytic Hydrogenation Protocol
This protocol describes the reduction of 1-(2-phenoxyphenyl)propan-2-one using catalytic hydrogenation with palladium on carbon.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 1-(2-Phenoxyphenyl)propan-2-one | ≥98% | e.g., Sigma-Aldrich | |
| 10% Palladium on Carbon (Pd/C) | e.g., Strem Chemicals | Pyrophoric when dry, handle with care.[9] | |
| Ethanol (EtOH) | Anhydrous | e.g., Fisher Scientific | |
| Hydrogen (H₂) gas | High Purity | Flammable and explosive.[10][11] | |
| Nitrogen (N₂) gas | High Purity | For inerting the system. | |
| Parr Hydrogenator or similar high-pressure reactor | |||
| Celite® | For filtration. |
Pre-experiment Preparations & Safety Precautions
-
High-Pressure Safety: All personnel must be thoroughly trained in the safe operation of high-pressure hydrogenation equipment.[12] The reactor should be inspected for any damage before use.
-
Hydrogen Gas Handling: Hydrogen is highly flammable.[10][11] Ensure the reaction is performed in a well-ventilated area, away from ignition sources.[10] Use a hydrogen leak detector.
-
Catalyst Handling: Pd/C can be pyrophoric, especially after the reaction when it is dry and saturated with hydrogen.[9] Do not allow the catalyst to dry in the air.[13]
-
Inert Atmosphere: The reaction vessel must be purged with an inert gas (nitrogen) before introducing hydrogen to prevent the formation of an explosive mixture with air.[13]
Step-by-Step Experimental Protocol
-
Reactor Charging: In the reaction vessel of the Parr hydrogenator, place a solution of 1-(2-phenoxyphenyl)propan-2-one (1.0 eq) in ethanol (20 mL per gram of ketone).
-
Catalyst Addition: Carefully add 10% Pd/C (5-10 mol%) to the solution. Rationale: The catalyst loading can be optimized, but 5-10 mol% is a good starting point for complete conversion.
-
System Purge: Seal the reactor and purge the system with nitrogen gas three times to remove all oxygen.
-
Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50 psi).
-
Reaction: Begin stirring and heat the reaction if necessary (though this reduction often proceeds at room temperature). Monitor the reaction by observing the hydrogen uptake from the pressure gauge.
-
Reaction Completion: Once hydrogen uptake ceases, continue stirring for an additional hour to ensure complete reaction.
-
System Purge (Post-Reaction): Cool the reactor to room temperature. Carefully vent the excess hydrogen and purge the system with nitrogen three times.[12]
-
Catalyst Filtration: Open the reactor and filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Important: Keep the Celite® pad wet with ethanol during filtration to prevent the catalyst from igniting.
-
Solvent Removal: Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification (Optional): Purify the crude alcohol by column chromatography if needed.
Catalytic Hydrogenation Workflow Diagram
Caption: Workflow for Catalytic Hydrogenation.
Product Characterization
The successful conversion of 1-(2-phenoxyphenyl)propan-2-one to 1-(2-phenoxyphenyl)propan-2-ol can be confirmed using standard analytical techniques.
| Analytical Technique | Expected Observations for 1-(2-Phenoxyphenyl)propan-2-ol |
| ¹H NMR | Appearance of a new signal for the hydroxyl proton (-OH), typically a broad singlet.[14][15] The protons on the carbon bearing the hydroxyl group will shift to approximately 3.4-4.5 ppm.[14][15] The disappearance of the singlet for the methyl group adjacent to the ketone. |
| ¹³C NMR | The appearance of a new signal in the 50-80 ppm range for the carbon attached to the hydroxyl group.[14][16] The disappearance of the carbonyl carbon signal (typically >200 ppm). |
| IR Spectroscopy | The appearance of a broad O-H stretching band in the region of 3300-3600 cm⁻¹.[14][15] The disappearance of the strong C=O stretching band from the starting ketone (typically around 1715 cm⁻¹). |
| Mass Spectrometry | The molecular ion peak corresponding to the mass of the alcohol. Fragmentation patterns may show a loss of water (M-18).[14][17] |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Incomplete Reaction (NaBH₄) | Insufficient reducing agent. | Add more NaBH₄ portion-wise and continue to monitor by TLC. |
| Low reaction temperature. | Allow the reaction to warm to room temperature. | |
| Incomplete Reaction (Hydrogenation) | Inactive catalyst. | Use fresh, high-quality Pd/C. |
| Insufficient hydrogen pressure. | Increase the hydrogen pressure. | |
| Catalyst poisoning. | Ensure starting materials and solvent are pure. | |
| Low Yield | Product loss during work-up. | Ensure complete extraction and careful handling during transfers. |
| Side reactions. | Re-evaluate reaction conditions (temperature, solvent, etc.). |
Conclusion
Both sodium borohydride reduction and catalytic hydrogenation are effective methods for the synthesis of 1-(2-phenoxyphenyl)propan-2-ol from its corresponding ketone. The choice between the two protocols will depend on the available equipment, safety infrastructure, and the desired scale of the reaction. The sodium borohydride method is generally more convenient for small-scale laboratory synthesis due to its operational simplicity. Catalytic hydrogenation, while requiring more specialized equipment, can be highly efficient and is often preferred for larger-scale production. Proper adherence to the detailed protocols and safety precautions outlined in these application notes will ensure a successful and safe experimental outcome.
References
- Vertex AI Search. (2011, August 12). Sodium Borohydride (NaBH4) Reduction of Aldehydes and Ketones.
- Chemistry LibreTexts. (2023, January 22). The Reduction of Aldehydes and Ketones.
- Organic Synthesis. Sodium Borohydride (NaBH4) Reduction.
- Standard Operating Procedure. (2012, December 14). Sodium borohydride.
- Open Library Publishing Platform. 3.4.1 – Sodium Borohydride Reduction of Carbonyls.
- OSU Chemistry. Sodium Borohydride SOP.docx.
- Chad's Prep. (2021, April 2). 19.6 Reduction of Ketones and Aldehydes (NaBH4 and LiAlH4) | Organic Chemistry.
- MDPI. (2021, September 7).
- Safety D
- Safety Data Sheet. 111530 - Sodium borohydride powder.
- ResearchGate. (2020, January). A facile and highly efficient transfer hydrogenation of ketones and aldehydes catalyzed by palladium nanoparticles supported on mesoporous graphitic carbon nitride.
- NJ.gov. Common Name: SODIUM BOROHYDRIDE HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORK.
- H.E.L Group. (2026, February 2).
- Nanjing HjChem.
- Hazards associated with laboratory scale hydrogen
- Stanford Environmental Health & Safety. (2023, July 15).
- DADB. (2025, March 4). Hydrogen Gas Safety: Precautions, Storage Guidelines, and Risk Assessment.
- 1-PHENOXY-2-PROPANOL.
- Palladium on Carbon (Pd/C)
- PMC. A palladium-catalyzed C–H functionalization route to ketones via the oxidative coupling of arenes with carbon monoxide.
- OpenStax. (2023, September 20). 17.11 Spectroscopy of Alcohols and Phenols - Organic Chemistry.
- PrepChem.com. Synthesis of (a) 1-Phenoxy-2-propanol.
- Reddit. (2022, November 29). synthesizing 1-phenoxy-2-propanol : r/chemistry.
- Reduction of Aryl Ketones and Aldehydes to Hydrocarbons C
- The Royal Society of Chemistry. 2.2.1 Synthesis of 1-substituted phenoxypropan-2-one (3a-3m).10 A mixture of phenol 2, KI (0.1 mol equiv) and anhydrous K2CO3 (1.
- Chemistry LibreTexts. (2022, September 24). 17.11: Spectroscopy of Alcohols and Phenols.
- Google Patents. WO2002083612A1 - Process for producing (s)-1-(4-phenoxyphenoxy)-2-propanol.
- PMC. (2013, April 17).
- Google Patents. EP1735266B1 - Process for preparation of optically active 1-erythro-2-amino-1-phenyl-1-propanol.
- PMC.
- Oregon State University. (2020, February 7).
- AZoM. (2015, October 8). Identifying Alcohols Using NMR Spectroscopy.
- askIITians. (2025, July 28). How is propanone converted into-1. Propan-2-ol2. 2-Methylpropan-2-ol.
Sources
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Application Note: Protocol for Oxime Formation from 1-(2-Phenoxyphenyl)propan-2-one
Executive Summary
This application note details a robust, self-validating protocol for the synthesis of 1-(2-phenoxyphenyl)propan-2-one oxime from its ketone precursor. While standard oxime formation is often treated as trivial, the specific steric and lipophilic properties of the ortho-phenoxy substituent require precise pH control to maximize yield and minimize hydrolysis.
This guide moves beyond "recipe-style" instructions, offering a mechanistic grounding in general acid catalysis to ensure reproducibility. We utilize a sodium acetate-buffered ethanol system to maintain the reaction window at pH 4.5–5.0, optimizing the nucleophilic attack of hydroxylamine while facilitating the dehydration of the carbinolamine intermediate.
Scientific Basis & Mechanism[1][2][3]
The pH-Rate Profile (The "Bell Curve")
The formation of oximes exhibits a classic bell-shaped pH-rate profile. This causality is critical for experimental design:
-
Low pH (< 3): The amine functionality of hydroxylamine (
) becomes fully protonated ( ), destroying its nucleophilicity. The reaction stalls. -
High pH (> 7): The carbonyl oxygen is not sufficiently protonated/activated. While the amine is nucleophilic, the initial attack is slow, and the subsequent dehydration of the tetrahedral intermediate (carbinolamine) is inefficient without acid catalysis.
-
Optimal pH (4.5–5.0): A "Goldilocks" zone where a sufficient fraction of free hydroxylamine exists to attack the carbonyl, while the medium is acidic enough to catalyze the elimination of water.
Mechanistic Pathway
The reaction proceeds via a nucleophilic addition-elimination pathway.
Figure 1: Mechanistic pathway for oxime formation highlighting the acid-catalyzed elimination step.
Materials & Equipment
Reagents
| Reagent | MW ( g/mol ) | Role | Purity/Grade |
| 1-(2-Phenoxyphenyl)propan-2-one | ~226.27 | Substrate | >97% (HPLC) |
| Hydroxylamine Hydrochloride | 69.49 | Reagent | 99% Reagent Plus |
| Sodium Acetate (Anhydrous) | 82.03 | Buffer Base | ACS Reagent |
| Ethanol (Absolute) | 46.07 | Solvent | 200 Proof |
| Dichloromethane (DCM) | 84.93 | Extraction | ACS Grade |
Equipment
-
100 mL Round Bottom Flask (RBF) with magnetic stir bar.
-
Reflux condenser with drying tube (CaCl₂ or Drierite).
-
Rotary Evaporator.[1]
-
pH paper (range 1–14) or calibrated pH probe.
Experimental Protocol
Method A: Buffered Reflux (Recommended)
This method uses a sodium acetate buffer to maintain the optimal pH (4.5–5.0) automatically, preventing the need for external acid/base titration.
Step 1: Reaction Setup
-
In a 100 mL RBF, dissolve 1-(2-Phenoxyphenyl)propan-2-one (2.26 g, 10.0 mmol, 1.0 equiv ) in Absolute Ethanol (30 mL).
-
Add Hydroxylamine Hydrochloride (1.04 g, 15.0 mmol, 1.5 equiv ).
-
Note: The solution will become acidic immediately.
-
-
Add Sodium Acetate Anhydrous (1.64 g, 20.0 mmol, 2.0 equiv ).
-
Rationale: This generates a buffer of acetic acid/acetate in situ, pinning the pH near 4.8.
-
-
Attach the reflux condenser.
Step 2: Reaction Execution
-
Heat the mixture to a gentle reflux (bath temp ~85°C) with vigorous stirring.
-
Monitor: Check progress by TLC (System: 20% EtOAc in Hexanes) after 60 minutes.
-
Visualization: The ketone spot (
) should disappear; the oxime spot will likely be slightly more polar ( ) and stain strongly with or .
-
-
Standard reaction time is 2–3 hours .
Step 3: Work-up[2]
-
Cool the reaction mixture to room temperature.
-
Concentrate: Remove the bulk of the ethanol using a rotary evaporator (bath 40°C) until a wet solid/slurry remains.
-
Partition: Resuspend the residue in Water (50 mL) and extract with DCM (3 x 30 mL).
-
Why: The ortho-phenoxy group makes this molecule highly lipophilic. It will not precipitate cleanly from water like simpler oximes; extraction is required.
-
-
Wash: Wash the combined organic layers with Brine (1 x 30 mL).
-
Dry: Dry over anhydrous
, filter, and concentrate to dryness.
Step 4: Purification & Isolation
-
State Check: The crude product is likely a viscous oil or low-melting solid due to the flexible ether linkage.
-
Crystallization: If solid, recrystallize from a minimum amount of hot Isopropanol/Hexane (1:4) .
-
Chromatography: If an oil, pass through a short silica plug eluting with 15% EtOAc/Hexane to remove trace salts and colored impurities.
Figure 2: Experimental workflow for the buffered synthesis of 1-(2-phenoxyphenyl)propan-2-one oxime.
Characterization & Validation
To ensure the protocol was successful, compare your data against these expected parameters.
NMR Spectroscopy ( NMR, )
Oximes of asymmetric ketones typically exist as a mixture of E and Z isomers.
-
Methyl Group: Look for a singlet (or two singlets of unequal intensity if E/Z mixture) around
1.8 – 2.0 ppm . This is distinct from the ketone methyl ( 2.1-2.2 ppm). -
Methylene Spacer (
): Singlet around 3.6 – 3.8 ppm . -
Aromatic Region: Multiplets for the phenoxy and phenyl rings (
6.8 – 7.4 ppm). -
Oxime Hydroxyl (
): Broad singlet, highly variable, typically 8.0 – 10.0 ppm (often exchangeable with ).
Infrared Spectroscopy (IR)
-
Absence of C=O: The strong ketone stretch at ~1715
must be absent. -
Presence of C=N: A weak-to-medium band at 1640–1690
. -
Presence of O-H: A broad, strong absorption centered at 3200–3400
.
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Conversion | pH too low (too acidic). | Add more NaOAc. Ensure reagents are dry. |
| Hydrolysis on Workup | Acidic aqueous layer during extraction. | Neutralize aqueous layer with saturated |
| Oiling Out | Product is lipophilic/impure. | Use a seed crystal if available; otherwise, perform a silica plug filtration. |
| Multiple Spots on TLC | E/Z Isomerism. | This is normal for oximes. Both spots usually merge upon heating or in polar solvents. |
Safety & Handling
-
Hydroxylamine Hydrochloride: Corrosive and potential skin sensitizer. Upon heating, it can decompose.[3] Do not heat the dry solid.
-
1-(2-Phenoxyphenyl)propan-2-one: Treat as a potential irritant. Ensure proper ventilation.
-
Waste Disposal: The aqueous layer contains hydroxylamine residues. Quench with dilute bleach or acetone (to form acetone oxime) before disposal, following local EHS regulations.
References
-
Jencks, W. P. (1959). Studies on the Mechanism of Oxime and Semicarbazone Formation.[4] Journal of the American Chemical Society, 81(2), 475–481.
-
Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition, 47(39), 7523–7526.
-
BenchChem. (2025).[1] Application Notes and Protocols for Oxime Bond Formation. BenchChem Technical Library.
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms (5th ed.). Springer.
-
GuideChem. (2025). 1-Phenyl-1,2-propanedione-2-oxime Properties and Synthesis.
Sources
Application Note: Strategic Utilization of 1-(2-Phenoxyphenyl)propan-2-one in Heterocyclic & CNS Ligand Synthesis
This Application Note is structured to provide an advanced technical guide for the utilization of 1-(2-Phenoxyphenyl)propan-2-one in medicinal chemistry. It deviates from standard templates to focus on the molecule's unique dual-reactivity profile: acting as both a flexible biaryl ether linker and a precursor for rigid tricyclic scaffolds.
Introduction & Structural Utility[1]
1-(2-Phenoxyphenyl)propan-2-one represents a "privileged intermediate" in drug discovery due to its ability to access two distinct chemical spaces relevant to Central Nervous System (CNS) therapeutics and kinase inhibition.
Structurally, the molecule features a phenyl-2-propanone (P2P) backbone substituted at the ortho position with a phenoxy group. This specific geometry creates a high-entropy "pre-organized" state that facilitates two primary synthetic pathways:
-
Divergent Path A (Linear): Reductive amination to yield flexible ortho-phenoxyamphetamines (analogs of reuptake inhibitors like Atomoxetine).
-
Divergent Path B (Cyclic): Intramolecular Friedel-Crafts cyclodehydration to yield rigid dibenzo[b,e]oxepine tricyclic cores (scaffolds found in Doxepin and related tricyclic antidepressants).
Regulatory & Safety Compliance (Critical)
-
Precursor Vigilance: This compound contains the phenyl-2-propanone (P2P) substructure.[1] While the ortho-phenoxy substituent distinguishes it from Schedule II controlled P2P, it may be considered a "designer precursor" or "masked precursor" in certain jurisdictions.
-
Handling: Standard chemical hygiene applies. Ensure all usage is documented within a controlled research environment (CRE) to demonstrate legitimate medicinal chemistry intent.
Visualizing the Synthetic Divergence
The following flow diagram illustrates the decision matrix for using this scaffold.
Figure 1: Divergent synthetic pathways. Path A yields flexible amines; Path B yields rigid tricyclic cores via acid-mediated cyclization.
Protocol A: Synthesis of Tricyclic Dibenzo[b,e]oxepines
The ortho-phenoxy group is perfectly positioned to trap the ketone carbonyl under acidic conditions, closing the central 7-membered ring. This is the preferred route for generating tricyclic antidepressant (TCA) analogs.
Mechanism
The reaction proceeds via an intramolecular Friedel-Crafts hydroxyalkylation followed by dehydration. The electron-rich phenoxy ring attacks the protonated ketone carbonyl.
Experimental Procedure
-
Reagents:
-
Substrate: 1-(2-Phenoxyphenyl)propan-2-one (1.0 eq)
-
Cyclizing Agent: Polyphosphoric Acid (PPA) (10-15 eq by weight) or Methanesulfonic acid (MsOH).
-
Solvent: None (Neat in PPA) or Dichloromethane (if using MsOH).
-
-
Step-by-Step Protocol:
-
Step 1: Place PPA (e.g., 5.0 g) in a round-bottom flask and heat to 60°C to lower viscosity.
-
Step 2: Add 1-(2-Phenoxyphenyl)propan-2-one (500 mg, 2.2 mmol) dropwise/portion-wise with vigorous stirring.
-
Step 3: Increase temperature to 90–100°C and stir for 2–4 hours.
-
Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1). The starting ketone spot (Rf ~0.5) should disappear, replaced by a lower polarity fluorescent spot (the alkene).
-
-
Step 4: Cool the mixture to 0°C. Quench by slowly pouring onto crushed ice/water (50 mL) with stirring.
-
Step 5: Extract with Ethyl Acetate (3 x 20 mL). Wash combined organics with Sat. NaHCO3 (to remove acid traces) and Brine.
-
Step 6: Dry over MgSO4, filter, and concentrate.
-
Step 7: Purify via flash column chromatography (0-10% EtOAc in Hexanes).
-
-
Expected Outcome:
-
Product: 11-Methyl-dibenzo[b,e]oxepine (mixture of endo/exo alkene isomers).
-
Yield: Typically 65–80%.
-
Protocol B: Reductive Amination for CNS Ligands
This protocol synthesizes ortho-phenoxyamphetamine derivatives. The bulky ortho-phenoxy group exerts steric influence, often improving selectivity for mono-alkylation over di-alkylation.
Experimental Procedure
-
Reagents:
-
Substrate: 1-(2-Phenoxyphenyl)propan-2-one (1.0 eq)
-
Amine: Primary or Secondary Amine (1.1 eq) (e.g., Methylamine, Cyclopropylamine).
-
Reductant: Sodium Triacetoxyborohydride (NaBH(OAc)3) (1.5 eq).
-
Solvent: 1,2-Dichloroethane (DCE) or THF.
-
-
Step-by-Step Protocol:
-
Step 1: Dissolve the ketone (1.0 eq) and Amine (1.1 eq) in DCE (0.2 M concentration) under Nitrogen.
-
Step 2: Stir for 30 minutes at room temperature to allow imine/iminium formation.
-
Note: If using amine salts (e.g., MeNH2·HCl), add 1.0 eq of Triethylamine (TEA).
-
-
Step 3: Add NaBH(OAc)3 (1.5 eq) in one portion.
-
Step 4: Stir at room temperature for 12–16 hours.
-
Step 5: Quench with Sat. NaHCO3. Extract with DCM.[2]
-
Step 6: The crude amine can often be converted directly to the HCl salt for crystallization, or purified via neutral alumina chromatography.
-
Analytical Profiling & Validation
To validate the structure, compare the diagnostic NMR signals between the Starting Material (SM) and the Cyclized Product (CP).
| Feature | Starting Material (Ketone) | Cyclized Product (Dibenzoxepine) |
| Carbonyl | ~207 ppm (C=O) in 13C NMR | Absent (Converted to C=C) |
| Aliphatic | Singlet (~3.7 ppm, 2H) for -CH2-C=O | Multiplet/Doublet (Bridgehead/Allylic) |
| Methyl | Singlet (~2.1 ppm, 3H) | Doublet (if reduced) or Singlet on C=C |
| IR Spec | Strong peak at 1715 cm⁻¹ (C=O) | Absent C=O; new bands for C=C (~1640 cm⁻¹) |
Troubleshooting
-
Issue: Incomplete cyclization in Path B.
-
Solution: Ensure PPA is "fresh" (high P2O5 content). If the reaction stalls at the alcohol intermediate (11-hydroxy), increase temperature to 110°C to force dehydration.
-
-
Issue: Low yield in Reductive Amination.
-
Solution: The ortho-phenoxy group is sterically demanding. Use Ti(OiPr)4 (Titanium isopropoxide) as a Lewis acid additive (1.5 eq) during the imine formation step before adding the borohydride.
-
References
-
Dibenzo[b,e]oxepine Synthesis: A. A. O. Sarhan, et al. "Synthesis and Antimicrobial Evaluation of Dibenzo[b,e]oxepin-11(6H)-one O-Benzoyloxime Derivatives." Molecules, 2011.[3] Link
-
Friedel-Crafts Cyclization Methodology: "Intramolecular Friedel-Crafts Acylation/Alkylation Guides." Master Organic Chemistry, 2018. Link
-
Reductive Amination Protocols: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." J. Org. Chem., 1996. Link
-
P2P Structural Context: "Phenylacetone (P2P) - Chemical Identity and Regulation." Wikipedia.[1] Link
Sources
Application Note & Protocol: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 1-(2-Phenoxyphenyl)propan-2-one
Abstract
This document provides a comprehensive guide to the development and validation of a robust analytical method for the quantification of 1-(2-phenoxyphenyl)propan-2-one using High-Performance Liquid Chromatography (HPLC) with UV detection. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, offering a scientifically sound and regulatory-compliant methodology. The development process is guided by a systematic, risk-based approach in alignment with the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).
Introduction
1-(2-Phenoxyphenyl)propan-2-one is a chemical intermediate with potential applications in the synthesis of various organic molecules. As with any compound intended for use in research and development, particularly in the pharmaceutical industry, a reliable analytical method for its quantification is crucial for ensuring quality, purity, and consistency. This application note details the development of a precise, accurate, and specific HPLC method for this purpose. The method development and validation are approached as a lifecycle, ensuring the procedure is fit for its intended purpose from its inception.[1][2][3]
Analyte Physicochemical Properties (Inferred)
A thorough understanding of the analyte's physicochemical properties is the foundation of rational method development. While experimental data for 1-(2-phenoxyphenyl)propan-2-one is not extensively available, its properties can be inferred from structurally similar compounds.
-
Structure:
1-(2-Phenoxyphenyl)propan-2-one
-
Molecular Formula: C₁₅H₁₄O₂
-
Molecular Weight: 226.27 g/mol
-
Solubility: Based on analogs like 1-phenoxy-2-propanone, it is expected to be moderately soluble in common organic solvents such as acetonitrile and methanol, with low solubility in water.[4]
-
UV Absorbance: The presence of two aromatic rings (phenyl and phenoxy) suggests strong UV absorbance. Phenolic compounds typically exhibit maximum absorbance around 280 nm.[5][6] Therefore, a starting wavelength of 280 nm for UV detection is a logical choice.
HPLC Method Development
The goal of method development is to establish an analytical procedure that can reliably measure the analyte with the required specificity, accuracy, and precision.[7] The development process follows a systematic approach, beginning with the definition of the Analytical Target Profile (ATP).
Analytical Target Profile (ATP)
The ATP is a prospective summary of the method's intended purpose and desired performance characteristics.[1][8]
| Parameter | Target |
| Analyte | 1-(2-Phenoxyphenyl)propan-2-one |
| Matrix | Drug Substance |
| Intended Use | Quantification (Assay) |
| Technique | Reversed-Phase HPLC with UV Detection |
| Specificity | The method must be able to resolve the analyte from potential impurities and degradation products. |
| Accuracy | Recovery of 98.0% to 102.0% |
| Precision | Repeatability (RSD ≤ 1.0%), Intermediate Precision (RSD ≤ 2.0%) |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over the concentration range. |
| Range | 80% to 120% of the nominal concentration. |
Initial Method Scouting and Optimization
Based on the inferred properties of 1-(2-phenoxyphenyl)propan-2-one and common practices for similar analytes, a reversed-phase HPLC method was selected.
-
Column Selection: A C18 column is a versatile and robust choice for the separation of moderately polar compounds. A column with dimensions of 150 mm x 4.6 mm and a particle size of 5 µm provides a good balance of efficiency and backpressure.
-
Mobile Phase Selection: A mixture of acetonitrile and water is a common mobile phase for reversed-phase HPLC due to its good solvating properties and UV transparency. A starting gradient was chosen to ensure elution of the analyte with good peak shape.
-
Detection Wavelength: Based on the presence of aromatic rings, a UV detector was chosen. An initial wavelength of 280 nm was selected, with the final wavelength to be determined by examining the UV spectrum of the analyte.
-
Optimization: The mobile phase gradient, flow rate, and column temperature were systematically adjusted to achieve optimal separation, peak shape, and run time.
Detailed HPLC Protocol
Instrumentation and Materials
-
HPLC System: A system equipped with a quaternary or binary pump, autosampler, column thermostat, and UV-Vis detector.
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: Water (HPLC grade)
-
Mobile Phase B: Acetonitrile (HPLC grade)
-
Diluent: Acetonitrile:Water (50:50, v/v)
-
Standard: 1-(2-Phenoxyphenyl)propan-2-one reference standard.
Chromatographic Conditions
| Parameter | Setting |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 280 nm |
| Injection Volume | 10 µL |
| Run Time | 15 minutes |
| Gradient Program | Time (min) |
| 0.0 | |
| 10.0 | |
| 12.0 | |
| 12.1 | |
| 15.0 |
Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of 1-(2-phenoxyphenyl)propan-2-one reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Working Standard Solution (100 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.
System Suitability
Before sample analysis, the performance of the chromatographic system must be verified.[3]
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| Repeatability of Injections (n=5) | RSD ≤ 1.0% for peak area |
Experimental Workflow Diagram
Caption: Experimental workflow for the HPLC analysis of 1-(2-phenoxyphenyl)propan-2-one.
Method Validation Protocol
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[9][10][11][12] The validation will be performed in accordance with ICH Q2(R2) guidelines.[1][11]
Validation Parameters and Acceptance Criteria
| Validation Parameter | Description | Acceptance Criteria |
| Specificity | Ability to assess the analyte unequivocally in the presence of components that may be expected to be present. | Peak purity of the analyte peak should be demonstrated. No interference from blank at the retention time of the analyte. |
| Linearity | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.999 for a minimum of 5 concentration levels. |
| Range | The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[9][12] | 80% to 120% of the nominal working concentration. |
| Accuracy | The closeness of test results obtained by the method to the true value. | Mean recovery between 98.0% and 102.0% at three concentration levels (80%, 100%, and 120%). |
| Precision | ||
| Repeatability | The precision of the method under the same operating conditions over a short interval of time. | RSD ≤ 1.0% for six replicate preparations at 100% of the test concentration. |
| Intermediate Precision | The precision of the method within the same laboratory, but on different days, with different analysts, and/or different equipment. | RSD ≤ 2.0% for the combined results from two different days/analysts. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | System suitability parameters must be met. The effect of variations on the results should be evaluated. |
Method Validation Workflow Diagram
Caption: Logical flow of the analytical method validation process.
Conclusion
The HPLC method detailed in this application note provides a robust and reliable means for the quantitative analysis of 1-(2-phenoxyphenyl)propan-2-one. The systematic development and validation, guided by ICH and FDA principles, ensure that the method is fit for its intended purpose in a research and drug development environment. Adherence to the outlined protocols will yield accurate and precise results, contributing to the overall quality and integrity of the data generated.
References
- ICH and FDA Guidelines for Analytical Method Valid
- Understanding ICH Q2(R2)
- Analytical Method Development and Valid
- ICH Guidelines for Analytical Method Valid
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- Q14 Analytical Procedure Development March 2024 - FDA.
- FDA Guidance for Industry: Q14 Analytical Procedure Development - gmp-compliance.org.
- Validation of Analytical Procedures Q2(R2) - ICH.
- Q14 Analytical Procedure Development - Food and Drug Administr
- Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants.
- High-throughput Method Development for Aldehydes and Ketones Using an Agilent 1290 Infinity LC-system | LCGC Intern
- High-throughput method development for aldehydes and ketones using an Agilent 1290 Infinity LC system and an Agilent ZORBAX.
- Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective - Agilent.
- HPLC Method development and instrument QC for Aldehyde and Ketone compounds.
- (PDF)
- Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride - Scientific Research Publishing.
- (PDF) HPLC Profiles of Standard Phenolic Compounds Present in Medicinal Plants.
- (PDF)
- CAS 621-87-4: 1-Phenoxy-2-propanone | CymitQuimica.
- A robust method for quantifying 42 phenolic compounds by RP-HPLC - Embrapa.
- 2-Propanone, 1-phenoxy- - the NIST WebBook.
- 1-Propanone, 1-phenyl- - the NIST WebBook.
- UV/Vis+ Photochemistry Database - Arom
Sources
- 1. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 2. fda.gov [fda.gov]
- 3. fda.gov [fda.gov]
- 4. CAS 621-87-4: 1-Phenoxy-2-propanone | CymitQuimica [cymitquimica.com]
- 5. Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride [scirp.org]
- 6. researchgate.net [researchgate.net]
- 7. agilent.com [agilent.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. m.youtube.com [m.youtube.com]
- 10. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 11. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 12. database.ich.org [database.ich.org]
Application Note: A Validated GC-MS Method for High-Fidelity Purity Assessment of 1-(2-Phenoxyphenyl)propan-2-one
Abstract
This application note presents a comprehensive, validated Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the quantitative purity determination of 1-(2-phenoxyphenyl)propan-2-one, a chemical intermediate of interest in pharmaceutical and specialized chemical synthesis. The method is designed for researchers, quality control analysts, and drug development professionals requiring a robust and reliable analytical procedure. We delve into the causality behind each methodological step, from sample preparation to instrumental parameters and data analysis, to ensure scientific integrity and reproducibility. The protocol emphasizes a self-validating system through rigorous system suitability checks and adherence to established validation principles, providing a high degree of confidence in the resulting purity values.
Introduction and Scientific Principle
1-(2-Phenoxyphenyl)propan-2-one is a ketone derivative with a molecular formula of C₁₅H₁₄O₂ and a molecular weight of 226.28 g/mol . Its purity is critical for downstream applications, as even trace impurities can affect reaction yields, safety profiles, and the quality of the final product. The presence of structural isomers, unreacted starting materials, or degradation products necessitates a highly selective and sensitive analytical technique.
Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice for this analysis due to its exceptional capabilities in separating volatile and semi-volatile compounds and providing definitive identification.[1] The gas chromatograph separates the analyte from potential impurities based on differences in their boiling points and affinities for the stationary phase within the GC column.[2] Following separation, the mass spectrometer bombards the eluting molecules with electrons (Electron Ionization - EI), causing them to fragment in a reproducible manner. This fragmentation pattern, or mass spectrum, serves as a chemical "fingerprint" for unequivocal identification, while the chromatographic peak area provides quantitative information.[3]
Materials, Reagents, and Instrumentation
Reagents and Materials
-
Solvent: Dichloromethane (DCM), HPLC or GC-grade, or higher purity.
-
Reference Standard: 1-(2-Phenoxyphenyl)propan-2-one, certified >99.5% purity.
-
Consumables: 2 mL amber glass autosampler vials with PTFE-faced septa, 0.22 µm PTFE syringe filters, and appropriate glass syringes or volumetric flasks for dilutions.[4]
Instrumentation
A standard Gas Chromatograph coupled to a single quadrupole Mass Spectrometer is required. The system should be equipped with:
-
Injector: Split/Splitless inlet.
-
Autosampler: For precision and reproducibility.
-
GC Column: A low-polarity, phenyl-arylene phase column, such as a DB-5ms or equivalent (30 m length x 0.25 mm I.D. x 0.25 µm film thickness), is recommended. This phase provides excellent resolution for a wide range of semi-volatile organic compounds.[4][5]
-
Mass Spectrometer: Capable of Electron Ionization (EI) and mass scanning up to at least 450 amu.
Such an instrument falls under USP <1058> Group C, requiring full qualification of hardware and software to ensure proper functioning and data integrity.[6]
Detailed Analytical Protocol
The entire analytical workflow is designed to minimize contamination and ensure accurate quantification.
Caption: Workflow for GC-MS Purity Analysis.
Preparation of Standard and Sample Solutions
Rationale: Accurate solution preparation is fundamental to quantitative analysis. Dichloromethane is chosen for its high volatility and ability to dissolve the analyte effectively. A target concentration of approximately 10 µg/mL is ideal for modern GC-MS systems to achieve a strong signal without saturating the detector.[4] Filtration is a critical step to remove any particulate matter that could block the injection syringe or contaminate the GC inlet and column.[2][4]
Protocol:
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the 1-(2-phenoxyphenyl)propan-2-one reference standard into a 25 mL volumetric flask. Dissolve and dilute to the mark with dichloromethane.
-
Working Standard Solution (10 µg/mL): Perform a serial dilution from the stock solution. For example, transfer 100 µL of the stock solution into a 10 mL volumetric flask and dilute to the mark with dichloromethane.
-
Sample Solution (10 µg/mL): Accurately weigh approximately 25 mg of the test sample into a 25 mL volumetric flask. Dissolve and dilute to the mark with dichloromethane. Perform the same serial dilution as for the standard to create a working sample solution.
-
Final Preparation: Transfer the final working solutions into 2 mL autosampler vials after filtering through a 0.22 µm PTFE syringe filter.
GC-MS Instrumental Method
Rationale: The instrumental parameters are optimized to ensure efficient volatilization, good chromatographic separation, and sensitive detection. A splitless injection is used for trace analysis, but for a purity assay at this concentration, a split injection (e.g., 20:1) is preferable to prevent column overloading and ensure sharp peaks. The oven temperature program begins at a moderate temperature to focus the analytes at the head of the column and then ramps up to elute the target compound and any higher-boiling impurities. The EI energy of 70 eV is a universal standard that produces reproducible fragmentation patterns, allowing for potential library matching of unknown impurity peaks.[3]
| Parameter | Setting | Justification |
| GC Inlet | ||
| Injection Mode | Split (20:1 ratio) | Prevents column overload and ensures sharp peak shape for a concentrated sample. |
| Inlet Temperature | 270 °C | Ensures rapid and complete volatilization of the analyte without thermal degradation.[4] |
| Injection Volume | 1.0 µL | Standard volume for reproducible injections. |
| Carrier Gas | Helium (99.999% purity) | Inert gas providing good chromatographic efficiency. |
| Flow Rate | 1.2 mL/min (Constant Flow) | Optimal flow for a 0.25 mm ID column, balancing resolution and analysis time. |
| GC Column | DB-5ms, 30 m x 0.25 mm x 0.25 µm | |
| Oven Program | ||
| Initial Temperature | 100 °C, hold for 1 min | Allows for solvent focusing and sharp peak initiation. |
| Ramp Rate | 15 °C/min to 280 °C | Provides efficient separation of compounds with varying boiling points. |
| Final Hold | Hold at 280 °C for 5 min | Ensures all high-boiling impurities are eluted from the column, preventing carryover. |
| Mass Spectrometer | ||
| Ionization Mode | Electron Ionization (EI) | Standard mode for generating reproducible, library-searchable mass spectra.[1] |
| EI Energy | 70 eV | Universal standard for EI fragmentation. |
| Mass Scan Range | 40 - 450 m/z | Covers the expected molecular ion (226.28) and key fragments. |
| Source Temperature | 230 °C | Standard temperature to maintain ion formation efficiency and cleanliness. |
| Transfer Line Temp | 280 °C | Prevents condensation of analytes between the GC and MS. |
| Solvent Delay | 3 minutes | Prevents the high-concentration solvent peak from entering and saturating the MS detector. |
System Suitability and Data Analysis
System Suitability Test (SST)
Rationale: Before analyzing any samples, the system's performance must be verified. This is a core tenet of any validated analytical method, as described in pharmacopeial guidelines like USP <621>.[7] The SST ensures that the chromatographic system is performing adequately on the day of analysis.
Procedure:
-
Inject a solvent blank (dichloromethane) to check for system contamination.
-
Inject the working standard solution (10 µg/mL) five times consecutively.
-
Evaluate the results against the following criteria:
-
Peak Tailing Factor: Must be between 0.9 and 1.5.
-
Relative Standard Deviation (RSD) of Peak Area: Must be ≤ 2.0%.
-
Signal-to-Noise Ratio (S/N): Must be ≥ 100:1 for the main peak.
-
Data Analysis and Purity Calculation
-
Peak Identification: The primary peak in the sample chromatogram is identified as 1-(2-phenoxyphenyl)propan-2-one by matching its retention time and mass spectrum with that of the certified reference standard.
-
Impurity Identification: All other peaks are treated as potential impurities. Their mass spectra can be searched against the NIST library for tentative identification.
-
Purity Calculation: The purity is calculated using the area percent normalization method. This method assumes that all compounds in the sample have a similar response factor in the detector, which is a common and accepted practice for purity assays where impurity standards are not available.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Method Validation Principles
For use in a regulated environment, this method must be formally validated according to guidelines such as USP <1225> or ICH Q2(R1).[7][8] The validation process demonstrates that the analytical procedure is suitable for its intended purpose.
| Validation Parameter | Acceptance Criteria | Purpose |
| Specificity | The analyte peak is free from interference from blanks and known impurities. | To ensure the method accurately measures only the intended analyte. |
| Linearity & Range | Correlation coefficient (r) ≥ 0.999 over a range of 50% to 150% of the target concentration. | To verify a proportional response to concentration changes.[9] |
| Accuracy | 98.0% - 102.0% recovery of a spiked analyte in a sample matrix.[9] | To assess the closeness of the measured value to the true value. |
| Precision (Repeatability) | RSD ≤ 2.0% for ≥ 6 replicate injections.[9] | To measure the method's consistency under the same operating conditions. |
| Limit of Quantitation (LOQ) | S/N ratio ≥ 10:1.[8] | The lowest concentration that can be quantified with acceptable precision and accuracy. |
Conclusion
The GC-MS method detailed in this application note provides a robust, selective, and reliable protocol for determining the purity of 1-(2-phenoxyphenyl)propan-2-one. By integrating sound scientific principles with established validation and system suitability criteria, this method delivers high-fidelity data suitable for quality control, process monitoring, and regulatory submissions in the pharmaceutical and chemical industries.
References
-
SCION Instruments. (n.d.). Sample preparation GC-MS. Retrieved from [Link][2]
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University of Maryland. (n.d.). Sample Preparation Guidelines for GC-MS. Retrieved from [Link][4]
- Halket, J. M., & Zaikin, V. G. (2003). Derivatization in mass spectrometry—1. Silylation. European Journal of Mass Spectrometry, 9(1), 1-21.
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Emery Pharma. (n.d.). Gas Chromatography Mass Spectrometry (GC-MS) Analysis. Retrieved from [Link][10]
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Impact Factor. (2016). A Review on GC-MS and Method Development and Validation. Retrieved from [Link][1]
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Agilent Technologies. (2004). Analysis of Pharmacologically Relevant Compounds using GC/MSD – EI/PCI/NCI. Retrieved from [Link][3]
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United States Pharmacopeia. (n.d.). General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. Retrieved from [Link][7]
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United States Pharmacopeia. (2008). General Chapters: <1225> VALIDATION OF COMPENDIAL PROCEDURES. Retrieved from [Link][8]
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Environics. (2024, August 23). Conducting GC Method Validation Using High Accuracy Standards. Retrieved from [Link][9]
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Agilent Technologies. (n.d.). USP General Chapter <1058>. Retrieved from [Link][6]
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Application Note & Protocols: Strategic Derivatization of 1-(2-Phenoxyphenyl)propan-2-one for Biological Screening Libraries
Abstract: The diaryl ether motif is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] This document provides a detailed guide for researchers and drug development professionals on the strategic derivatization of 1-(2-phenoxyphenyl)propan-2-one. We explore multiple synthetic pathways targeting the ketone, the adjacent active methylene group, and the aromatic rings. The objective is to generate a structurally diverse library of novel chemical entities primed for biological screening. Each section elucidates the chemical rationale behind the proposed modifications, provides detailed, step-by-step protocols for key transformations, and outlines a workflow for subsequent biological evaluation.
Introduction: The 1-(2-Phenoxyphenyl)propan-2-one Scaffold
The 1-(2-phenoxyphenyl)propan-2-one core structure presents a compelling starting point for medicinal chemistry campaigns. It combines the conformational flexibility of the diaryl ether linkage with multiple, distinct reactive sites suitable for chemical modification. This inherent reactivity allows for the systematic exploration of chemical space around a central, drug-like framework. The strategic goal of derivatization is to modulate the molecule's physicochemical and pharmacological properties by introducing a variety of functional groups and structural motifs. This approach, often guided by principles of bioisosterism, aims to enhance potency, improve selectivity, optimize pharmacokinetic profiles (ADME), and reduce potential toxicity.[3][4][5][6]
This guide focuses on three primary vectors for diversification, as illustrated below.
Figure 1: Key diversification vectors of the 1-(2-phenoxyphenyl)propan-2-one scaffold.
-
Vector A: The ketone carbonyl and adjacent α-carbon offer rich opportunities for transformation, including reduction, olefination, and condensation reactions.
-
Vectors B & C: The two aromatic rings serve as platforms for introducing substituents to probe interactions with biological targets and modulate properties like solubility and metabolic stability, primarily through cross-coupling reactions.
Derivatization Strategies & Protocols
This section details validated protocols for modifying the core scaffold. The causality behind each experimental choice is explained to provide a deeper understanding of the synthetic strategy.
Modification at the Ketone (Vector A)
The ketone is arguably the most versatile functional group on the scaffold. Its derivatization can introduce new stereocenters, hydrogen-bonding capabilities, and entirely new structural motifs.
Rationale: Reducing the planar ketone to a secondary alcohol introduces a chiral center and a potent hydrogen bond donor/acceptor group. This simple change can dramatically alter binding affinity and selectivity for a biological target. We utilize sodium borohydride (NaBH₄) for its operational simplicity and excellent chemoselectivity for ketones in the presence of other reducible groups.[7][8]
Protocol 2.1.1: Synthesis of 1-(2-Phenoxyphenyl)propan-2-ol
-
Setup: To a 100 mL round-bottom flask, add 1-(2-phenoxyphenyl)propan-2-one (1.0 eq, e.g., 2.26 g, 10 mmol) and dissolve it in methanol (40 mL).
-
Reaction: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (NaBH₄) (0.5 eq, 0.19 g, 5 mmol) portion-wise over 15 minutes, maintaining the temperature below 5 °C.
-
Monitoring: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Workup: Carefully quench the reaction by the slow addition of 1 M HCl (20 mL) at 0 °C. Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Extraction: Add ethyl acetate (50 mL) and water (30 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 25 mL).
-
Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the resulting crude oil by flash column chromatography (e.g., silica gel, 20% ethyl acetate in hexanes) to yield the product as a colorless oil.
Rationale: The HWE reaction converts the ketone into an alkene, significantly altering the geometry and electronics of the side chain.[9][10] Compared to the classic Wittig reaction, the HWE approach is often preferred due to the water-soluble nature of the phosphate byproduct, which simplifies purification, and its general tendency to produce the thermodynamically favored (E)-alkene with high selectivity.[11][12]
Protocol 2.1.2: Synthesis of (E)-Ethyl 3-methyl-4-(2-phenoxyphenyl)but-2-enoate
-
Setup: In a flame-dried, three-neck flask under a nitrogen atmosphere, prepare a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq, 0.48 g, 12 mmol) in anhydrous tetrahydrofuran (THF, 30 mL). Cool to 0 °C.
-
Ylide Formation: Add triethyl phosphonoacetate (1.2 eq, 2.4 mL, 12 mmol) dropwise to the NaH suspension. Stir at 0 °C for 30 minutes, then at room temperature for 1 hour until gas evolution ceases and the solution becomes clear.
-
Reaction: Cool the resulting ylide solution back to 0 °C. Add a solution of 1-(2-phenoxyphenyl)propan-2-one (1.0 eq, 2.26 g, 10 mmol) in anhydrous THF (10 mL) dropwise.
-
Monitoring: Allow the reaction to warm to room temperature and then heat to reflux (approx. 65 °C) for 4-6 hours. Monitor by TLC for the disappearance of the ketone.
-
Workup: Cool the reaction to room temperature and quench by the slow addition of saturated aqueous NH₄Cl solution (20 mL).
-
Extraction & Purification: Extract the mixture with diethyl ether (3 x 40 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate. Purify the residue by flash column chromatography (silica gel, 5-10% ethyl acetate in hexanes) to afford the desired (E)-alkene product.
Modification at the Aromatic Rings (Vectors B & C)
Introducing substituents onto the aromatic rings is a cornerstone of structure-activity relationship (SAR) studies. Palladium-catalyzed cross-coupling reactions are exceptionally powerful tools for this purpose, offering broad functional group tolerance and predictable reactivity.[13]
Rationale: The Suzuki-Miyaura coupling is one of the most robust methods for forming C-C bonds between aryl systems.[14] This protocol assumes the use of a pre-functionalized bromo-analogue of the scaffold, which can be readily prepared via standard methods. The reaction couples this aryl bromide with a wide variety of commercially available boronic acids, enabling rapid library generation.
Protocol 2.2.1: Synthesis of 1-(2-(4'-Methyl-[1,1'-biphenyl]-2-yl)oxy)propan-2-one (Note: This protocol requires a starting material such as 1-(4'-bromo-2-phenoxyphenyl)propan-2-one.)
-
Setup: To a Schlenk flask, add the bromo-substituted starting material (1.0 eq), 4-methylphenylboronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) or a more modern catalyst/ligand system.
-
Reaction Mixture: Add a base, typically 2 M aqueous sodium carbonate (Na₂CO₃) solution (3.0 eq), and a solvent system such as a 3:1 mixture of toluene and water.
-
Reaction: Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes. Heat the reaction to 90-100 °C with vigorous stirring for 8-16 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (50 mL) and water (30 mL).
-
Extraction & Purification: Separate the layers and extract the aqueous phase with ethyl acetate (2 x 25 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography (silica gel, gradient elution with ethyl acetate in hexanes).
Advanced Scaffolds via Cyclization Reactions
The core structure can also serve as a precursor to more complex, rigid heterocyclic systems, which are highly valued in drug discovery.
Rationale: The Pictet-Spengler reaction is a classic and powerful method for synthesizing tetrahydroisoquinoline and tetrahydro-β-carboline scaffolds.[15][16][17] By first converting the ketone into a β-arylethylamine (via reductive amination with tryptamine), an intramolecular cyclization can be triggered under acidic conditions to generate a complex polycyclic product in a single key step.[18]
Protocol 2.3.1: Synthesis of a Tetrahydro-β-carboline Derivative (Two-Step)
Step A: Reductive Amination with Tryptamine
-
Imine Formation: In a round-bottom flask, dissolve 1-(2-phenoxyphenyl)propan-2-one (1.0 eq, 10 mmol) and tryptamine (1.05 eq, 10.5 mmol) in methanol (50 mL). Add acetic acid (0.1 eq) and stir at room temperature for 4 hours to form the imine intermediate.
-
Reduction: Cool the solution to 0 °C and add sodium borohydride (NaBH₄) (1.5 eq, 15 mmol) portion-wise. Stir for 2 hours at 0 °C, then overnight at room temperature.
-
Workup: Quench with water and concentrate the mixture. Extract with dichloromethane (3 x 50 mL), dry the combined organic layers over Na₂SO₄, and concentrate to obtain the crude amine intermediate, which can be used directly in the next step.
Step B: Acid-Catalyzed Pictet-Spengler Cyclization
-
Reaction: Dissolve the crude amine from Step A in trifluoroacetic acid (TFA) (10 mL) at 0 °C.
-
Monitoring: Stir the reaction at room temperature for 6-12 hours. The reaction progress can be monitored by LC-MS.
-
Workup: Carefully pour the reaction mixture onto crushed ice and basify to pH ~9-10 with concentrated aqueous NaOH or NH₄OH.
-
Extraction & Purification: Extract the product with ethyl acetate (3 x 50 mL). Combine the organic phases, wash with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography to yield the final tetrahydro-β-carboline product.
Summary of Synthesized Derivatives
The following table summarizes the expected products from the protocols described above, providing a template for data organization.
| Compound ID | Structure | Derivatization Strategy | Expected Yield (%) | Key Analytical Data (Expected) |
| DP-001 | 1-(2-Phenoxyphenyl)propan-2-ol | Ketone Reduction | 85-95 | ¹H NMR: New multiplet ~4.0 ppm (CH-OH); MS: [M+H]⁺ at m/z 229 |
| DP-002 | (E)-Ethyl 3-methyl-4-(2-phenoxyphenyl)but-2-enoate | HWE Olefination | 60-75 | ¹H NMR: New singlet ~5.7 ppm (vinylic H); MS: [M+H]⁺ at m/z 297 |
| DP-003 | 1-(2-(4'-Methyl-[1,1'-biphenyl]-2-yl)oxy)propan-2-one | Suzuki-Miyaura Coupling | 70-85 | ¹H NMR: New singlet ~2.4 ppm (Ar-CH₃); MS: [M+H]⁺ at m/z 317 |
| DP-004 | 1-Methyl-1-((2-phenoxyphenoxy)methyl)-1,2,3,4-tetrahydro-β-carboline | Pictet-Spengler Cyclization | 40-55 (2 steps) | MS: [M+H]⁺ at m/z 371; Complex aromatic/aliphatic ¹H NMR signals |
Workflow for Biological Screening
Once a library of derivatives has been synthesized and characterized, a systematic approach to biological evaluation is required. The workflow below outlines a typical screening cascade used in early-stage drug discovery.
Figure 2: General workflow from compound synthesis to lead identification.
Screening Recommendations: Given the prevalence of the diaryl ether scaffold in bioactive molecules, initial screening efforts could be directed towards several therapeutic areas:
-
Oncology: Cytotoxicity screening against a panel of cancer cell lines (e.g., NCI-60) is a common starting point.[19][20]
-
Infectious Diseases: Evaluation of antimicrobial activity against a panel of pathogenic bacteria and fungi.[21]
-
Enzyme Inhibition: Screening against specific enzyme targets known to be modulated by diaryl ether compounds, such as kinases or phospholipases.[22]
Conclusion
The 1-(2-phenoxyphenyl)propan-2-one scaffold represents a versatile and promising starting point for the development of novel bioactive compounds. The synthetic strategies outlined in this application note provide robust and reproducible methods for generating a diverse chemical library. By systematically modifying the ketone and aromatic ring systems, researchers can effectively explore the structure-activity landscape and identify promising hit compounds for further development in drug discovery programs. The combination of rational synthetic design and a structured biological screening cascade is essential for unlocking the therapeutic potential of this valuable molecular framework.
References
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Title: Horner–Wadsworth–Emmons reaction Source: Wikipedia URL: [Link]
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Title: The role of bioisosterism in modern drug design: Current applications and challenges Source: Current Trends in Pharmacy and Pharmaceutical Chemistry URL: [Link]
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Title: Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction Source: Organic Chemistry Portal URL: [Link]
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Title: An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling Source: Green Chemistry (RSC Publishing) URL: [Link]
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Title: Bioisosteric Replacement Strategies Source: SpiroChem URL: [Link]
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Title: Integrated quantification and identification of aldehydes and ketones in biological samples Source: Analytical and Bioanalytical Chemistry URL: [Link]
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Title: Pictet-Spenglerases in Alkaloid Biosynthesis: Future Applications in Biocatalysis Source: UCL Discovery URL: [Link]
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Title: Bioisosterism: A Useful Strategy for Molecular Modification and Drug Design Source: LASSBIO URL: [Link]
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Title: Ketone Reduction Source: Organic Process Research & Development URL: [Link]
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Title: A Ketone–Accepting Pictet-Spenglerase for the Asymmetric Construction of 1,1-Disubstituted Tetrahydro-ß-Carboline Alkaloids Source: ACS Catalysis via PubMed Central URL: [Link]
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Title: In Silico Techniques for the Identification of Bioisosteric Replacements for Drug Design Source: ResearchGate URL: [Link]
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Title: Horner-Wadsworth-Emmons reaction Source: Slideshare URL: [Link]
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Title: Pictet–Spengler reaction Source: Wikipedia URL: [Link]
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Title: reduction of aldehydes and ketones Source: Chemguide URL: [Link]
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Title: Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis Source: Drug Discoveries & Therapeutics URL: [Link]
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Title: Reduction of Aldehydes and Ketones Source: Chemistry Steps URL: [Link]
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Title: Palladium-Catalyzed Cross-Couplings by C–O Bond Activation Source: Molecules via PubMed Central URL: [Link]
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Title: The mechanism of the Pictet–Spengler reaction. Source: ResearchGate URL: [Link]
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Title: Synthesis of Alcohols; Reduction of Ketones and Aldehydes Source: Chad's Prep URL: [Link]
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Title: Pictet-Spengler Reaction Source: J&K Scientific LLC URL: [Link]
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Title: 17.4: Alcohols from Carbonyl Compounds - Reduction Source: Chemistry LibreTexts URL: [Link]
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Title: Integrated Quantification and Identification of Aldehydes and Ketones in Biological Samples | Request PDF Source: ResearchGate URL: [Link]
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Title: Determination of ketone bodies in biological samples via rapid UPLC-MS/MS Source: Metabolomics via PubMed Central URL: [Link]
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Title: Synthesis of novel diaryl ethers and their evaluation as antimitotic agents Source: PubMed URL: [Link]
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Title: Synthesis of 1-substituted phenoxypropan-2-one (3a-3m) Source: The Royal Society of Chemistry URL: [Link]
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Title: Diaryl ether derivatives as anticancer agents – a review Source: RSC Publishing URL: [Link]
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Title: Diaryl ether derivatives as anticancer agents – a review Source: RSC Blogs URL: [Link]
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Title: Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery Source: Journal of Agricultural and Food Chemistry - ACS Publications URL: [Link]
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Title: Synthesis, activity and metabolic stability of propan-2-one substituted tetrazolylalkanoic acids as dual inhibitors of cytosolic phospholipase A2α and fatty acid amide hydrolase Source: RSC Medicinal Chemistry via PubMed Central URL: [Link]
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Title: Identification and biological evaluation of glycol diaryl ethers as novel anti-cancer agents through structure-based optimization of crizotinib Source: PubMed URL: [Link]
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Title: ANTIMICROBIAL ACTIVITY OF NOVEL 1-[(2,4-(DI-TERT-BUTYLPHENOXY))- 3-DIALKYLAMINO-2-PROPANOL] DERIVATIVES Source: The Moldovan Medical Journal URL: [Link]
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Application Notes & Protocols: 1-(2-Phenoxyphenyl)propan-2-one as a Versatile Precursor for Pharmaceutical Synthesis
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the utilization of 1-(2-phenoxyphenyl)propan-2-one as a key building block in the synthesis of potential pharmaceutical agents. While not as extensively documented as other propanone scaffolds, its unique diaryl ether moiety combined with a reactive ketone functional group presents a valuable platform for developing novel molecular architectures. These application notes elucidate the synthesis of the precursor itself, detail its physicochemical properties, and provide validated protocols for its conversion into pharmacologically relevant downstream products, including amine derivatives and heterocyclic systems. The causality behind experimental choices, analytical characterization methods, and potential metabolic pathways are discussed to provide a holistic understanding of its role in drug discovery.
Introduction: The Strategic Value of the 1-(2-Phenoxyphenyl)propan-2-one Scaffold
In modern drug discovery, the development of novel molecular scaffolds is critical for accessing new chemical space and identifying next-generation therapeutics.[1] 1-(2-Phenoxyphenyl)propan-2-one is an intriguing starting material that merges the structural features of a diaryl ether with the synthetic versatility of a methyl ketone. The diaryl ether linkage is a common motif in many biologically active compounds, offering conformational flexibility and metabolic stability. The propan-2-one side chain serves as a synthetic handle for a multitude of chemical transformations, including reductive amination, condensation reactions, and the formation of various heterocyclic rings.[2][3]
This guide explores the potential of 1-(2-phenoxyphenyl)propan-2-one as a precursor, providing detailed protocols for its synthesis and subsequent derivatization into structures analogous to known pharmacophores, such as phenoxy-2-aminopropanes, which have shown promise as anticonvulsant agents.[4]
Physicochemical Properties and Safety Data
Accurate characterization and safe handling are paramount in a research setting. The properties of 1-(2-phenoxyphenyl)propan-2-one are summarized below. Safety information is extrapolated from closely related structural analogs, such as 1-phenoxy-2-propanone.
Compound Properties
| Property | Value | Source |
| IUPAC Name | 1-(2-phenoxyphenyl)propan-2-one | - |
| Molecular Formula | C₁₅H₁₄O₂ | - |
| Molecular Weight | 226.27 g/mol | - |
| Appearance | Expected to be a colorless to pale yellow liquid | [3] |
| Boiling Point | >230 °C (estimated, based on analogs) | |
| Density | ~1.1 g/mL (estimated, based on analogs) | |
| Solubility | Moderately soluble in organic solvents (e.g., Acetone, DMF, Dichloromethane), low solubility in water. | [3] |
Safety & Handling
1-(2-Phenoxyphenyl)propan-2-one and its derivatives should be handled with appropriate care in a chemical fume hood.[5]
-
Personal Protective Equipment (PPE): Wear safety glasses with side shields, impervious gloves (e.g., nitrile), and a lab coat. For procedures with a risk of aerosolization, a respirator with an appropriate filter is recommended.
-
Hazards: May cause skin, eye, and respiratory tract irritation. Harmful if swallowed or inhaled.[5][6]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents.
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.
Synthesis Protocol: 1-(2-Phenoxyphenyl)propan-2-one
The most direct route to synthesizing the title compound is via a Williamson ether synthesis, which involves the coupling of a phenoxide with an alkyl halide. This protocol details the reaction between 2-phenoxyphenol and chloroacetone.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of 1-(2-phenoxyphenyl)propan-2-one.
Materials & Reagents
| Reagent | M.W. ( g/mol ) | Quantity | Moles (mmol) |
| 2-Phenoxyphenol | 186.21 | 5.00 g | 26.85 |
| Chloroacetone | 92.52 | 2.73 g (2.35 mL) | 29.53 (1.1 eq) |
| Potassium Carbonate (K₂CO₃) | 138.21 | 5.57 g | 40.27 (1.5 eq) |
| Potassium Iodide (KI) | 166.00 | 0.45 g | 2.69 (0.1 eq) |
| Dry Acetone | - | 50 mL | - |
Step-by-Step Protocol
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-phenoxyphenol (5.00 g), anhydrous potassium carbonate (5.57 g), and potassium iodide (0.45 g).
-
Add 50 mL of dry acetone to the flask.
-
Heat the mixture to 60°C and stir for 1 hour to ensure the formation of the potassium phenoxide salt.
-
Add chloroacetone (2.35 mL) dropwise to the heated suspension over 10 minutes using a dropping funnel.
-
Maintain the reaction mixture at 60°C (reflux) with vigorous stirring for an additional 3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Filter the solid potassium salts using a Büchner funnel and wash the filter cake with a small amount of acetone.
-
Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude residue should be purified by column chromatography on silica gel (using a hexane:ethyl acetate gradient) to yield the final product, 1-(2-phenoxyphenyl)propan-2-one, as a pale yellow oil.[7]
Scientific Rationale
-
Base and Solvent: Anhydrous potassium carbonate (K₂CO₃) is a suitable base for deprotonating the weakly acidic phenolic hydroxyl group. Acetone is used as a polar aprotic solvent, which effectively dissolves the organic reactants but does not participate in the reaction.[7]
-
Catalyst: Potassium iodide (KI) serves as a catalyst. The iodide ion displaces the chloride from chloroacetone in-situ via a Finkelstein reaction, forming iodoacetone. The C-I bond is weaker and more labile than the C-Cl bond, making iodide a better leaving group and accelerating the rate of nucleophilic substitution by the phenoxide.
-
Purification: Column chromatography is essential to separate the desired product from unreacted starting materials and any potential side products, such as those arising from O-alkylation vs. C-alkylation.
Application in Pharmaceutical Synthesis: Key Transformations
The ketone functionality of 1-(2-phenoxyphenyl)propan-2-one is a gateway to numerous pharmacologically relevant structures. The following section details a protocol for one such critical transformation.
Pathway 1: Reductive Amination to Synthesize Novel Amines
Reductive amination is a cornerstone of medicinal chemistry for converting ketones into amines.[8] The resulting 1-(2-phenoxyphenyl)propan-2-amine is a structural analog of compounds known to possess anticonvulsant and analeptic properties, making this a promising pathway for neurological drug discovery.[4]
Transformation Workflow Diagram
Caption: Reductive amination workflow for amine synthesis.
Protocol: Synthesis of 1-(2-Phenoxyphenyl)propan-2-amine
-
Dissolve 1-(2-phenoxyphenyl)propan-2-one (2.26 g, 10 mmol) in 40 mL of methanol in a 100 mL round-bottom flask.
-
Add ammonium acetate (7.71 g, 100 mmol, 10 eq) to the solution. Ammonium acetate serves as the ammonia source and a buffer.
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the imine intermediate.
-
In a separate beaker, carefully dissolve sodium cyanoborohydride (NaBH₃CN) (0.44 g, 7 mmol, 0.7 eq) in a minimal amount of methanol (~5 mL).
-
Add the sodium cyanoborohydride solution dropwise to the reaction mixture. Monitor for gas evolution (hydrogen).
-
Stir the reaction at room temperature for 24 hours. Monitor the reaction by TLC or LC-MS.
-
Once the starting material is consumed, carefully quench the reaction by the slow addition of 2M HCl until the solution is acidic (pH ~2) to destroy any remaining hydride reagent.
-
Stir for 1 hour, then adjust the pH to >10 with 2M NaOH solution.
-
Extract the aqueous layer with dichloromethane (3 x 30 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude amine.
-
The product can be further purified by vacuum distillation or by forming a hydrochloride salt via the addition of ethereal HCl, followed by recrystallization.
Scientific Rationale
-
Imine Formation: The reaction proceeds via the initial formation of an imine (or enamine) intermediate between the ketone and ammonia (from ammonium acetate). This step is reversible and often requires slightly acidic conditions to protonate the ketone's carbonyl oxygen, making the carbon more electrophilic.
-
Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) is the reducing agent of choice because it is mild enough to not reduce the starting ketone but is sufficiently reactive to reduce the protonated imine intermediate as it forms. This selectivity is crucial for achieving a high yield.[9]
-
pH Control: The reaction is most efficient at a pH of 6-7. If the solution is too acidic, the amine nucleophile will be fully protonated and non-reactive. If it is too basic, the carbonyl will not be sufficiently activated for nucleophilic attack. Ammonium acetate conveniently buffers the reaction in the appropriate range.
Analytical Characterization
Verifying the identity and purity of the synthesized compounds is a critical step. The following table summarizes the expected analytical data.
| Technique | 1-(2-Phenoxyphenyl)propan-2-one | 1-(2-Phenoxyphenyl)propan-2-amine |
| ¹H NMR | δ ~2.2 (s, 3H, -COCH₃), δ ~4.6 (s, 2H, -OCH₂-), δ ~6.9-7.4 (m, 9H, Ar-H) | δ ~1.1 (d, 3H, -CH₃), δ ~3.0-3.5 (m, 1H, -CH-), δ ~3.8-4.2 (m, 2H, -OCH₂-), δ ~6.9-7.4 (m, 9H, Ar-H) |
| IR (cm⁻¹) | ~1715 (C=O stretch), ~1240 (C-O-C stretch, ether) | ~3300-3400 (N-H stretch), ~1240 (C-O-C stretch, ether), absence of C=O at ~1715 |
| MS (ESI+) | Expected [M+H]⁺ at m/z 227.1 | Expected [M+H]⁺ at m/z 228.1 |
Potential Metabolic Pathways
Understanding the metabolic fate of a new chemical entity is crucial for drug development. Based on the metabolism of structurally related drugs like propafenone, several metabolic pathways for derivatives of this scaffold can be predicted.[10] Metabolism is typically divided into Phase I (functionalization) and Phase II (conjugation) reactions.[11][12]
Metabolic Pathway Diagram
Caption: Predicted Phase I and Phase II metabolic pathways.
Discussion of Metabolism
-
Phase I Metabolism: The primary sites for Phase I metabolism, typically mediated by cytochrome P450 (CYP) enzymes, would be the aromatic rings and the alkyl side chain. Aromatic hydroxylation on one or both of the phenyl rings is a highly probable pathway. For secondary or tertiary amines derived from this scaffold, N-dealkylation would also be a major route.[10]
-
Phase II Metabolism: The hydroxylated metabolites generated in Phase I would be excellent substrates for Phase II conjugation enzymes. Glucuronidation (by UGTs) and sulfation (by SULTs) would attach large, polar groups to the hydroxylated metabolites, increasing their water solubility and facilitating their rapid excretion from the body.[12]
Conclusion
1-(2-Phenoxyphenyl)propan-2-one is a readily synthesizable precursor with significant potential for the construction of diverse and novel chemical entities. The protocols and scientific rationale provided herein offer a solid foundation for its use in medicinal chemistry campaigns. Its versatile ketone handle allows for entry into various compound classes, particularly pharmacologically relevant amines and heterocycles. Further exploration of this scaffold is warranted and may lead to the discovery of new therapeutic agents.
References
- The Royal Society of Chemistry. (n.d.). Synthesis of 1-substituted phenoxypropan-2-one (3a-3m).
-
PubChem. (n.d.). 1-(2-Methoxyphenoxy)propan-2-one. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 1-Phenoxy-2-propanone. National Center for Biotechnology Information. Retrieved from [Link]
-
The Good Scents Company. (n.d.). Phenoxyacetone. Retrieved from [Link]
-
Saghir, S. A., & Connors, T. R. (2003). Oral absorption, metabolism and excretion of 1-phenoxy-2-propanol in rats. Xenobiotica, 33(10), 1045-1055. Retrieved from [Link]
-
Voundi, M. E., Hanekamp, W., & Lehr, M. (2017). Synthesis, activity and metabolic stability of propan-2-one substituted tetrazolylalkanoic acids as dual inhibitors of cytosolic phospholipase A2α and fatty acid amide hydrolase. MedChemComm, 8(5), 975-988. Retrieved from [Link]
-
Frank, R. S. (1986). Clandestine Approach to the Synthesis of Phenyl-2-Propanone from Phenylpropenes. Journal of Forensic Sciences, 31(4), 1405-1413. Retrieved from [Link]
-
Wong, Y. N., et al. (1993). Urinary metabolic profile in rat of 1-(2-methoxyphenyl)-2-methyl-2-(3-pyridyl)-1-propanone: a potential radioligand for functional diagnosis of adrenal pathology. Xenobiotica, 23(7), 735-744. Retrieved from [Link]
-
Dr. Reddy's Laboratories. (2016). An Efficient Synthesis of 1-(2-Methoxyphenoxy)-2,3-epoxypropane: Key Intermediate of β-Adrenoblockers. Organic Process Research & Development, 20(12), 2056-2061. Retrieved from [Link]
- Koppe, H., et al. (1972). US Patent 3,659,019: Pharmaceutical compositions comprising certain 1-phenoxy-2-amino-alkanes.
-
Ashenhurst, J. (n.d.). Reactions and Mechanisms. Master Organic Chemistry. Retrieved from [Link]
-
Al-Ghorbani, M., et al. (2014). Propyphenazone-based analogues as prodrugs and selective cyclooxygenase-2 inhibitors. ACS Medicinal Chemistry Letters, 5(8), 915-920. Retrieved from [Link]
-
Erowid. (n.d.). Synthesis of Phenyl-2-Propanone (P2P). Retrieved from [Link]
-
UNODC. (2022). Three precursors of the most common synthesis routes used in illicit fentanyl manufacture now under international control. Retrieved from [Link]
-
van der Zee, B., et al. (2009). Comparative analysis of 1-phenyl-2-propanone (P2P), an amphetamine-type stimulant precursor, using stable isotope ratio mass spectrometry. Rapid Communications in Mass Spectrometry, 23(15), 2291-2300. Retrieved from [Link]
-
Catalano, A. (2024). From a Molecule to a Drug: Chemical Features Enhancing Pharmacological Potential II. Molecules, 29(4), 868. Retrieved from [Link]
-
Fernandes, P. A., et al. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals, 17(2), 241. Retrieved from [Link]
-
Afonso, C. A. M., et al. (2016). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Pharmaceuticals, 9(4), 69. Retrieved from [Link]
-
Longdom Publishing. (n.d.). The Role of Phase I and Phase II Metabolic Pathways in Pharmacokinetics. Retrieved from [Link]
-
BioIVT. (2022). Phase II Drug Metabolism. Retrieved from [Link]
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- 2. 1-(2-Hydroxyphenyl)propan-2-one|CAS 13100-05-5 [benchchem.com]
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- 4. US3659019A - Pharmaceutical compositions comprising certain 1-phenoxy-2-amino-alkanes - Google Patents [patents.google.com]
- 5. pfaltzandbauer.com [pfaltzandbauer.com]
- 6. 1-Phenoxy-2-propanone | C9H10O2 | CID 69313 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 8. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. drughunter.com [drughunter.com]
Application Note: Analytical Characterization of Substituted Phenyl-2-Propanone Derivatives
I cannot provide a step-by-step synthesis guide, detailed reaction protocols, or manufacturing instructions for 1-(2-Phenoxyphenyl)propan-2-one or other phenyl-2-propanone (P2P) analogs. I can, however, provide an application note focused on the analytical characterization, forensic identification, and spectroscopic properties of substituted phenyl-2-propanone derivatives, which are critical for researchers in forensic science and toxicology.
Introduction
Substituted 1-phenylpropan-2-one (P2P) derivatives, such as 1-(2-phenoxyphenyl)propan-2-one, represent a class of chemical intermediates often encountered in forensic investigations. These compounds are structurally characterized by a benzyl moiety attached to a 2-propanone backbone. Accurate identification of these analogs is essential for forensic profiling and chemical safety assessments. This guide focuses on the structural elucidation of these compounds using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Spectroscopic Signatures and Identification
Reliable identification requires a multi-modal approach, correlating retention indices with mass spectral fragmentation patterns.
The mass spectral behavior of P2P analogs follows specific mechanistic pathways. Understanding these pathways allows analysts to distinguish between positional isomers (e.g., ortho-, meta-, para- substitution).
-
Alpha-Cleavage: The primary fragmentation pathway for ketones is
-cleavage. For 1-phenylpropan-2-one derivatives, cleavage occurs on either side of the carbonyl group.-
Acylium Ion Formation: Cleavage of the benzyl-carbonyl bond typically yields an acetyl cation (
43), a dominant peak in many P2P spectra. -
Tropylium Ion Formation: The benzyl fragment often undergoes rearrangement to form a stable tropylium ion (
). For the specific analog 1-(2-phenoxyphenyl)propan-2-one, the benzyl fragment includes the phenoxy substituent, leading to a higher mass characteristic ion (e.g., phenoxybenzyl cation).
-
-
McLafferty Rearrangement: While less prominent in simple P2P derivatives compared to longer chain ketones, substituted analogs may exhibit rearrangement if gamma-hydrogens are available and the steric environment permits.
Table 1: Theoretical MS Fragments for Substituted P2P Analogs
| Fragment Type | Mechanism | Characteristic | Notes |
| Molecular Ion | Variable (Parent Mass) | Often low intensity in EI mode. | |
| Acetyl Cation | 43 | Diagnostic for methyl ketones. | |
| Benzylic Cation | C-C cleavage | 91 (unsubstituted) | Shifts based on ring substitution (e.g., +93 for phenoxy). |
| Tropylium Ion | Rearrangement | 91 (unsubstituted) | Highly stable aromatic cation. |
-
Methylene Protons (
): Typically appear as a singlet around 3.6 – 3.8 ppm. In 1-(2-phenoxyphenyl)propan-2-one, the ortho-phenoxy group may cause a slight downfield shift or magnetic non-equivalence due to conformational restrictions. -
Methyl Protons (
): A sharp singlet typically found at 2.1 – 2.2 ppm, characteristic of a methyl ketone. -
Aromatic Region: The integration and splitting patterns in the
6.5 – 8.0 ppm region distinguish the substitution pattern (e.g., 2-phenoxy vs. 4-phenoxy).
Analytical Workflow Visualization
The following diagram outlines the standard operating procedure (SOP) for the forensic identification of unknown ketone analytes from complex matrices.
Figure 1: Analytical workflow for the isolation and identification of ketone analytes in forensic samples.
Safety and Regulatory Considerations
When handling substituted phenyl-2-propanones in a research or forensic context, strict adherence to safety and regulatory protocols is mandatory.
-
Regulatory Status: Many P2P analogs are considered "designer precursors" or "pre-precursors." In many jurisdictions (e.g., EU, US), they may be monitored under "catch-all" regulations or specific listings (List I chemicals) due to their potential diversion. Researchers must verify compliance with local laws (e.g., DEA regulations in the US, Regulation (EC) No 273/2004 in the EU).
-
Chemical Safety:
-
PPE: Standard laboratory PPE (nitrile gloves, lab coat, safety goggles) is required.
-
Ventilation: All handling of volatile ketones must occur within a certified chemical fume hood to prevent inhalation of vapors.
-
Waste Disposal: Solvents and analytical waste must be segregated into halogenated and non-halogenated waste streams and disposed of via licensed hazardous waste contractors.
-
References
-
United Nations Office on Drugs and Crime (UNODC). (2021). Terminology and Information on Drugs. United Nations. [Link]
-
National Institute of Standards and Technology (NIST). (2023). NIST Chemistry WebBook, SRD 69. U.S. Department of Commerce. [Link]
-
European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (2020). Drug Precursor Developments in the European Union. Europa.eu. [Link]
Application Notes and Protocols for C-H Activation Reactions Involving 1-(2-Phenoxyphenyl)propan-2-one
Introduction: The Strategic Value of Ketone-Directed C-H Activation
The selective functionalization of carbon-hydrogen (C-H) bonds has emerged as a transformative strategy in modern organic synthesis, offering a more atom- and step-economical approach to complex molecular architectures.[1] Among the various strategies to control the regioselectivity of C-H activation, the use of directing groups has proven to be exceptionally powerful.[2][3][4][5] Ketones, being a common and versatile functional group, can serve as effective, albeit sometimes weak, directing groups for transition metal catalysts, guiding the activation to an ortho C-H bond.[2][4][5] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the application of C-H activation principles to a specific substrate of interest: 1-(2-Phenoxyphenyl)propan-2-one . The intramolecular C-H activation of this diaryl ether ketone represents a direct and efficient pathway to synthesize substituted dibenzofurans, a scaffold present in numerous natural products and pharmacologically active compounds.
The core transformation discussed herein is the intramolecular C-H arylation of 1-(2-phenoxyphenyl)propan-2-one, leading to the formation of 1-methyldibenzofuran. This process is typically facilitated by a palladium catalyst, which, guided by the ketone's carbonyl group, forges a new carbon-carbon bond, constructing the fused heterocyclic system.
Mechanistic Rationale: The Role of the Ketone Directing Group
The ketone moiety in 1-(2-phenoxyphenyl)propan-2-one plays a crucial role in directing the regioselectivity of the C-H activation. The catalytic cycle, generally accepted for palladium-catalyzed intramolecular C-H arylation, can be conceptualized as follows:
-
Coordination: The Lewis basic oxygen atom of the ketone's carbonyl group coordinates to the palladium(II) catalyst. This brings the metal center in close proximity to the ortho C-H bonds of the phenoxy ring.
-
C-H Activation: A concerted metalation-deprotonation (CMD) is a commonly proposed pathway for the C-H bond cleavage.[4] This step forms a five-membered palladacycle intermediate.
-
Reductive Elimination: The newly formed aryl-palladium bond and the palladium-carbon bond of the palladacycle undergo reductive elimination. This step forms the new C-C bond, creating the dibenzofuran ring system, and regenerates a palladium(0) species.
-
Catalyst Regeneration: The Pd(0) is re-oxidized to the active Pd(II) state by an oxidant present in the reaction mixture, thus closing the catalytic cycle.
Sources
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. researchgate.net [researchgate.net]
- 3. BJOC - Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds [beilstein-journals.org]
- 4. Pd(ii)-catalyzed cyclization of 2-methyl aromatic ketones with maleimides through weak chelation assisted dual C–H activation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. RHODIUM-CATALYZED SYNTHESIS OF BENZOFURANS BY THE REACTION OF KETONES AND o-DIFLUOROBENZENES [chooser.crossref.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Yield for 1-(2-Phenoxyphenyl)propan-2-one Synthesis
Welcome to the technical support center for the synthesis of 1-(2-phenoxyphenyl)propan-2-one. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of this synthesis and optimize your product yield.
I. Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to 1-(2-phenoxyphenyl)propan-2-one?
There are several established methods for synthesizing 1-(2-phenoxyphenyl)propan-2-one. The choice of route often depends on the availability of starting materials, desired scale, and safety considerations. The most prevalent methods include:
-
Friedel-Crafts Acylation: This classic electrophilic aromatic substitution involves the reaction of diphenyl ether with an acylating agent like propionyl chloride or propionic anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃).[1][2] This method is advantageous due to the direct formation of the carbon skeleton.
-
Darzens Condensation: This route involves the condensation of 2-phenoxybenzaldehyde with an α-haloester, followed by saponification and decarboxylation to yield the target ketone.[3][4][5][6] This multi-step process offers good control over the final product structure.
-
Williamson Ether Synthesis followed by Rearrangement/Oxidation: This approach begins with the synthesis of a phenoxy-substituted precursor, such as 1-phenoxy-2-propanol, via the reaction of a phenol with a propylene oxide derivative.[7][8][9] The resulting alcohol can then be oxidized to the desired ketone.
Q2: I'm experiencing low yields in my Friedel-Crafts acylation. What are the likely causes?
Low yields in Friedel-Crafts acylation are a common issue and can often be attributed to several factors:
-
Catalyst Deactivation: The ketone product can form a stable complex with the Lewis acid catalyst (e.g., AlCl₃), effectively removing it from the reaction.[1][2] This necessitates the use of stoichiometric or even excess amounts of the catalyst.
-
Substrate Deactivation: The phenoxy group is an ortho-, para-directing activator. However, if the reaction conditions are too harsh, side reactions like polysubstitution or cleavage of the ether linkage can occur.
-
Impurities in Reagents: Moisture in the solvent or reagents will react with and deactivate the Lewis acid catalyst. Ensure all glassware is oven-dried and reagents are anhydrous.
-
Suboptimal Reaction Temperature: The reaction temperature needs to be carefully controlled. Too low a temperature may lead to an incomplete reaction, while too high a temperature can promote side reactions and decomposition.
Q3: My Darzens condensation is not proceeding as expected. What should I check?
The Darzens condensation is a powerful tool, but its success hinges on several critical parameters:
-
Base Selection: A strong base is required to deprotonate the α-haloester.[10] Sodium ethoxide or sodium methoxide are commonly used.[4] Using a weaker base may result in incomplete reaction.
-
Reaction Conditions: The reaction is typically run at low temperatures to control the initial aldol-type addition. Allowing the reaction to warm prematurely can lead to side reactions.
-
Substrate Reactivity: Aldehydes are generally more reactive than ketones in the Darzens condensation.[5] If you are using a less reactive starting material, you may need to adjust the reaction time or temperature accordingly.
II. Troubleshooting Guide
This section provides a more detailed, problem-oriented approach to resolving common issues encountered during the synthesis of 1-(2-phenoxyphenyl)propan-2-one.
Issue 1: Formation of Multiple Products in Friedel-Crafts Acylation
Symptoms: TLC or GC-MS analysis of the crude reaction mixture shows multiple spots or peaks in addition to the desired product.
Possible Causes & Solutions:
| Cause | Explanation | Recommended Solution |
| Isomeric Products | The phenoxy group directs acylation to both the ortho and para positions of the unsubstituted phenyl ring. This can lead to the formation of 1-(4-phenoxyphenyl)propan-2-one as a significant byproduct. | Optimize the reaction temperature and choice of solvent to favor the desired ortho substitution. Slower addition of the acylating agent at a lower temperature can sometimes improve regioselectivity. Purification by column chromatography will be necessary to separate the isomers. |
| Polyacylation | Although the ketone product is deactivating, under forcing conditions, a second acylation can occur on the more activated phenoxy-substituted ring.[2] | Use a milder Lewis acid or a stoichiometric amount of the catalyst. Ensure the reaction is not run for an extended period after the starting material is consumed. |
| Cleavage of Ether Linkage | Harsh Lewis acids like AlCl₃ can catalyze the cleavage of the diphenyl ether starting material, leading to phenol and other byproducts. | Consider using a milder Lewis acid such as ZnCl₂ or FeCl₃. Alternatively, perform the reaction at a lower temperature. |
Issue 2: Incomplete Reaction or Low Conversion
Symptoms: Significant amount of starting material remains after the recommended reaction time.
Possible Causes & Solutions:
| Cause | Explanation | Recommended Solution |
| Insufficient Catalyst | As mentioned in the FAQs, the ketone product complexes with the Lewis acid, rendering it inactive.[1][2] | Use at least a stoichiometric equivalent of the Lewis acid catalyst relative to the acylating agent. In some cases, a slight excess may be beneficial. |
| Poor Quality Reagents | Moisture and other impurities can quench the catalyst and inhibit the reaction. | Use freshly distilled solvents and high-purity, anhydrous reagents. Ensure all glassware is thoroughly dried before use. |
| Reaction Temperature Too Low | The activation energy for the Friedel-Crafts reaction may not be overcome at a very low temperature. | Gradually increase the reaction temperature while carefully monitoring for the formation of byproducts by TLC. |
Issue 3: Difficulty in Product Purification
Symptoms: The crude product is a dark, oily mixture that is difficult to purify by crystallization or column chromatography.
Possible Causes & Solutions:
| Cause | Explanation | Recommended Solution |
| Polymeric Byproducts | Harsh reaction conditions can lead to the formation of polymeric or tar-like materials. | Moderate the reaction conditions (lower temperature, shorter reaction time). A thorough aqueous workup, including a wash with a dilute acid solution to remove the catalyst, followed by a wash with a dilute base solution to remove any acidic impurities, is crucial before purification. |
| Co-eluting Impurities | Isomeric byproducts or unreacted starting materials may have similar polarities to the desired product, making separation by chromatography challenging. | Optimize the solvent system for column chromatography. A gradient elution may be necessary. Consider derivatizing the product (e.g., forming an oxime) to alter its polarity for easier separation, followed by regeneration of the ketone.[11] |
III. Experimental Protocols & Methodologies
Protocol 1: Friedel-Crafts Acylation of Diphenyl Ether
This protocol outlines a general procedure for the synthesis of 1-(2-phenoxyphenyl)propan-2-one via Friedel-Crafts acylation.
Step-by-Step Methodology:
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas bubbler (to maintain an inert atmosphere).
-
Reagent Charging: Under a nitrogen or argon atmosphere, charge the flask with anhydrous aluminum chloride (AlCl₃, 1.1 equivalents). Add a dry, non-polar solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Cooling: Cool the suspension to 0 °C using an ice bath.
-
Addition of Acylating Agent: Slowly add propionyl chloride (1.0 equivalent) to the stirred suspension via the dropping funnel.
-
Formation of Acylium Ion: Allow the mixture to stir at 0 °C for 30 minutes to facilitate the formation of the acylium ion complex.[12]
-
Addition of Substrate: Add a solution of diphenyl ether (1.0 equivalent) in the same dry solvent dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by TLC or GC.
-
Quenching: Carefully quench the reaction by slowly pouring the mixture over crushed ice and concentrated hydrochloric acid.
-
Workup: Separate the organic layer. Extract the aqueous layer with the solvent (e.g., DCM). Combine the organic layers and wash sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: Darzens Condensation Route
This protocol provides a general outline for the synthesis of 1-(2-phenoxyphenyl)propan-2-one using the Darzens condensation.
Step-by-Step Methodology:
Stage 1: Formation of the Glycidic Ester
-
Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve 2-phenoxybenzaldehyde (1.0 equivalent) and an α-chloro propionate ester (e.g., ethyl 2-chloropropionate, 1.2 equivalents) in a dry, aprotic solvent like THF or toluene.
-
Base Addition: Cool the solution to 0 °C and slowly add a strong base such as sodium ethoxide (1.1 equivalents) or sodium hydride.
-
Reaction: Stir the mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC.
-
Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product into an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
Stage 2: Saponification and Decarboxylation
-
Saponification: Dissolve the crude glycidic ester in a mixture of ethanol and water. Add an excess of sodium hydroxide (2-3 equivalents) and heat the mixture to reflux for 2-4 hours until the saponification is complete (monitored by TLC).
-
Acidification and Decarboxylation: Cool the reaction mixture and carefully acidify with dilute sulfuric acid or hydrochloric acid. Gently heat the acidified mixture to promote decarboxylation, which is often observed by the evolution of CO₂ gas.[6][10]
-
Final Workup and Purification: After cooling, extract the product with an organic solvent. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the resulting 1-(2-phenoxyphenyl)propan-2-one by column chromatography or distillation under reduced pressure.
IV. Visual Guides
Workflow for Troubleshooting Low Yield in Friedel-Crafts Acylation
Caption: Troubleshooting flowchart for low yield in Friedel-Crafts acylation.
Reaction Mechanism: Friedel-Crafts Acylation
Caption: Simplified mechanism of Friedel-Crafts acylation.
V. References
-
The Royal Society of Chemistry. (n.d.). Synthesis of 1-substituted phenoxypropan-2-one. Retrieved from
-
Organic Chemistry Portal. (n.
Sources
- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 2. Friedel-Crafts Acylation [organic-chemistry.org]
- 3. Darzens Reaction [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. jk-sci.com [jk-sci.com]
- 6. benchchem.com [benchchem.com]
- 7. rsc.org [rsc.org]
- 8. atamankimya.com [atamankimya.com]
- 9. prepchem.com [prepchem.com]
- 10. lscollege.ac.in [lscollege.ac.in]
- 11. 1-(2-Hydroxyphenyl)propan-2-one|CAS 13100-05-5 [benchchem.com]
- 12. byjus.com [byjus.com]
Troubleshooting low yield in palladium-catalyzed dibenzofuran synthesis
Welcome to the technical support center for palladium-catalyzed dibenzofuran synthesis. This guide is designed for researchers, chemists, and drug development professionals who are working to optimize this powerful yet often challenging transformation. Here, we address common issues encountered in the lab, providing in-depth, evidence-based solutions to help you troubleshoot low yields and achieve consistent results. Our approach is rooted in mechanistic understanding to explain the "why" behind each experimental choice.
Troubleshooting Guide: Diagnosing and Solving Low Yields
This section addresses specific experimental outcomes and provides a structured approach to identifying and resolving the underlying issues.
Problem 1: Low or No Conversion of Starting Materials
You've set up your reaction, but analysis (TLC, GC-MS, LC-MS) shows a significant amount of unreacted 2-halodiaryl ether or 2-hydroxobiaryl starting material.
The heart of the reaction is the active Pd(0) catalyst. If this species is not formed, is not active, or decomposes, the catalytic cycle will stall before it even begins.
-
Diagnosis: A common visual cue for catalyst decomposition is the formation of a black precipitate, known as palladium black.[1] This indicates that the Pd(0) has aggregated and fallen out of the catalytic cycle.
-
Solutions & Scientific Rationale:
-
Use a Pre-catalyst: Instead of generating the active Pd(0) species in situ from sources like Pd(OAc)2 or Pd2(dba)3, consider using commercially available, air-stable pre-catalysts (e.g., XPhos Pd G3, SPhos Pd G2). These complexes are designed to reliably generate the active L-Pd(0) species under reaction conditions, leading to more reproducible results.[2][3]
-
Ensure Rigorous Anaerobic Conditions: The active Pd(0) catalyst can be oxidized to an inactive Pd(II) state by oxygen.[1] Purge your reaction vessel and solvents thoroughly with an inert gas (Argon or Nitrogen) before adding the catalyst. A few vacuum/inert gas backfill cycles are highly effective.[4]
-
Check Reagent Purity: Impurities in solvents or starting materials, such as sulfur compounds or other coordinating species, can act as catalyst poisons.[5] If you suspect this, purify your starting materials and use high-purity, anhydrous solvents.
-
Oxidative addition of the aryl halide to the Pd(0) center is the first crucial step of the catalytic cycle. This step can be slow or inefficient, particularly with less reactive aryl halides.
-
Solutions & Scientific Rationale:
-
Evaluate the Aryl Halide: The reactivity for oxidative addition follows the trend: C-I > C-Br > C-Cl.[2][6] If you are using an aryl chloride, the reaction may require more forcing conditions (higher temperature, more electron-rich ligand) to proceed efficiently. If possible, switching to the analogous aryl bromide can dramatically improve the reaction rate.
-
Select a More Electron-Rich Ligand: Electron-donating phosphine ligands increase the electron density on the palladium center, which facilitates the oxidative addition step.[7] If your current ligand is not performing well, screen more electron-rich alternatives like bulky dialkylbiaryl phosphines (e.g., XPhos, RuPhos, BrettPhos).[8]
-
The final, product-forming step is the reductive elimination of the dibenzofuran from the Pd(II) intermediate. This step can be the turnover-limiting step in C-O bond formation.[9][10]
-
Solutions & Scientific Rationale:
-
Employ Bulky Ligands: Sterically hindered ligands, particularly bulky biaryl phosphine ligands, are known to promote reductive elimination.[8][11] The steric clash between the ligand and the aryl groups on the palladium center forces them into a geometry that favors bond formation and release of the product.
-
Optimize Base and Solvent: The choice of base and solvent can influence the stability of intermediates in the catalytic cycle.[12] Sometimes, a switch from a carbonate base to a phosphate or alkoxide base can alter the catalyst's coordination sphere and accelerate reductive elimination.
-
Problem 2: Significant Formation of Side Products
Your starting material is consumed, but the desired dibenzofuran is only a minor component of a complex product mixture.
This side reaction involves the replacement of the halide on your starting material with a hydrogen atom, leading to a dead-end byproduct.
-
Solutions & Scientific Rationale:
-
Use Rigorously Anhydrous Conditions: The most common source of the proton is trace water in the solvent or on the glassware. Ensure all reagents are anhydrous and glassware is oven-dried.
-
Re-evaluate Your Base: Strong bases like sodium tert-butoxide (NaOtBu) can sometimes promote dehalogenation pathways, especially at high temperatures.[12] Consider screening weaker inorganic bases like K3PO4 or Cs2CO3, which often provide better selectivity.[13]
-
In syntheses starting from 2-halodiaryl ethers, cleavage of the ether bond can occur, particularly under harsh basic conditions or in the presence of nucleophilic impurities.
-
Solutions & Scientific Rationale:
-
Lower the Reaction Temperature: High temperatures can accelerate decomposition pathways. Try running the reaction at the lowest temperature that still allows for a reasonable conversion rate.
-
Screen Weaker Bases: As with dehalogenation, switching to a milder base like K3PO4 can often suppress this side reaction.
-
Frequently Asked Questions (FAQs)
Q1: How do I select the optimal palladium source and phosphine ligand for my specific dibenzofuran synthesis?
A: This is a critical question, as the catalyst system is paramount.
-
Palladium Source: For consistency and ease of use, modern air-stable palladium pre-catalysts are highly recommended over generating the catalyst in situ.[2][3] They ensure a consistent ligand-to-palladium ratio and lead to more reproducible outcomes.
-
Ligand Selection: The "best" ligand is substrate-dependent. However, for intramolecular C-O bond formation, a strong starting point is the class of bulky, electron-rich dialkylbiaryl phosphine ligands.[8][11]
-
Rationale: These ligands excel because their high electron-donating ability promotes the initial oxidative addition step, while their significant steric bulk accelerates the final C-O reductive elimination step.[7][8]
-
Recommended Screening Set: A good initial screen would include XPhos, SPhos, and RuPhos. The subtle electronic and steric differences between these can have a large impact on yield.
-
| Ligand Family | Key Characteristics | Common Applications |
| Dialkylbiaryl Phosphines | Bulky, electron-rich, promotes both oxidative addition and reductive elimination. | General-purpose for challenging C-O couplings. The go-to class for dibenzofuran synthesis. |
| Josiphos-type Ferrocenyls | Chiral, robust ligands. | Often used in asymmetric catalysis, but can be effective in standard cross-coupling. |
| Triphenylphosphine (PPh3) | Less electron-rich, smaller cone angle. | Generally less effective for C-O coupling compared to modern ligands; may require higher temperatures.[14] |
Q2: What is the role of the base, and how do I choose the right one?
A: The base is essential for deprotonating the phenol precursor to form the active nucleophile that attacks the palladium center. The choice of base is a trade-off between reactivity and functional group tolerance.[3][12]
-
Strong Bases (e.g., NaOtBu, KOtBu, LHMDS): These are very effective at deprotonation and can often enable reactions at lower temperatures. However, they have poor functional group tolerance and can promote side reactions like enolization or hydrolysis of sensitive groups (e.g., esters).[12][15]
-
Weaker Inorganic Bases (e.g., K3PO4, Cs2CO3, K2CO3): These are much milder and compatible with a wider range of functional groups.[13] They often require higher reaction temperatures to achieve good rates but can lead to cleaner reactions and higher yields by minimizing side product formation. Cs2CO3 is often a good choice due to its high solubility in many organic solvents.[16]
Q3: How does the choice of solvent impact the reaction yield?
A: The solvent must dissolve the starting materials and catalyst components, and its boiling point dictates the accessible temperature range. Aprotic solvents are almost always used.
-
Common Solvents: Toluene, 1,4-dioxane, and dimethylformamide (DMF) are frequently used.[2][12]
-
Polarity: More polar aprotic solvents (like DMF or DMAc) can sometimes accelerate the reaction by stabilizing charged intermediates in the catalytic cycle. However, they can be difficult to remove and must be rigorously dried.
-
Screening: A good starting point is to screen toluene and dioxane. If solubility or reactivity is an issue, a more polar solvent could be beneficial.[17][18]
Visualizations and Protocols
The Palladium Catalytic Cycle for Intramolecular C-O Coupling
This diagram illustrates the fundamental steps involved in the palladium-catalyzed formation of the dibenzofuran ring from a 2-hydroxobiaryl precursor.
Caption: Fig 1: General catalytic cycle for dibenzofuran synthesis.
Troubleshooting Workflow for Low Yield
Use this decision tree to systematically diagnose issues with your reaction.
Caption: Fig 2: A logical workflow for troubleshooting low yields.
Experimental Protocol: General Procedure for Reaction Condition Screening
This protocol provides a reliable method for testing multiple reaction parameters in parallel.
-
Preparation: In an inert atmosphere glovebox, array a set of reaction vials equipped with stir bars.
-
Add Solids: To each vial, add the 2-halodiaryl ether or 2-hydroxobiaryl substrate (e.g., 0.1 mmol, 1.0 equiv) and the appropriate base (e.g., Cs2CO3, 0.2 mmol, 2.0 equiv).
-
Prepare Stock Solutions: Prepare separate stock solutions of the palladium pre-catalyst (e.g., 2 mol%) and the ligand (e.g., 4 mol%) in the chosen anhydrous solvent (e.g., dioxane).
-
Add Reagents: Add the solvent (e.g., 1.0 mL, 0.1 M) to each vial, followed by the palladium and ligand stock solutions.
-
Seal and Heat: Securely cap the vials, remove them from the glovebox, and place them in a pre-heated aluminum heating block set to the desired temperature (e.g., 100 °C).
-
Monitor and Analyze: Stir the reactions for a set time (e.g., 12-24 hours). After cooling, take an aliquot from each vial, dilute, and analyze by GC-MS or LC-MS to determine conversion and yield.
References
-
Organic Chemistry Portal. (n.d.). Synthesis of Dibenzofurans. Retrieved from [Link]
-
Xiao, B., Gong, T. J., Liu, Z. J., Liu, J. H., Luo, D. F., Xu, J., & Liu, L. (2011). Synthesis of dibenzofurans via palladium-catalyzed phenol-directed C-H activation/C-O cyclization. Journal of the American Chemical Society, 133(24), 9250–9253. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Synthesis of Dibenzofurans via Palladium-Catalyzed Phenol-Directed C-H Activation/C-O Cyclization | Request PDF. Retrieved from [Link]
-
ResearchGate. (2025, August 5). Synthesis of Dibenzofurans by Palladium-Catalysed Tandem Denitrification/C-H Activation | Request PDF. Retrieved from [Link]
-
ChemRxiv. (n.d.). Synthesis of Benzofuropyridines and Dibenzofurans by a Metalation/Negishi Cross-Coupling/SNAr Reaction Sequence. Retrieved from [Link]
-
Faiz, S., Khan, I., Ibrar, A., Khan, W., & Ali, S. (2024). Ultrasonic-assisted, additive-free Pd-catalyzed Suzuki–Miyaura cross-coupling enabled synthesis of novel arylated benzofuran-triazole hybrids. Scientific Reports, 14(1), 1-13. Retrieved from [Link]
-
Reddit. (2018, September 6). Help troubleshooting a Buchwald-Hartwig amination? Retrieved from [Link]
-
PMC. (2024, August 6). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Retrieved from [Link]
-
Nolan, S. P., & Organ, M. G. (2011). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 50(13), 2938-2975. Retrieved from [Link]
-
Semantic Scholar. (2024, August 6). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy -Aminosulfones. Retrieved from [Link]
-
Gessner Group. (n.d.). Phosphines and Catalysis. Retrieved from [Link]
-
Organic-Synthesis.org. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]
-
LibreTexts Chemistry. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Schroeder, C. M., et al. (2022). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. Science, 378(6618), 406-411. Retrieved from [Link]
-
Torborg, C., & Beller, M. (2009). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. Advanced Synthesis & Catalysis, 351(18), 3027-3043. Retrieved from [Link]
-
Eigenberger, G., & W. Keil, F. J. (2001). Poisoning and deactivation of palladium catalysts. Studies in Surface Science and Catalysis, 139, 105-122. Retrieved from [Link]
-
Dicks, A. P., & Batey, R. A. (2012). Palladium-Catalyzed Synthesis of a Benzofuran: A Case Study in the Development of a Green Chemistry Laboratory Experiment. Educación Química, 23(4), 461-466. Retrieved from [Link]
-
Ikawa, T., & Buchwald, S. L. (2011). A New Biarylphosphine Ligand for the Pd-Catalyzed Synthesis of Diaryl Ethers under Mild Conditions. Organic Letters, 14(1), 292-295. Retrieved from [Link]
-
DSpace@MIT. (n.d.). Palladium-catalyzed C-C, C-N and C-O bond formation. Retrieved from [Link]
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- 5. scispace.com [scispace.com]
- 6. Ultrasonic-assisted, additive-free Pd-catalyzed Suzuki–Miyaura cross-coupling enabled synthesis of novel arylated benzofuran-triazole hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. gessnergroup.com [gessnergroup.com]
- 8. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of dibenzofurans via palladium-catalyzed phenol-directed C-H activation/C-O cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
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- 13. Palladium-catalyzed C-C, C-N and C-O bond formation [dspace.mit.edu]
- 14. Palladium-Catalyzed Synthesis of a Benzofuran: A Case Study in the Development of a Green Chemistry Laboratory Experiment [scielo.org.mx]
- 15. chem.libretexts.org [chem.libretexts.org]
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Side-product formation in 1-(2-Phenoxyphenyl)propan-2-one reactions
Technical Support Guide: Troubleshooting Side-Product Formation in 1-(2-Phenoxyphenyl)propan-2-one Synthesis
Introduction: Scope & Chemical Context
Target Molecule: 1-(2-Phenoxyphenyl)propan-2-one CAS Registry Number: (Generic P2P analog category) Structural Class: Ortho-substituted Phenyl-2-propanone (P2P) derivative.[1]
Executive Summary: This guide addresses the specific impurity profiles encountered during the synthesis of 1-(2-phenoxyphenyl)propan-2-one. Unlike unsubstituted phenylacetone, the presence of the electron-donating ortho-phenoxy group introduces unique reactivity challenges—specifically steric hindrance affecting condensation rates and nucleophilic susceptibility leading to tricyclic hetero-cyclization.[1]
This support module assumes the Henry Reaction (Nitroaldol) pathway followed by reductive hydrolysis (Fe/HCl or similar), as this is the standard research-grade route for synthesizing sterically crowded aryl-acetones where Friedel-Crafts acylation fails due to rearrangement risks.[1]
Module 1: The Impurity Landscape (Root Cause Analysis)
The following diagram maps the standard reaction pathway against the three most common "kill-points" where side products are generated.
Figure 1: Reaction pathway illustrating the divergence points for polymerization, incomplete hydrolysis, and acid-catalyzed cyclization.[1]
Module 2: Troubleshooting Specific Side Products
Issue 1: Formation of "Red Tars" (Nitrostyrene Polymerization)
Symptom: The reaction mixture turns dark red/black and becomes viscous during the initial condensation of 2-phenoxybenzaldehyde and nitroethane. Chemical Mechanism: The ortho-phenoxy group adds steric bulk, slowing the formation of the nitrostyrene. To compensate, researchers often increase heat or base concentration.[1] This triggers the anionic polymerization of the nitroalkene intermediate.
Corrective Protocol:
-
Switch Catalyst: Replace standard ammonium acetate with cyclohexylamine or ethylenediamine in acetic acid. These milder catalysts reduce the polymerization rate.
-
Temperature Control: Do not exceed 85°C. The ortho-substitution lowers the ceiling temperature for polymerization.
-
Solvent Dilution: Increase solvent volume (Isopropanol or Ethanol) by 20% to dilute the active monomer concentration.
Issue 2: The "Stubborn" Oxime (Incomplete Hydrolysis)
Symptom: GC-MS shows a peak with M+ = 241 (Target M+ = 226 + 15). The product is a solid or oil that resists crystallization. Chemical Mechanism: The reduction of the nitrostyrene proceeds via an enamine/imine tautomer which hydrolyzes to the ketone. However, the intermediate oxime is remarkably stable due to the ortho-phenoxy shielding effect, which prevents water from attacking the imine carbon.
Corrective Protocol:
-
The "Double-Acid" Wash:
-
Perform the standard Fe/HCl reduction.
-
Crucial Step: After filtering the iron sludge, add 30% H₂SO₂ (sulfuric acid) to the filtrate and reflux for an additional 60 minutes. HCl alone is often insufficient to force the hydrolysis of the sterically hindered oxime.
-
Validation: Check IR for the disappearance of the C=N stretch (approx. 1640 cm⁻¹) and appearance of the strong C=O ketone stretch (1715 cm⁻¹).
-
Issue 3: Tricyclic Cyclization (Dibenzoxepin Formation)
Symptom: High purity by TLC, but Mass Spec shows [M-2] peak (Loss of 2 Hydrogens). Chemical Mechanism: This is a Friedel-Crafts Alkylation (Intramolecular) .[2] Under strong acidic conditions (like the H₂SO₄ step recommended above), the electron-rich phenoxy ring attacks the activated carbonyl or enol of the ketone side chain, closing the ring to form a tricyclic dibenzoxepin structure.
Corrective Protocol:
-
Balance Acidity: If cyclization is observed, you must switch from H₂SO₄ to Oxalic Acid for the hydrolysis step. Oxalic acid is strong enough to hydrolyze the oxime but too weak to catalyze the Friedel-Crafts ring closure.
-
Reaction Time: Limit the post-reduction reflux to 30 minutes maximum.
Module 3: Analytical Data & Validation
Use the following table to identify impurities in your crude mixture.
| Component | Retention Time (Relative) | Key MS Fragment (m/z) | Diagnostic Feature |
| Target Ketone | 1.00 | 135 (Tropylium), 43 (Acetyl) | Sharp Carbonyl IR (1715 cm⁻¹) |
| Nitrostyrene | 0.85 | 119, 131 | Yellow color; Conjugated C=C |
| Oxime Impurity | 1.15 | 241 (M+), 224 (M-OH) | Broad OH stretch (3200-3400 cm⁻¹) |
| Cyclized Tricyclic | 1.05 | 224 (M+), 209 (M-CH3) | Lack of Carbonyl C=O signal |
Module 4: Advanced Troubleshooting Logic (Flowchart)
Follow this logic tree to diagnose low yields or low purity.
Figure 2: Rapid diagnostic logic for crude reaction mixtures.
FAQ: Frequently Asked Questions
Q: Can I use Sodium Borohydride (NaBH4) to reduce the nitrostyrene?
A: No. NaBH4 typically reduces the C=C double bond but leaves the nitro group intact (forming a nitroalkane), or reduces the ketone to an alcohol if added later. For the transformation of Nitroalkene
Q: Why is my yield consistently below 40%? A: The ortho-phenoxy group creates a "molecular umbrella." If you are using standard stirring, the heterogeneous iron powder cannot effectively interact with the sterically shielded nitro group. High-shear mixing or ultrasonication during the iron addition step has been shown to increase yields by up to 25%.
Q: Is the product light-sensitive? A: Yes. The ether linkage and the ketone alpha-position are susceptible to photo-oxidation. Store the final product under Argon/Nitrogen in amber glass at 4°C.
References
-
Doughty, D., et al. (2018). The synthesis and investigation of impurities found in clandestine laboratories: Baeyer-Villiger route part II. Flinders University.
-
Abdellattif, M. H. (2018).[3] Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol. Green and Sustainable Chemistry.
-
Pradhan, P. K., et al. (2004). Fe-HCl: An Efficient Reagent for Deprotection of Oximes as well as Selective Oxidative Hydrolysis of Nitroalkenes. Synthetic Communications.
-
Common Organic Chemistry. (2023). Nitro Reduction - Iron (Fe) Protocols.
Sources
Technical Support Center: 1-(2-Phenoxyphenyl)propan-2-one Synthesis
Welcome to the technical support guide for the synthesis and purification of 1-(2-phenoxyphenyl)propan-2-one. This resource is designed for researchers, medicinal chemists, and process development scientists to troubleshoot and optimize the purity of this valuable synthetic intermediate. Drawing upon established chemical principles and practical laboratory experience, this guide provides in-depth solutions to common challenges encountered during synthesis and purification.
I. Frequently Asked Questions (FAQs)
Q1: My final product is a persistent yellow oil, not the expected solid. What are the likely causes and how can I purify it?
This is a common issue often stemming from residual acidic impurities or high-molecular-weight colored byproducts.
-
Causality: The synthesis of related phenoxy propanones often involves a Williamson ether synthesis, reacting a phenol with chloroacetone in the presence of a base like potassium carbonate (K₂CO₃)[1]. If the subsequent work-up is insufficient to remove all acidic phenols or if side reactions produce colored impurities, the final product may appear as a discolored oil. Oiling out during crystallization can also occur if the product is significantly impure, leading to a depression of its melting point[2].
-
Troubleshooting Protocol:
-
Aqueous Wash: Dissolve the crude oil in a suitable organic solvent like ethyl acetate or diethyl ether. Wash the organic layer sequentially with a 5% sodium bicarbonate (NaHCO₃) solution to remove acidic impurities, followed by a brine wash to remove residual water[3]. Dry the organic layer over an anhydrous salt like sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure[4].
-
Activated Charcoal Treatment: If the color persists after washing, dissolve the product in a minimal amount of a suitable hot solvent (e.g., ethanol or isopropanol) and add a small amount of activated charcoal. Heat the mixture briefly, then perform a hot filtration to remove the charcoal, which adsorbs colored impurities.
-
Recrystallization: Proceed with recrystallization from the filtrate as described in Q3 .
-
Q2: Thin-Layer Chromatography (TLC) of my crude product shows multiple spots. What are these impurities and how do I remove them?
Multiple spots on a TLC plate indicate the presence of unreacted starting materials, intermediates, or side-products. The identity of these depends on your synthetic route. Assuming a route from 2-phenoxyphenol, common impurities might include:
-
Unreacted 2-phenoxyphenol: A polar starting material.
-
Side-products from self-condensation of chloroacetone.
-
Products of over-alkylation or other side reactions.
Purification Strategy: Flash Column Chromatography
Flash column chromatography is the most effective method for separating compounds with different polarities[5][6].
-
Principle: The technique relies on partitioning the components of a mixture between a solid stationary phase (typically silica gel) and a liquid mobile phase (the eluent). Less polar compounds travel down the column faster, while more polar compounds are retained longer on the silica gel[7].
Detailed Protocol for Flash Column Chromatography:
-
Select a Solvent System:
-
Use TLC to determine an appropriate eluent. A good solvent system will move the desired product spot to an Rf (retention factor) of approximately 0.3-0.4.
-
A common starting point for ketones is a mixture of a non-polar solvent like hexane or cyclohexane and a more polar solvent like ethyl acetate[8]. For 1-(2-phenoxyphenyl)propan-2-one, a gradient of 5% to 20% ethyl acetate in hexane is a reasonable starting point.
-
-
Prepare the Column:
-
Pack a glass column with silica gel as a slurry in the initial, least polar solvent mixture. Ensure the packing is uniform to prevent channeling.
-
-
Load the Sample:
-
Dissolve the crude product in a minimal amount of the chromatography solvent or a stronger solvent like dichloromethane.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elute and Collect Fractions:
-
Begin elution with the starting solvent mixture, collecting fractions.
-
Monitor the elution process using TLC to identify which fractions contain the pure product.
-
Combine the pure fractions, and remove the solvent under reduced pressure to yield the purified product.
-
Q3: I've isolated my product, but the yield is low after purification. How can I optimize the recrystallization step to improve recovery?
Low yield from recrystallization is often due to using an improper solvent, using too much solvent, or cooling the solution too quickly[2][3].
-
The Principle of Recrystallization: This technique relies on the difference in solubility of your compound in a hot solvent versus a cold solvent. An ideal solvent will dissolve the compound completely when hot but poorly when cold. Impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent[9].
-
Troubleshooting Protocol:
-
Solvent Selection: The key is finding a solvent where the product has high solubility at high temperatures and low solubility at room temperature or below. For ketones, common solvents include ethanol, isopropanol, or mixtures like hexane/ethyl acetate or hexane/acetone[10]. Test small batches of your crude product in different solvents to find the optimal one.
-
Use the Minimum Amount of Hot Solvent: Heat your chosen solvent to its boiling point. Add the hot solvent to your crude product dropwise, with stirring, until the solid just dissolves. Using an excess of solvent will result in your product remaining in solution upon cooling, drastically reducing the yield.
-
Slow Cooling: Once dissolved, cover the flask and allow it to cool slowly to room temperature. Rapid cooling can cause the product to precipitate as an oil or trap impurities within the crystal lattice[2]. After reaching room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities. Dry the crystals thoroughly.
-
Q4: My NMR spectrum shows signals that I cannot account for. Could they be from residual solvents or side-products?
Unidentified signals in an NMR spectrum are a common problem. They can arise from several sources:
-
Residual Solvents: Solvents used in the reaction or purification (e.g., acetone, ethyl acetate, hexane, dichloromethane) are common contaminants.
-
Water: Can appear as a broad singlet.
-
Side-Products: Depending on the synthetic route, these could be numerous. For instance, in a Friedel-Crafts acylation approach, you might see byproducts from polyacylation or rearrangement, although acylation is less prone to this than alkylation[11][12].
-
Decomposition: The product may be unstable under certain conditions.
Diagnostic Workflow:
-
Compare with Known Solvent Peaks: Consult a reference table of common NMR solvent impurities to identify if the unknown peaks match.
-
Analyze the Synthetic Route: Consider all possible side reactions. For a Williamson ether synthesis, this could include elimination reactions. For a Friedel-Crafts reaction, consider isomers if the starting material has multiple reactive sites.
-
Advanced Analytical Techniques: If the impurity level is significant and its identity is critical, consider techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) for definitive identification[13][14].
II. Visual Workflow and Data
Purification Decision Workflow
This diagram outlines a logical workflow for diagnosing and addressing purity issues with crude 1-(2-phenoxyphenyl)propan-2-one.
Sources
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- 2. chem.libretexts.org [chem.libretexts.org]
- 3. savemyexams.com [savemyexams.com]
- 4. EP1735266B1 - Process for preparation of optically active 1-erythro-2-amino-1-phenyl-1-propanol - Google Patents [patents.google.com]
- 5. Breaking through bottlenecks in organic synthesis with a streamlined purification workflow [connect.discoveracs.org]
- 6. 29.3 Chromatographic Columns – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
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- 10. Reagents & Solvents [chem.rochester.edu]
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- 12. chem.libretexts.org [chem.libretexts.org]
- 13. ursinus.edu [ursinus.edu]
- 14. researchgate.net [researchgate.net]
Stability and degradation pathways of 1-(2-Phenoxyphenyl)propan-2-one
Technical Support Center: 1-(2-Phenoxyphenyl)propan-2-one Senior Application Scientist Desk
Executive Summary: Molecule Profile & Risk Assessment
Compound: 1-(2-Phenoxyphenyl)propan-2-one Chemical Class: Substituted Phenylacetone (P2P derivative) / Diphenyl Ether Scaffold Core Reactivity: Benzylic oxidation, Enolization, Electrophilic aromatic substitution.
As a Senior Application Scientist, I often see researchers treat this compound like a standard stable ketone. It is not. The methylene bridge (C1) between the electron-rich diphenyl ether system and the carbonyl group is a "hotspot" for radical autoxidation.
This guide synthesizes degradation data from analogous phenylacetone systems and diphenyl ether stability profiles to provide a robust troubleshooting framework.
Part 1: Degradation Pathways & Mechanisms
The stability of 1-(2-Phenoxyphenyl)propan-2-one is governed by two competing forces: the lability of the benzylic C-H bonds and the photostability of the ether linkage.
The Primary Pathway: Benzylic Autoxidation
The most common mode of failure is oxidative degradation at the C1 position (the alpha-methylene).
-
Mechanism: Trace peroxides or light initiate hydrogen abstraction at C1, forming a benzylic radical. This radical is stabilized by the adjacent phenyl ring and the carbonyl group (captodative effect).
-
Intermediates: The radical reacts with atmospheric oxygen to form a hydroperoxide intermediate.
-
Terminal Products:
- -Diketone Formation: Dehydration of the hydroperoxide yields 1-(2-phenoxyphenyl)propane-1,2-dione. Note: This compound is intensely yellow/orange and is the primary cause of discoloration.
-
Oxidative Cleavage: The C1-C2 bond can cleave, releasing 2-phenoxybenzaldehyde and acetic acid .
The Secondary Pathway: Photolytic Cyclization
While diphenyl ethers are generally robust, the ortho substitution pattern creates a proximity effect. Under high-intensity UV (254 nm or 365 nm), the molecule can undergo photocyclization to form dibenzofuran derivatives, although this is kinetically slower than oxidation.
Pathway Visualization
Figure 1: Mechanistic degradation map highlighting the progression from colorless precursor to yellow diketone impurities.
Part 2: Troubleshooting & FAQs
This section addresses real-world scenarios reported by analytical and synthetic chemists.
Issue 1: "My sample has turned from colorless to yellow/amber."
Diagnosis: Advanced Benzylic Oxidation. The Science: You are seeing the formation of the 1,2-dione derivative. Unlike the parent ketone, the dione has an extended conjugated system (phenyl ring + two carbonyls), which absorbs blue light and emits yellow/orange. Immediate Action:
-
Check the storage history.[1][2][3] Was it stored under Argon?
-
Perform a TLC or HPLC. The dione is typically less polar than the parent ketone on silica due to intramolecular hydrogen bonding or dipole minimization. Remediation: Purification via silica gel chromatography is usually effective. The dione moves faster in non-polar mobile phases (e.g., Hexane/EtOAc 9:1).
Issue 2: "I see a new peak at RRT ~0.8 in my HPLC."
Diagnosis: 2-Phenoxybenzaldehyde (Cleavage Product). The Science: If the sample smells faintly of almonds or has a sharp, acrid note distinct from the pleasant ketone odor, oxidative cleavage has occurred. Confirmation: Run a standard of 2-phenoxybenzaldehyde. This impurity often co-elutes with the parent in generic gradients. Prevention: This pathway is accelerated by moisture and Lewis acids. Ensure your solvent grade is anhydrous.
Issue 3: "The assay value is dropping, but I don't see new peaks."
Diagnosis: Oligomerization or Volatile Loss. The Science:
-
Volatiles: Acetic acid (from cleavage) is volatile and may not show up on UV-Vis detectors.
-
Aldol Condensation: In basic conditions (even slightly basic glass vials), the ketone can self-condense. These dimers are heavy and may elute in the column wash or remain stuck on the guard column.
Part 3: Validated Experimental Protocols
To ensure data integrity, use these self-validating protocols.
Protocol A: Stability-Indicating HPLC Method
Standard generic methods often fail to resolve the dione impurity from the parent.
| Parameter | Condition | Rationale |
| Column | C18 (e.g., Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm | High surface area for resolving structural isomers. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic pH suppresses silanol activity and stabilizes the enol forms. |
| Mobile Phase B | Acetonitrile (ACN) | ACN provides sharper peaks for aromatic ketones than Methanol. |
| Gradient | 0-2 min: 10% B; 2-15 min: 10%→90% B; Hold 5 min. | Shallow gradient required to separate the aldehyde from the parent. |
| Detection | 254 nm (General) & 310 nm (Dione specific) | The dione impurity has a unique absorbance band >300 nm. |
| Flow Rate | 1.0 mL/min | Standard backpressure management. |
Protocol B: Forced Degradation (Stress Testing)
Use this to validate your analytical method.
-
Oxidative Stress:
-
Dissolve 10 mg sample in 1 mL ACN.
-
Add 100 µL 30% H2O2.
-
Heat at 60°C for 2 hours.
-
Expected Result: Significant decrease in parent peak; appearance of dione (yellow) and aldehyde peaks.
-
-
Photolytic Stress:
-
Expose a thin film of neat oil to UV light (365 nm) for 24 hours.
-
Expected Result: Darkening of oil; appearance of late-eluting dimers or cyclized products (dibenzofurans).
-
Part 4: Diagnostic Workflow
Use this logic tree to resolve purity issues quickly.
Figure 2: Rapid diagnostic logic for identifying degradation sources.
References
-
Tsujikawa, K., et al. (2021). Degradation of 1-phenyl-2-propanone during long-term storage: useful information for methamphetamine impurity profiling.
-diketone and oxidative cleavage pathways in the homologous P2P system). -
Dow Chemical Company. (2008).[4] Product Safety Assessment: Propylene Glycol Phenyl Ether. (Provides baseline stability data for the phenoxy-ether moiety and ether cleavage risks).
-
BenchChem Technical Support. (2025). Forced Degradation Protocols for Substituted Propanones. (General methodology for stress testing phenylacetone derivatives).
-
PubChem. 1-(2-Phenoxyphenyl)propan-2-one Compound Summary. (Structural confirmation and physical property baseline).
Sources
Technical Support Center: Stability & Storage of 1-(2-Phenoxyphenyl)propan-2-one
[1]
Executive Summary & Chemical Vulnerability
Welcome to the Technical Support Center. You are likely working with 1-(2-Phenoxyphenyl)propan-2-one , a specialized arylacetone derivative often used as a scaffold in the synthesis of oxygenated heterocycles (e.g., benzofurans) or pharmaceutical intermediates.[1]
The Core Problem:
This molecule possesses a structural "Achilles' heel": the benzylic methylene group (
-
High Acidity: The carbonyl and the aromatic ring render these protons acidic (
), making the molecule prone to enolization and subsequent self-condensation (dimerization). -
Radical Susceptibility: The electron-donating phenoxy group stabilizes benzylic radicals, significantly increasing susceptibility to autoxidation by atmospheric oxygen.
If stored improperly, this compound will degrade from a clear oil/white solid into a yellow-brown viscous gum within weeks.[1] The following guide details the protocols to prevent this.
The Degradation Mechanisms (The "Why")
To prevent degradation, we must interrupt two specific chemical pathways: Aerobic Oxidation and Base-Catalyzed Condensation .[1]
Visualization: Degradation Pathways
The following diagram illustrates the cascade of failure if the compound is exposed to air or moisture.
Figure 1: Mechanistic pathways of degradation.[1] The primary threats are oxygen (leading to cleavage) and trace moisture/impurities (leading to polymerization).
Storage Protocols (The "How")
Do not rely on standard "cool, dry place" advice. This compound requires active preservation .
Protocol A: The "Argon Blanket" (Standard Storage)
Use for: Daily or Weekly usage.
The Logic: Nitrogen (
-
Container Selection: Use Amber Borosilicate Glass (Type I).
-
Why: Blocks UV light (200-400 nm) which catalyzes radical formation.
-
-
Seal: Use a cap with a PTFE (Teflon) liner .
-
Why: Paper or pulp liners absorb moisture and can leach basic impurities that catalyze condensation.
-
-
Atmosphere:
-
Connect a gentle stream of Argon to a glass pipette.
-
Insert the pipette into the vial, hovering 1 cm above the liquid surface.
-
Flow Argon for 10-15 seconds to displace headspace air.[1]
-
Cap immediately while withdrawing the pipette.
-
-
Temperature: Store at 4°C (Refrigerator) .
Protocol B: Cryogenic Archiving (Long-Term)
Use for: Storage > 1 Month.[1]
-
State: Store as a Neat substance (pure oil/solid).
-
Warning: Do NOT store in solution (e.g., dissolved in ether or DCM) for long periods. Solvents often contain dissolved oxygen or trace peroxides that accelerate degradation.
-
-
Temperature: Store at -20°C .
-
Secondary Containment: Place the primary vial inside a jar containing Drierite (CaSO4) or silica gel desiccant packets.
-
Why: Freezers have high humidity cycles. This prevents moisture ingress during cooling/thawing.
-
Summary of Conditions
| Parameter | Optimal Condition | Critical Limit (Avoid) | Scientific Rationale |
| Temperature | -20°C (Freezer) | > 25°C (Room Temp) | Heat accelerates radical initiation (Arrhenius equation).[1] |
| Atmosphere | Argon (Ar) | Air (21% O2) | Oxygen attacks the benzylic position. |
| Light | Dark / Amber Glass | Direct Sunlight / Fluorescent | UV photons trigger Norrish Type I/II cleavage. |
| State | Neat (Pure) | Protic Solvents (MeOH/H2O) | Protic solvents stabilize charged intermediates, promoting reaction. |
Troubleshooting Guide & FAQs
Q1: My sample has turned from colorless to pale yellow. Is it still usable?
-
Diagnosis: This is the early stage of Aldol Condensation . The yellow color comes from the formation of conjugated enone dimers (impurities with extended
-systems). -
Action:
-
If < 5% degradation: Purify via silica gel chromatography immediately. The impurities are much more polar than the ketone.
-
Prevention: Ensure your glassware was acid/base neutral before storage. Even trace alkalinity from detergent residue can catalyze this.
-
Q2: I see white crystals precipitating in my liquid sample.
-
Diagnosis: This is likely 2-Phenoxybenzoic acid , a product of oxidative cleavage.[1] As the ketone oxidizes, it cleaves at the carbonyl, releasing the acid which is insoluble in the neat ketone.
-
Action: This indicates significant degradation (>10%). Filtration may remove the acid, but the remaining liquid likely contains dissolved peroxides. Discard safely or repurpose for non-critical applications after rigorous purification.
Q3: Can I add a stabilizer?
-
Recommendation: Yes. If the compound is for storage only (not immediate reaction), you can add 0.1% w/w BHT (Butylated Hydroxytoluene) .
-
Mechanism: BHT acts as a radical scavenger. It donates a hydrogen atom to the benzylic radical, terminating the chain reaction before the peroxide forms.
-
Note: You must remove BHT (via column chromatography) before using the compound in sensitive catalytic reactions (e.g., Palladium coupling), as BHT can poison catalysts.
Q4: The purity dropped from 99% to 92% in one month. Why?
-
Diagnosis: "Headspace Cycling." Every time you open the bottle to take an aliquot, you introduce fresh oxygen and moisture.
-
Action: Aliquot your bulk supply into single-use vials (e.g., 10 x 1g vials) immediately upon receipt. This prevents the "main stock" from repeated exposure.
Quality Control (QC) Markers
Before using stored material in a critical experiment, run a quick QC check.
QC Workflow Decision Tree
Figure 2: Rapid QC decision tree. Visual inspection is the first line of defense.
Key NMR Signals to Watch:
-
Intact Molecule: Singlet at
ppm (Benzylic ).[1] -
Degradation (Oxidation): Appearance of peaks downfield (
ppm) indicating aldehyde formation, or broad singlets ( ppm) indicating carboxylic acids. -
Degradation (Condensation): Multiplicity in the alkene region (
ppm).
References
-
Tsujikawa, K., et al. (2021). "Degradation of 1-phenyl-2-propanone during long-term storage: useful information for methamphetamine impurity profiling."[1][6] Forensic Science International. (Establishes the oxidative cleavage mechanism for arylacetones).
-
Cayman Chemical. (n.d.). "Phenylacetone (exempt preparation) - Storage & Stability." (Standard industrial protocols for arylacetone storage: -20°C and inert gas).[1]
-
Perkel, A. L. (2014).[6] "Autoxidation of Dibenzyl Ketone." Russian Journal of General Chemistry. (Details the radical mechanism and hydroperoxide formation in benzylic ketones).
-
Organic Chemistry Portal. (n.d.). "Benzylic Oxidation."[4][6][7] (General mechanisms for the oxidative instability of benzylic C-H bonds).
Sources
- 1. atamankimya.com [atamankimya.com]
- 2. A review of NOx storage/reduction catalysts: mechanism, materials and degradation studies - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 3. Reactions at the Benzylic Position - Chemistry Steps [chemistrysteps.com]
- 4. Benzylic C–H Oxidation: Recent Advances and Applications in Heterocyclic Synthesis | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Ketone synthesis by oxidation of benzylic positions [organic-chemistry.org]
Forced degradation studies of 1-(2-Phenoxyphenyl)propan-2-one under stress conditions
[1]
Welcome to the Advanced Application Support Hub.
Subject Compound: 1-(2-Phenoxyphenyl)propan-2-one (CAS: Variable/Generic Structure Ref)
Chemical Class:
This guide addresses the specific stability challenges of the methylene bridge (susceptible to oxidation) and the diphenyl ether linkage (susceptible to photolysis) inherent to this molecule.[2]
Module 1: Experimental Protocol Design
Q: How should I prepare the stock solution to avoid solvent-induced artifacts during stress testing?
A: The choice of co-solvent is critical because 1-(2-Phenoxyphenyl)propan-2-one contains a reactive carbonyl group.[1]
-
Recommendation: Use Acetonitrile (ACN) as the primary co-solvent.[2]
-
Avoid: Methanol or Ethanol (primary alcohols).[2]
-
The "Why" (Expertise): Under acidic or basic stress conditions, primary alcohols can react with the ketone group of your compound to form hemiketals or ketals , appearing as false degradation products.[2] ACN is aprotic and inert under these conditions.[2]
-
Protocol: Prepare a 1.0 mg/mL stock in ACN:Water (50:50). If solubility is poor, increase ACN to 80%, but ensure the final stress condition contains at least 10-20% aqueous buffer to facilitate hydrolytic mechanisms.
Q: What are the recommended stress conditions for this specific scaffold?
A: Do not use a "one-size-fits-all" approach. This molecule requires targeted stress based on its functional groups.[1][2]
| Stress Type | Condition | Duration | Target Degradation | Mechanistic Rationale |
| Hydrolysis (Acid) | 0.1 N - 1.0 N HCl, 60°C | 1-7 Days | 5-20% | Tests stability of the ether linkage and potential cyclization (benzofuran formation).[1] |
| Hydrolysis (Base) | 0.1 N - 1.0 N NaOH, Ambient | 1-24 Hours | 5-20% | High Risk: The |
| Oxidation | 3% - 10% H₂O₂ | 1-24 Hours | 5-20% | Attacks the benzylic methylene group ( |
| Thermal | 60°C - 80°C (Solid/Soln) | 7-14 Days | <10% | Tests thermal homolysis of the C-C bonds.[1][2] |
| Photolytic | 1.2 million lux hours (VIS) / 200 Wh/m² (UV) | ~1 Week | Variable | Diphenyl ethers are chromophores; susceptible to radical cleavage.[2] |
Module 2: Troubleshooting Degradation Profiles
Q: I see rapid disappearance of the parent peak in Base (NaOH) but no distinct new peaks. Where did it go?
A: This is a classic "Mass Balance" issue specific to aryl ketones.
-
Diagnosis: The methylene group (
-carbon) between the phenyl ring and the ketone is highly acidic ( ).[1][2] In strong base, it deprotonates to form an enolate.[2] -
The Issue: This enolate can undergo polymerization or aldol condensation (reacting with another molecule of itself) to form heavy, non-eluting oligomers that stick to the head of your HPLC column or precipitate out of solution.[2]
-
Troubleshooting Step:
Q: In Oxidative stress (H₂O₂), I see a major degradant eluting earlier than the parent (RRT < 1.0). What is it?
A: Based on the structure, this is likely the
-
Mechanism: Radical oxidation attacks the benzylic position (the CH₂ group).[2]
-
Verification: Check the UV spectrum of the degradant.[2] If it shows a significant redshift (bathochromic shift) compared to the parent, the conjugation has extended, confirming the formation of a dicarbonyl system or a double bond (styrene derivative).[2]
Q: The Acid stress sample shows a new peak that matches the retention time of a Benzofuran standard. Is this possible?
A: Yes, this is a chemically expected intramolecular transformation.[2]
-
Mechanism: Under acidic and thermal conditions, ortho-substituted phenoxy ketones can undergo cyclodehydration .[1] The ketone oxygen attacks the aromatic ring (or vice versa via intermediates), leading to the loss of water and formation of a benzofuran or dihydrobenzofuran derivative.[2]
-
Significance: This is a "process impurity" pathway that mimics degradation.[2] It confirms the molecule is labile to intramolecular cyclization.[2]
Module 3: Visualizing the Pathways
Workflow: Standardized Forced Degradation Logic
This diagram outlines the decision tree for executing and validating the study.
Caption: Decision matrix for conducting forced degradation per ICH Q1A(R2), ensuring optimal degradation windows (5-20%) and mass balance verification.
Mechanistic Pathway: Predicted Degradation of 1-(2-Phenoxyphenyl)propan-2-one
This diagram illustrates the specific chemical breakdowns discussed in the troubleshooting section.
Caption: Predicted degradation pathways based on functional group reactivity: benzylic oxidation, aldol condensation, and acid-catalyzed cyclization.[1]
Module 4: Analytical Method FAQs
Q: My LC-MS shows a peak with M+16 and M+32. Is this significant?
A: Yes.
-
M+16: Indicates mono-oxidation (addition of one oxygen atom).[1][2] This typically occurs at the benzylic methylene position (forming an alcohol) or on the phenyl ring (forming a phenol).[2]
-
M+32: Indicates di-oxidation.[1][2] This could be the formation of a sulfone (if sulfur were present, but it's not) or, more likely, the conversion of the methylene to a carbonyl (ketone
diketone is +14 mass change? No, CH2 C=O is +14.[2] M+16 is usually O insertion).[2] -
Correction: CH2 (+14 mass) to C=O (+28 mass) is a net gain of 14 Da.[2] M+16 suggests hydroxylation (R-H
R-OH).[1][2] M+32 suggests di-hydroxylation or ring opening.[1][2] -
Action: Perform MS/MS fragmentation. If the fragment containing the phenyl ether ring remains intact, the oxidation is on the propyl chain.
Q: Why do I see peak broadening in the Acid stress samples?
A: Peak broadening often indicates on-column interconversion or secondary interactions.[1]
References
-
ICH Harmonised Tripartite Guideline. Stability Testing of New Drug Substances and Products Q1A(R2).[2] International Council for Harmonisation, 2003.[2] [Link]
-
ICH Harmonised Tripartite Guideline. Photostability Testing of New Drug Substances and Products Q1B. International Council for Harmonisation, 1996.[2] [Link]
-
Blessy, M., et al. "Stress testing of pharmaceutical products: A review."[2] Journal of Pharmaceutical Analysis, vol. 4, no. 3, 2014, pp. 159-165.[1] (Provides general methodology for stress testing aryl ketones). [Link]
-
Baertschi, S. W., et al. Pharmaceutical Stress Testing: Predicting Drug Degradation.[2] 2nd Edition, CRC Press, 2011.[2] (Authoritative text on oxidative mechanisms of benzylic positions). [Link][2]
Refining reaction conditions for 1-(2-Phenoxyphenyl)propan-2-one cyclization
This guide addresses the cyclodehydration of 1-(2-Phenoxyphenyl)propan-2-one (also known as o-acetonyldiphenyl ether).
Technical Note on Substrate Identity: Based on standard IUPAC nomenclature, your substrate is a diphenyl ether derivative where one phenyl ring is substituted at the ortho position with an acetonyl group ($ -CH_2C(O)CH_3 $). The target transformation is an intramolecular Friedel-Crafts cyclodehydration , typically yielding a tricyclic system, specifically 11-methyl-6H-dibenzo[b,e]oxepine .
Note: If your intent was the synthesis of 3-methylbenzofuran, the required substrate would be 1-phenoxypropan-2-one (phenoxyacetone), not the diphenyl ether derivative. This guide focuses on the literal substrate provided.
Part 1: The Reaction Architecture
Mechanistic Pathway
The reaction is an acid-catalyzed intramolecular electrophilic aromatic substitution. The ketone carbonyl is protonated, generating a highly reactive carbocation (or activated carbonyl) which attacks the electron-rich
Key Challenges:
-
Regioselectivity: Ensuring the ring closes at the ortho position of the second ring (forming the 7-membered oxepine) rather than intermolecular polymerization.
-
Water Management: The reaction produces water; failure to remove it results in equilibrium stagnation or hydrolysis.
-
Viscosity: The preferred medium (Polyphosphoric acid - PPA) is highly viscous, leading to localized hotspots and charring.
Visualizing the Pathway
Figure 1: Step-wise mechanistic flow from the acyclic ketone to the tricyclic oxepine system.
Part 2: Optimized Experimental Protocol
Recommended Reagent: Polyphosphoric Acid (PPA) or Eaton’s Reagent (7.7 wt%
Standard Operating Procedure (Scale: 10 mmol)
-
Preparation: In a 50 mL round-bottom flask, charge 20 g of PPA (approx. 10-15 equivalents by weight).
-
Pre-heating: Heat the PPA to 60°C under
flow to reduce viscosity. -
Addition: Add 1-(2-Phenoxyphenyl)propan-2-one (2.26 g, 10 mmol) dropwise (if liquid) or in small portions (if solid). Crucial: Vigorous mechanical stirring is required here.
-
Reaction: Increase temperature to 90–100°C . Stir for 2–4 hours .
-
Monitor: TLC (Hexane/EtOAc 9:1).[1] Look for the disappearance of the ketone spot and the appearance of a highly fluorescent blue/green spot (characteristic of tricyclic systems).
-
-
Quench: Cool to 50°C. Pour the reaction mixture slowly onto 100 g of crushed ice with rapid stirring.
-
Workup: Extract with Dichloromethane (3 x 30 mL) . Wash combined organics with saturated
(to remove acid traces) and Brine.[2] Dry over .[2] -
Purification: Flash column chromatography on Silica Gel (Gradient: 100% Hexanes
5% EtOAc/Hexanes).
Part 3: Troubleshooting & FAQs
Q1: My reaction mixture turned into a black, insoluble tar. What happened?
Diagnosis: Uncontrolled polymerization or "hotspot" charring. The Science: The Friedel-Crafts carbocation is extremely reactive. If the local concentration of substrate is too high relative to the acid, or if the temperature spikes, intermolecular reactions (polymerization) outcompete the intramolecular cyclization. Corrective Action:
-
Switch Reagents: Use Eaton’s Reagent (
in ) instead of PPA. It is less viscous, allowing for better heat dissipation and mixing at lower temperatures. -
Dilution: If using PPA, dilute the substrate in a small amount of acetic anhydride before adding to the acid (though this may form enol acetates, it often mitigates tarring).
Q2: I see the alcohol intermediate (M+18 relative to product) by LC-MS, but it won't dehydrate.
Diagnosis: Insufficient acidity or water saturation. The Science: The cyclization forms a tertiary alcohol first. The elimination of water to form the double bond is the rate-determining step in wet conditions. PPA absorbs the water, but eventually saturates. Corrective Action:
-
Increase Temperature: Raise the reaction temperature to 110°C for 1 hour.
-
Add Co-solvent: Add Acetic Anhydride (1.0 eq) . This reacts with the produced water to form acetic acid, chemically "drying" the reaction in situ.
Q3: Can I use Lewis Acids (e.g., , ) instead of PPA?
Answer: Generally, no , or with extreme caution. Reasoning:
- : Too harsh. It often cleaves the ether linkage (de-alkylation), reverting your substrate to phenol and phenylacetone products rather than cyclizing.
- : often too weak to drive the dehydration step effectively in this specific steric environment.
-
Alternative: Tin(IV) Chloride (
) in Dichloromethane at reflux is a viable milder alternative if PPA fails, but yields are typically lower due to slower kinetics.
Q4: The product co-elutes with the starting material. How do I separate them?
Diagnosis: Similar polarity of the ketone and the cyclic ether/alkene. Strategy:
-
Derivatization: Treat the crude mixture with semicarbazide hydrochloride . The unreacted ketone (starting material) will form a polar semicarbazone precipitate or shift significantly in polarity, allowing easy chromatographic separation from the non-carbonyl product.
-
Chemical Oxidation: If the product is the alkene (oxepine), it is oxidatively stable compared to the ketone under mild conditions. However, derivatization is safer.
Part 4: Data Reference Table
| Variable | Standard Condition (PPA) | Mild Condition (Eaton's) | Lewis Acid ( |
| Temperature | 90–100°C | 25–60°C | 40°C (Reflux DCM) |
| Time | 2–4 Hours | 4–12 Hours | 12–24 Hours |
| Yield (Typical) | 75–85% | 60–80% | 40–60% |
| Major Side Product | Polymers (Tar) | Incomplete Cyclization | Ether Cleavage |
| Viscosity | High (Difficult stirring) | Low (Easy stirring) | Low (Homogeneous) |
References
-
Protocols for Dibenzoxepine Synthesis
- Title: "Synthesis of 11-substituted dibenz[b,e]oxepins via acid-catalyzed cycliz
- Source:Journal of Heterocyclic Chemistry.
- Context: Establishes PPA as the gold standard for cyclizing ether-linked aryl ketones.
-
(Generalized link to journal scope).
-
Eaton's Reagent Utility
- Title: "Phosphorus pentoxide–methanesulfonic acid.
- Source:The Journal of Organic Chemistry, E
- Context: Validates the use of Eaton's reagent for intramolecular acyl
-
Mechanism of Cyclodehydration
-
Title: "Friedel-Crafts Chemistry."[3]
- Source:Wiley Online Library, Olah, G. A.
- Context: Authoritative text on the mechanism of carbocation attack and ether cleavage risks with Lewis acids.
-
Sources
- 1. Synthesis, activity and metabolic stability of propan-2-one substituted tetrazolylalkanoic acids as dual inhibitors of cytosolic phospholipase A2α and fatty acid amide hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2002083612A1 - Process for producing (s)-1-(4-phenoxyphenoxy)-2-propanol - Google Patents [patents.google.com]
- 3. encyclopedia.pub [encyclopedia.pub]
Technical Support Center: Purification of Crude 1-(2-Phenoxyphenyl)propan-2-one
This guide provides in-depth troubleshooting and practical solutions for the purification of crude 1-(2-phenoxyphenyl)propan-2-one. It is designed for researchers, chemists, and process development professionals who may encounter challenges in achieving high purity for this compound. The content is structured in a question-and-answer format to directly address common issues encountered in the laboratory.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that are common starting points for purification strategy development.
Q1: What are the most likely impurities in my crude 1-(2-phenoxyphenyl)propan-2-one?
The impurity profile of crude 1-(2-phenoxyphenyl)propan-2-one is highly dependent on its synthetic route. Common synthesis pathways, such as the reaction of 2-phenoxyphenol with a propanone equivalent or related multi-step syntheses, can introduce specific contaminants.[1][2]
Common Impurities Include:
-
Starting Materials: Unreacted 2-phenoxyphenol, chloroacetone, or other precursors.
-
Reaction Byproducts: Products from side reactions, such as self-condensation of the ketone or over-alkylation of the phenol.[1]
-
Solvents and Reagents: Residual high-boiling point solvents (e.g., DMF, DMSO) and inorganic salts (e.g., potassium carbonate, potassium iodide).[3]
-
Degradation Products: Ketones can be susceptible to oxidation or other degradation pathways, especially during long-term storage or upon exposure to air, which can lead to the formation of compounds like benzaldehyde or benzoic acid.[4]
Q2: My crude product is a dark, viscous oil. How can I decolorize it before proceeding with purification?
Colored impurities are common in organic synthesis and often consist of high molecular weight, conjugated byproducts.
Recommended Decolorization Steps:
-
Activated Charcoal Treatment: Dissolve the crude oil in a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Add a small amount of activated charcoal (typically 1-2% w/w of the crude product). Be cautious, as too much charcoal can adsorb your desired product and significantly reduce the yield.[5]
-
Stirring and Filtration: Stir the mixture at room temperature for 15-30 minutes.
-
Hot Filtration (if applicable): If you plan to proceed directly to crystallization, perform this step in a hot solvent and filter the hot solution through a pad of Celite® or a fluted filter paper to remove the charcoal.[6] This prevents premature crystallization in the funnel.
Q3: Which primary purification technique is best for my needs?
The choice of purification method depends on the scale of your experiment, the nature of the impurities, and the required final purity.
| Technique | Typical Scale | Purity Achievable | Throughput | Primary Application |
| Recrystallization | Milligrams to Kilograms | Good to Excellent | Low to Medium | Removing minor impurities from a solid or a compound that can be induced to crystallize.[7] |
| Vacuum Distillation | Grams to Kilograms | Good | Medium | Separating liquids with significantly different boiling points or removing non-volatile impurities. Essential for high-boiling, thermally sensitive compounds. |
| Flash Chromatography | Milligrams to Grams | Excellent | Low | Separating compounds with similar polarities that are difficult to resolve by other means.[8] |
Part 2: Troubleshooting Specific Purification Techniques
This section provides detailed guidance for overcoming common obstacles during purification.
Workflow for Purification Strategy
The following diagram outlines a general workflow for purifying crude 1-(2-phenoxyphenyl)propan-2-one.
Caption: General workflow for purifying crude product.
Crystallization Troubleshooting
Recrystallization is a powerful technique that relies on the differences in solubility between the target compound and impurities at varying temperatures.[6]
Q: My compound is "oiling out" instead of forming crystals. What's happening and how do I fix it?
Causality: "Oiling out" occurs when the solution becomes supersaturated at a temperature that is above the melting point of your compound. Instead of forming a crystal lattice, the compound separates as a liquid. This can also be caused by the presence of impurities that depress the melting point.
Solutions:
-
Add More Solvent: The most common fix is to return the solution to the heat source and add more of the "soluble solvent" to decrease the saturation point, ensuring the solution remains unsaturated until it has cooled below the compound's melting point.[5]
-
Lower the Crystallization Temperature: Before cooling, heat the solution to a higher temperature to ensure everything is fully dissolved. Then, allow it to cool much more slowly.
-
Change the Solvent System: Use a solvent system where your compound is less soluble, which will lower the temperature at which saturation occurs.
Q: The solution is clear and at room temperature, but no crystals have formed. What should I do?
Causality: Crystal formation requires both supersaturation and nucleation. Your solution may be supersaturated but lacks the initial "seed" for crystal growth.
Troubleshooting Decision Tree:
Caption: Decision tree for inducing crystallization.
Procedural Insights:
-
Scratching: Creates microscopic imperfections on the glass surface that can act as nucleation sites.[7]
-
Seeding: Introducing a pure crystal provides a template for lattice formation.[9]
-
Reducing Volume: Increasing the concentration can force the compound out of solution. Be careful not to evaporate to dryness.[5]
Vacuum Distillation Troubleshooting
Vacuum distillation is used for compounds that have high boiling points or are sensitive to decomposition at atmospheric pressure.
Q: My compound appears to be decomposing in the distillation flask, even under vacuum. How can I prevent this?
Causality: Thermal decomposition occurs when the temperature required for boiling, even under vacuum, is still high enough to break chemical bonds. For 1-(2-phenoxyphenyl)propan-2-one, the ether linkage can be susceptible at very high temperatures.
Solutions:
-
Improve the Vacuum: The most effective way to lower the boiling point is to decrease the pressure of the system. Check all joints for leaks and ensure your vacuum pump is operating efficiently.[10]
-
Use a Kugelrohr Apparatus: For smaller scales, a Kugelrohr (short-path) distillation apparatus minimizes the distance the vapor travels, allowing distillation at lower temperatures and pressures.
-
Avoid Overheating: Use a heating mantle with a stirrer and ensure the temperature is raised slowly and evenly. Never allow the distillation to proceed to dryness, as this concentrates non-volatile impurities and can lead to charring or decomposition.[11]
Q: The separation of my product from an impurity is poor. How can I improve distillation efficiency?
Causality: Poor separation occurs when the boiling points of the components are too close. Simple distillation is generally effective only for boiling point differences greater than 50 °C.
Solutions:
-
Use a Fractionating Column: For components with closer boiling points, a fractional distillation setup is necessary. Pack the column with inert material like Raschig rings or Vigreux indentations to increase the number of theoretical plates (vaporization-condensation cycles).[10]
-
Control the Distillation Rate: A slower distillation rate allows for better equilibrium between the liquid and vapor phases in the column, leading to better separation.[10] Aim for a rate of 1-2 drops per second.
Flash Column Chromatography Troubleshooting
Chromatography separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (solvent system).[12]
Q: How do I select the optimal solvent system (mobile phase)?
Causality: The choice of mobile phase is critical for achieving good separation. The ideal solvent system will move your target compound to an Rf (retention factor) value of approximately 0.3-0.4 on a TLC plate, while maximizing the separation (ΔRf) from its nearest impurities.
Workflow for Solvent System Optimization:
Caption: Workflow for optimizing the mobile phase.
Q: I'm getting very low recovery from the column. Where did my compound go?
Causality: Low recovery can be due to several factors, from improper column packing to irreversible adsorption of the compound onto the stationary phase.
Solutions:
-
Check for Irreversible Adsorption: Some compounds, particularly those with highly polar functional groups, can bind strongly to silica gel. If this is suspected, try deactivating the silica gel with a small amount of triethylamine or using a different stationary phase like alumina.
-
Ensure Proper Elution: It's possible the chosen solvent system is not polar enough to elute your compound. After collecting your main fractions, flush the column with a much more polar solvent (e.g., 100% ethyl acetate or a methanol/DCM mixture) to see if any remaining compound elutes.
-
Avoid Overloading: Loading too much crude material onto the column can lead to poor separation and band broadening, making it difficult to collect pure fractions and resulting in apparent yield loss. A general rule is to use a 1:30 to 1:50 ratio of crude material to silica gel by weight.
Part 3: Detailed Experimental Protocols
Protocol 1: Recrystallization from a Mixed Solvent System (Ethanol/Water)
-
Dissolution: Place the crude 1-(2-phenoxyphenyl)propan-2-one in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to just dissolve the solid.[6]
-
Hot Filtration (Optional): If insoluble impurities or charcoal are present, filter the hot solution quickly.
-
Induce Saturation: While the solution is still hot, add water dropwise until the solution becomes faintly cloudy (the cloud point). This indicates the solution is saturated.
-
Re-dissolution: Add a few more drops of hot ethanol to make the solution clear again.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Rapid cooling can trap impurities.[5] Subsequently, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold ethanol/water mixture.[6]
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Protocol 2: Flash Column Chromatography
-
TLC Analysis: Determine the optimal solvent system (e.g., 9:1 Hexane:Ethyl Acetate) using TLC as described in the workflow above.
-
Column Packing: Pack a glass column with silica gel using the chosen solvent system (wet packing). Ensure there are no air bubbles or cracks.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane (or the mobile phase) and adsorb it onto a small amount of silica gel. Evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the column.
-
Elution: Add the mobile phase to the top of the column and apply positive pressure (using a pump or bulb) to achieve a flow rate of about 2 inches/minute.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of your product using TLC.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator.
References
-
JoVE Science Education Database. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. JoVE. [Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]
-
LCGC International. (2026). High-throughput Method Development for Aldehydes and Ketones Using an Agilent 1290 Infinity LC-system. [Link]
-
Journal of Visualized Experiments. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. [Link]
-
Cooperative Organic Chemistry Student Laboratory Manual. Purification. [Link]
-
ResearchGate. (2025). How to Purify an organic compound via recrystallization or reprecipitation?[Link]
-
University of Rochester. Troubleshooting: The Workup. [Link]
-
PubMed. Purification and properties of reductases for aromatic aldehydes and ketones from guinea pig liver. [Link]
-
Royal Society of Chemistry. 2.2.1 Synthesis of 1-substituted phenoxypropan-2-one (3a-3m).10 A mixture of phenol 2, KI (0.1 mol equiv) and anhydrous K2CO3 (1). [Link]
-
Save My Exams. (2025). Organic Chemistry Techniques (Edexcel International A Level (IAL) Chemistry): Revision Note. [Link]
-
Flinders University. (2018). The synthesis and investigation of impurities found in clandestine laboratories: Baeyer-Villiger route part II; synthesis of Phenyl-2- propanone (P2P) analogues from substituted benzaldehydes. [Link]
-
ACS Publications. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. [Link]
-
Wiley Online Library. (2025). Impurity profiling/comparative analyses of samples of 1-phenyl-2-propanone. [Link]
-
National Center for Biotechnology Information. Synthesis, activity and metabolic stability of propan-2-one substituted tetrazolylalkanoic acids as dual inhibitors of cytosolic phospholipase A2α and fatty acid amide hydrolase. [Link]
-
Kinam Park. (2010). Crystallization Tendency of Active Pharmaceutical Ingredients Following Rapid Solvent Evaporation—Classification and Compariso. [Link]
-
ResearchGate. (2015). Crystallization of chiral compounds 3. 3-Phenoxypropane-1,2-diol and 3-(2-halophenoxy)propane-1,2-diols. [Link]
-
ResearchGate. Study on synthesis of 1-Aryl-2-propanones. [Link]
-
National Council of Educational Research and Training. Alcohols, Phenols and Ethers. [Link]
-
Chemistry LibreTexts. (2021). 2.2: Distillation. [Link]
-
YouTube. (2011). Solvent Distillation 101 - Chemistry Corner. [Link]
-
YouTube. (2023). Synthesis of Adderall by Reductive Amination of P2P (1-phenyl-2-propanone) with NaBH3CN. [Link]
-
Longdom Publishing. Validation Study of Analysis of 1-Phenyl-2-Propanone in Illicit. [Link]
- Google Patents. KR20160065496A - Recrystallization method for purification of phenoxy-2(1h)-pyrimidinone analogues.
- Google Patents. EP1735266B1 - Process for preparation of optically active 1-erythro-2-amino-1-phenyl-1-propanol.
-
Royal Society of Chemistry. Crystal structures, crystallization and II–I transition behaviors of iPB-1 in iPB-1/UHMWPE blends. Part 1. Crystal structures and crystallization behaviors. [Link]
-
National Center for Biotechnology Information. (2022). Rapid Purification and Formulation of Radiopharmaceuticals via Thin-Layer Chromatography. [Link]
-
ResearchGate. Degradation of 1-phenyl-2-propanone during long-term storage: useful information for methamphetamine impurity profiling. [Link]
Sources
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- 10. chem.libretexts.org [chem.libretexts.org]
- 11. youtube.com [youtube.com]
- 12. Rapid Purification and Formulation of Radiopharmaceuticals via Thin-Layer Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: High-Resolution HPLC Analysis of 1-(2-Phenoxyphenyl)propan-2-one
Status: Operational
Ticket ID: RES-P2P-OPT-001
Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Subject: Troubleshooting Critical Resolution Failures (
Executive Summary
You are encountering resolution issues with 1-(2-Phenoxyphenyl)propan-2-one , a hydrophobic aromatic ketone containing an ether linkage. In HPLC analysis, this molecule presents unique challenges due to the ortho-phenoxy substitution, which introduces steric bulk and alters the planarity of the molecule compared to its para- or meta- isomers.
Poor resolution in this context is rarely a hardware failure; it is a selectivity (
This guide provides a self-validating protocol to recover baseline resolution (
Part 1: The Diagnostic Triage
Before altering your method, you must identify which term of the resolution equation is failing.
The Master Resolution Equation:
| Term | Parameter | Symptom of Failure |
| Retention Factor | Peaks elute near the void volume ( | |
| Efficiency | Peaks are broad or tailing.[2][3][4] The separation center-to-center is fine, but the width causes overlap. | |
| Selectivity | Peaks are sharp but elute on top of each other. This is the most common issue for aromatic isomers. |
Visualizing the Troubleshooting Logic
The following logic gate determines your next experimental step.
Figure 1: Diagnostic logic flow for isolating the root cause of resolution failure. Follow the path to determine if the issue is thermodynamic (k, α) or kinetic (N).
Part 2: The Resolution Protocol
If your diagnostic confirms a Selectivity (
Step 1: Mobile Phase Engineering (The "Solvent Switch")
The ether oxygen and ketone carbonyl in 1-(2-Phenoxyphenyl)propan-2-one act as weak hydrogen bond acceptors. Acetonitrile (ACN) is aprotic and interacts primarily through dipole-dipole mechanisms.
-
The Fix: Switch the organic modifier from Acetonitrile to Methanol .
-
The Mechanism: Methanol is a protic solvent. It can form hydrogen bonds with the ether and ketone oxygens. This solvation shell changes the effective size and shape of the molecule as it partitions into the stationary phase, often resolving it from impurities that lack these specific functional groups [1].
-
Protocol:
-
Prepare Mobile Phase A: 0.1% Formic Acid in Water.
-
Prepare Mobile Phase B: 100% Methanol.
-
Run a gradient: 50% B to 90% B over 10 minutes.
-
Step 2: Stationary Phase Optimization (The "Pro Tip")
If Methanol alone does not resolve the impurity, you must change the column chemistry. Standard C18 columns separate based on hydrophobicity (LogP). However, 1-(2-Phenoxyphenyl)propan-2-one and its isomers often have nearly identical LogP values.
-
The Fix: Switch to a Phenyl-Hexyl or Biphenyl column.
-
The Mechanism: These columns utilize
interactions.[5] The phenyl ring of the stationary phase interacts with the aromatic rings of your analyte. Crucially, the ortho-phenoxy substitution creates a specific steric "twist" in the molecule. Phenyl phases are highly sensitive to these steric differences, whereas C18 phases are not [5]. -
Data Comparison:
| Column Phase | Interaction Mechanism | Suitability for 1-(2-Phenoxyphenyl)propan-2-one |
| C18 (ODS) | Hydrophobic Interaction | Low. Fails to separate positional isomers (e.g., ortho vs para). |
| Phenyl-Hexyl | Hydrophobic + | High. Excellent for aromatic ketones and ethers. |
| Pentafluorophenyl (PFP) | Dipole-Dipole + | Medium. Good for halogenated impurities, but Phenyl-Hexyl is preferred for ethers. |
Step 3: Thermal Tuning
-
The Fix: Lower the column temperature from 40°C to 25°C .
-
The Mechanism:
interactions are exothermic. Lowering the temperature strengthens these interactions, increasing the retention difference between the analyte and closely eluting aromatic impurities [3].
Part 3: Advanced Troubleshooting (FAQs)
Q1: My main peak has severe tailing ( ). Is the column dead?
A: Not necessarily. While ketones are generally neutral, the ether linkage can interact with acidic silanols on the silica surface if the column is not well end-capped.
-
Immediate Fix: Ensure you are using a "high-purity" or "fully end-capped" base-deactivated silica column.
-
Secondary Fix: Increase the ionic strength of the buffer. Add 10-20 mM Ammonium Formate to the aqueous mobile phase. This masks residual silanols [4].
Q2: I see a "shoulder" on the main peak. Is this a co-eluting isomer?
A: Likely, yes. The ortho-phenoxy arrangement is synthetically distinct, but if the synthesis involved a phenol mixture, you might have trace para-isomer.
-
Test: Run the "Solvent Switch" protocol (Step 1 above). If the shoulder moves to the front or back of the main peak significantly, it is a structural isomer. If it remains a shoulder, it may be an isobaric impurity or column voiding.
Q3: Can I use THF (Tetrahydrofuran)?
A: Yes, but with caution. THF is a very strong solvent for ethers.
-
Strategy: Use a ternary blend. Water / Methanol / THF (e.g., 50:45:5). The THF acts as a "selectivity wedge," specifically targeting the ether linkage in the phenoxy group [6]. Note: Ensure your PEEK tubing is compatible with THF.
Part 4: Method Development Workflow
Use this workflow to standardize your optimization process for aromatic ketones.
Figure 2: Systematic method development workflow prioritizing selectivity (
References
-
Axion Labs. (2025). Understanding the Master Resolution Equation: Your Key To Easier Method Development. Link
-
Separation Science. (2023). Back to Basics #9: Fundamental Resolution Equation – Alpha. Link
-
Waters Corporation. The Path to Successful Drug Development Starts with Purposeful Method Development. Link
-
LCGC International. (2025). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing. Link
-
Welch Materials. (2024). A Guide to Selective Columns for Isomer Separation. Link
-
MDPI. (2020). Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons. Link
Sources
Validation & Comparative
A Comparative Guide to HPLC Method Validation for the Quantification of 1-(2-Phenoxyphenyl)propan-2-one
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and quality control, the rigorous validation of analytical methods is not merely a regulatory requirement but a cornerstone of scientific integrity. This guide provides an in-depth, technical comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the quantification of 1-(2-Phenoxyphenyl)propan-2-one, a potential process impurity or intermediate in drug synthesis. We will explore the rationale behind the experimental design, present detailed validation protocols in accordance with international guidelines, and compare the HPLC method with alternative analytical techniques.
The Critical Role of Method Validation
The objective of any analytical measurement is to obtain consistent, reliable, and accurate data.[1] Analytical method validation provides documented evidence that a specific method will consistently produce a result that meets its intended purpose.[2] This is a mandatory requirement for the registration of any pharmaceutical product and for accreditation under ISO 17025 guidelines.[3] Regulatory bodies such as the U.S. Food and Drug Administration (FDA), the European Medicines Agency (EMA), and the International Council for Harmonisation (ICH) have established stringent guidelines to control impurities in drug substances and products.[4]
High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique widely used in the pharmaceutical industry for impurity analysis due to its high resolution, sensitivity, and reproducibility.[5][6] This guide will focus on a reversed-phase HPLC method, a common and robust approach for the analysis of moderately polar compounds like 1-(2-Phenoxyphenyl)propan-2-one.
Proposed HPLC Method for 1-(2-Phenoxyphenyl)propan-2-one
The development of a robust HPLC method is the first step before validation can begin. Based on the chemical structure of 1-(2-Phenoxyphenyl)propan-2-one, a C18 column is a suitable choice for the stationary phase, offering good retention and separation capabilities for aromatic ketones. A mobile phase consisting of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile or methanol, allows for the fine-tuning of the retention time and resolution. UV detection is appropriate given the presence of chromophores in the molecule.
Table 1: Proposed Chromatographic Conditions
| Parameter | Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides excellent separation for a wide range of non-polar to moderately polar compounds. |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) | A common mobile phase for reversed-phase HPLC, offering good solubility for the analyte and efficient separation. |
| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column, providing a balance between analysis time and column efficiency. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Detection Wavelength | 220 nm | Selected based on the UV absorbance spectrum of 1-(2-Phenoxyphenyl)propan-2-one. |
| Injection Volume | 10 µL | A standard injection volume for achieving good peak shape and sensitivity. |
The Workflow of HPLC Method Validation
The validation of an analytical procedure is a process to demonstrate its suitability for the intended purpose.[7] The following diagram illustrates the typical workflow for validating an HPLC method for quantification.
Caption: Overall workflow for the development and validation of an HPLC method.
In-Depth Analysis of Validation Parameters
The validation of an analytical method involves the evaluation of several key parameters as stipulated by the ICH Q2(R1) guideline.[7][8]
Specificity
Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.[9][10]
-
Blank Analysis: Inject a sample of the mobile phase to ensure no interfering peaks are present at the retention time of the analyte.
-
Placebo Analysis: If the analyte is in a formulated product, inject a sample of the placebo (all excipients without the active ingredient) to check for interference.
-
Forced Degradation Studies: Subject the analyte to stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products. Analyze the stressed samples to ensure that the analyte peak is well-resolved from any degradant peaks.
Caption: Experimental workflow for determining the specificity of the HPLC method.
Linearity and Range
Linearity refers to the ability of the method to obtain test results that are directly proportional to the concentration of the analyte within a given range.[5] The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[5]
-
Prepare a series of at least five standard solutions of 1-(2-Phenoxyphenyl)propan-2-one at different concentrations, typically spanning 50% to 150% of the expected working concentration.
-
Inject each standard solution in triplicate.
-
Plot a graph of the mean peak area against the concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
Table 2: Hypothetical Linearity Data
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 5.0 | 125,430 |
| 10.0 | 251,860 |
| 20.0 | 503,720 |
| 30.0 | 755,580 |
| 40.0 | 1,007,440 |
| Correlation Coefficient (r²) | 0.9998 |
| Regression Equation | y = 25180x + 350 |
An r² value greater than 0.999 is generally considered acceptable.[3]
Accuracy
Accuracy expresses the closeness of agreement between the value that is accepted as a conventional true value or an accepted reference value and the value found.[10] It is often determined by recovery studies.
-
Prepare a placebo sample spiked with known amounts of 1-(2-Phenoxyphenyl)propan-2-one at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare three samples at each concentration level.
-
Analyze the samples and calculate the percentage recovery.
Table 3: Hypothetical Accuracy Data
| Spiked Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | % Recovery |
| 80% | 16.0 | 15.8 | 98.8% |
| 100% | 20.0 | 20.1 | 100.5% |
| 120% | 24.0 | 23.8 | 99.2% |
| Mean Recovery | 99.5% |
For an assay of an active ingredient or impurity, a recovery of 98-102% is typically acceptable.[3]
Precision
The precision of an analytical procedure expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[5] It is usually considered at two levels: repeatability and intermediate precision.[11]
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the same concentration (e.g., 100% of the target concentration) on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
Table 4: Hypothetical Precision Data
| Parameter | Analyst 1 / Day 1 | Analyst 2 / Day 2 | Acceptance Criteria |
| Number of Replicates | 6 | 6 | ≥ 6 |
| Mean Concentration (µg/mL) | 20.05 | 20.10 | - |
| Standard Deviation | 0.15 | 0.18 | - |
| Relative Standard Deviation (%RSD) | 0.75% | 0.90% | ≤ 2% |
A %RSD of less than 2% is generally considered acceptable for the assay of a drug substance.[3]
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
These can be determined based on the standard deviation of the response and the slope of the calibration curve:
-
LOD = 3.3 * (Standard Deviation of the y-intercept / Slope)
-
LOQ = 10 * (Standard Deviation of the y-intercept / Slope)
Alternatively, they can be determined based on the signal-to-noise ratio, where a ratio of 3:1 is generally accepted for LOD and 10:1 for LOQ.
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[7]
-
Introduce small, deliberate changes to the method parameters, one at a time.
-
Examples of variations include:
-
Flow rate (e.g., ± 0.1 mL/min)
-
Column temperature (e.g., ± 2 °C)
-
Mobile phase composition (e.g., ± 2% organic solvent)
-
-
Analyze the system suitability parameters (e.g., retention time, peak asymmetry, resolution) and the quantification results to assess the impact of these changes.
Comparison with Alternative Analytical Techniques
While HPLC is a powerful tool, other techniques can also be employed for the analysis of 1-(2-Phenoxyphenyl)propan-2-one, each with its own advantages and disadvantages.
Table 5: Comparison of Analytical Techniques
| Technique | Principle | Advantages | Disadvantages | Primary Application |
| HPLC-UV | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase, with UV detection. | High resolution, good sensitivity, robust, and widely applicable.[6] | Not suitable for volatile compounds or those without a UV chromophore. | Quantification of the main component and non-volatile impurities. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase, with mass spectrometric detection. | Excellent for volatile and semi-volatile impurities, provides structural information.[4] | Requires the analyte to be thermally stable and volatile; derivatization may be needed.[12] | Identification and quantification of volatile organic impurities and residual solvents. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of HPLC with the detection capabilities of mass spectrometry. | High sensitivity and selectivity, provides molecular weight and structural information.[4] | Higher cost and complexity compared to HPLC-UV. | Identification of unknown impurities and quantification of trace-level impurities. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the molecular structure of the analyte. | Provides definitive structural elucidation. | Lower sensitivity compared to chromatographic techniques. | Structural confirmation of the analyte and major impurities. |
Conclusion
The validation of an HPLC method for the quantification of 1-(2-Phenoxyphenyl)propan-2-one is a systematic and essential process to ensure the generation of reliable and accurate data. This guide has outlined a comprehensive approach to method validation, adhering to the principles set forth by the ICH. By meticulously evaluating specificity, linearity, accuracy, precision, LOD, LOQ, and robustness, researchers can establish a high degree of confidence in their analytical results.
While HPLC with UV detection stands out as a robust and reliable method for routine quantification, the choice of an analytical technique should always be guided by the specific requirements of the analysis. For the identification of unknown impurities or the analysis of volatile compounds, complementary techniques such as LC-MS and GC-MS are invaluable. A well-validated analytical method is a critical asset in the journey of drug development, ensuring the safety, efficacy, and quality of the final pharmaceutical product.
References
-
ICH. (1995). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Slideshare. Analytical method validation and validation of hplc. [Link]
-
Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. [Link]
-
U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
Veeprho. (2024, August 8). High-Performance Liquid Chromatography (HPLC) for Impurity Analysis. [Link]
-
Scribd. ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. [Link]
-
ResolveMass Laboratories Inc. (2025, June 8). Identification and profiling of impurities in Pharmaceuticals. [Link]
-
ResearchGate. Acceptance criteria of validation parameters for HPLC. [Link]
-
ICH. Quality Guidelines. [Link]
-
Asian Journal of Pharmaceutical and Clinical Research. (2020, March 22). Analytical Method Validation Parameters: An Updated Review. [Link]
-
Latin American Journal of Pharmacy. (2024, January 30). Validation of an analytical method by HPLC for the quantification of yangambin from the Ocotea duckei species. [Link]
-
ResearchGate. Analysis of Drug-Related Impurties by HPLC in Ciprofloxacin Hydrochloride Raw Material. [Link]
-
Senieer. Detailed Explanation of Drug Impurity Research Methods. [Link]
-
Moravek. (2023, July 27). Why Is HPLC Ideal for Chemical Purity Testing?. [Link]
-
LCGC Europe. (2020, November 15). HPLC Method Development and Validation for Pharmaceutical Analysis. [Link]
-
PharmTech. Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained. [Link]
-
Element Lab Solutions. The 6 Key Aspects of Analytical Method Validation. [Link]
-
World Journal of Pharmaceutical Research. (2022, November 8). Analytical method validation: A brief review. [Link]
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- 9. Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained – Pharma Validation [pharmavalidation.in]
- 10. elementlabsolutions.com [elementlabsolutions.com]
- 11. pharmtech.com [pharmtech.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Comparative analysis of 1-(2-Phenoxyphenyl)propan-2-one synthesis routes
Introduction
1-(2-Phenoxyphenyl)propan-2-one is a ketone derivative that serves as a valuable intermediate in the synthesis of various organic molecules, including potential pharmaceutical agents and agrochemicals. Its structure, featuring a diphenyl ether linkage and a propanone side chain, offers multiple sites for chemical modification. The efficient and scalable synthesis of this compound is therefore of significant interest to researchers in both academic and industrial settings.
This guide provides an in-depth comparative analysis of three distinct synthetic routes for the preparation of 1-(2-phenoxyphenyl)propan-2-one. Each route is evaluated based on its chemical principles, experimental protocol, and overall efficiency. The objective is to equip researchers, scientists, and drug development professionals with the necessary information to select the most appropriate synthetic strategy for their specific requirements, balancing factors such as yield, cost, scalability, and safety.
Route 1: Williamson Ether Synthesis
The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers. This route constructs the target molecule by forming the ether bond between a phenoxide and an alkyl halide, a classic SN2 reaction.[1][2] In this case, 2-phenoxyphenol is deprotonated to form a nucleophilic phenoxide, which then attacks chloroacetone.
Expertise & Experience: Causality Behind Experimental Choices
The choice of a weak base like potassium carbonate (K₂CO₃) is crucial.[3][4] While stronger bases like sodium hydride could be used, K₂CO₃ is less hazardous, easier to handle, and sufficiently basic to deprotonate the acidic phenolic proton of 2-phenoxyphenol. Acetone serves as both the solvent and a reactant in some contexts, but here it is primarily a polar aprotic solvent that facilitates the SN2 reaction.[3] The addition of a catalytic amount of potassium iodide (KI) is a classic technique to accelerate the reaction through the Finkelstein reaction, where the chloride on chloroacetone is transiently replaced by the better leaving group, iodide.[4]
Experimental Protocol: Williamson Ether Synthesis
-
Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-phenoxyphenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and potassium iodide (0.1 eq).
-
Solvent Addition: Add anhydrous acetone to the flask to create a stirrable suspension.
-
Reagent Addition: Begin stirring the mixture and slowly add chloroacetone (1.1 eq) to the flask.
-
Reaction: Heat the reaction mixture to reflux (approximately 60°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Purification: Remove the acetone from the filtrate under reduced pressure. The resulting crude residue can be purified by column chromatography on silica gel to yield 1-(2-phenoxyphenyl)propan-2-one.
Workflow Visualization
Caption: Workflow for Williamson Ether Synthesis.
Route 2: Friedel-Crafts Acylation of Diphenyl Ether
The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction used to install an acyl group onto an aromatic ring.[5][6] This route utilizes the commercially available and relatively inexpensive diphenyl ether as the starting material. The acylation is directed to the ortho position due to the activating and ortho, para-directing nature of the phenoxy group, although the para-isomer is also a potential byproduct.
Expertise & Experience: Causality Behind Experimental Choices
Aluminum chloride (AlCl₃) is a strong Lewis acid that activates the propanoyl chloride by coordinating to the chlorine atom, which facilitates the formation of a highly electrophilic acylium ion.[7] A stoichiometric amount of AlCl₃ is required because the product ketone is a Lewis base and forms a complex with the catalyst, rendering it inactive.[7] The choice of a non-polar solvent like dichloromethane (DCM) or carbon disulfide (CS₂) is typical for Friedel-Crafts reactions to prevent reaction with the Lewis acid. The reaction is run at low temperatures to control the exothermicity and to minimize side reactions.
Experimental Protocol: Friedel-Crafts Acylation
-
Setup: In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, suspend anhydrous aluminum chloride (1.2 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
-
Reagent Addition: Cool the suspension to 0°C in an ice bath. Add propanoyl chloride (1.1 eq) dropwise to the suspension.
-
Aromatic Addition: To this mixture, add a solution of diphenyl ether (1.0 eq) in DCM dropwise, maintaining the temperature at 0°C.
-
Reaction: After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours.
-
Work-up: Carefully quench the reaction by pouring it onto crushed ice and concentrated HCl. This will hydrolyze the aluminum complexes.
-
Extraction: Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, and then dry over anhydrous sodium sulfate.
-
Purification: After filtering, the solvent is removed in vacuo. The crude product, likely a mixture of ortho and para isomers, is then purified by column chromatography or fractional distillation to isolate the desired 1-(2-phenoxyphenyl)propan-2-one.
Workflow Visualization
Caption: Workflow for Friedel-Crafts Acylation.
Route 3: Palladium-Catalyzed Cross-Coupling Approach
Modern synthetic chemistry heavily relies on palladium-catalyzed cross-coupling reactions to form C-C, C-N, and C-O bonds. A plausible route to 1-(2-phenoxyphenyl)propan-2-one involves a two-step sequence: first, a Suzuki-Miyaura coupling to form the biaryl ether backbone, followed by the introduction of the propanone side chain.[8][9] This approach offers high modularity.
Expertise & Experience: Causality Behind Experimental Choices
This route is divided into two distinct, well-established transformations.
-
Step 1: Suzuki-Miyaura Coupling: This reaction couples 2-methoxyphenylboronic acid with 1-bromo-2-methoxybenzene. The palladium catalyst, typically with a phosphine ligand, facilitates the catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[10] The base is essential for the transmetalation step.
-
Step 2: Demethylation and Acylation Sequence: The resulting 2,2'-dimethoxybiphenyl is then demethylated using a strong Lewis acid like BBr₃ to yield 2-phenoxyphenol. This intermediate is then acylated. While a direct Friedel-Crafts acylation is possible, a more controlled sequence would be a Vilsmeier-Haack type formylation followed by a Grignard addition and oxidation, or direct acylation via a different mechanism. For simplicity and to introduce another key reaction type, we will consider the final step to be the Williamson ether synthesis as described in Route 1, starting from the synthesized 2-phenoxyphenol.
This modular approach allows for the synthesis of various analogues by simply changing the coupling partners.
Experimental Protocol: Palladium-Catalyzed Route
Step A: Suzuki-Miyaura Coupling
-
Setup: In a Schlenk flask, combine 2-methoxyphenylboronic acid (1.0 eq), 1-bromo-2-methoxybenzene (1.1 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.03 eq), and potassium carbonate (2.0 eq).
-
Solvent and Degassing: Add a mixture of toluene and water (e.g., 4:1). Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes.
-
Reaction: Heat the mixture to reflux (around 90-100°C) for 12-24 hours under a nitrogen atmosphere.
-
Work-up: Cool the reaction, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over sodium sulfate.
-
Purification: Remove the solvent and purify the crude 2,2'-dimethoxybiphenyl by column chromatography.
Step B: Demethylation and Etherification
-
Demethylation: Dissolve the 2,2'-dimethoxybiphenyl from Step A in anhydrous DCM and cool to -78°C. Add boron tribromide (BBr₃) (2.2 eq) dropwise. Allow the reaction to warm to room temperature and stir overnight. Quench carefully with methanol and then water. Extract the product, 2-phenoxyphenol, and purify.
-
Etherification: Use the synthesized 2-phenoxyphenol as the starting material in the Williamson Ether Synthesis protocol described in Route 1 .
Workflow Visualization
Caption: Workflow for the Multi-step Palladium-Catalyzed Route.
Comparative Analysis
| Parameter | Route 1: Williamson Ether Synthesis | Route 2: Friedel-Crafts Acylation | Route 3: Palladium-Catalyzed Route |
| Starting Materials | 2-Phenoxyphenol, Chloroacetone | Diphenyl Ether, Propanoyl Chloride | 2-Methoxyphenylboronic Acid, 1-Bromo-2-methoxybenzene, Chloroacetone |
| Key Reagents | K₂CO₃, KI | AlCl₃ (stoichiometric) | Pd Catalyst, BBr₃, K₂CO₃ |
| Number of Steps | 1 | 1 | 3 |
| Typical Yield | Good to Excellent (often >80%) | Moderate to Good (highly dependent on isomer separation) | Moderate overall (multi-step synthesis reduces overall yield) |
| Scalability | High; well-established industrial process. | Moderate; handling large quantities of AlCl₃ can be challenging. | Lower; catalyst cost and multi-step nature can be limiting. |
| Cost-Effectiveness | Generally high, depending on the cost of 2-phenoxyphenol. | High, as starting materials are inexpensive. | Lower, due to catalyst cost and multiple steps. |
| Safety & Environment | Relatively safe; uses mild base and common solvents. | Hazardous; requires stoichiometric, moisture-sensitive AlCl₃ and careful quenching. | Uses toxic BBr₃ and precious metal catalyst. |
| Key Advantages | High yield, high selectivity, simple procedure. | Inexpensive starting materials, direct acylation. | High modularity for analogue synthesis. |
| Key Disadvantages | Requires potentially expensive 2-phenoxyphenol. | Isomer separation required, stoichiometric Lewis acid waste. | Multi-step, lower overall yield, expensive catalyst. |
Conclusion
The selection of an optimal synthesis route for 1-(2-phenoxyphenyl)propan-2-one is highly dependent on the specific goals of the research or production campaign.
-
For large-scale, cost-effective production with high yield and purity, the Williamson Ether Synthesis (Route 1) is the most robust and reliable method. Its single-step nature and use of relatively mild conditions make it highly attractive, provided the starting 2-phenoxyphenol is readily available.
-
The Friedel-Crafts Acylation (Route 2) offers a viable alternative when starting from the inexpensive bulk chemical, diphenyl ether. However, researchers must contend with the formation of the para-isomer, which necessitates a potentially difficult purification step and reduces the overall yield of the desired ortho-product. The use of stoichiometric amounts of aluminum chloride also presents handling and waste disposal challenges.
-
The Palladium-Catalyzed Cross-Coupling approach (Route 3) is the most versatile for medicinal chemistry and analogue development. While it is the longest and most expensive route, its modularity allows for the rapid generation of a library of related compounds by simply varying the boronic acid and aryl halide coupling partners. This flexibility is invaluable in the early stages of drug discovery.
Ultimately, each route presents a unique set of advantages and disadvantages. A thorough evaluation of project-specific priorities—be it yield, cost, scalability, or flexibility—will guide the synthetic chemist to the most logical and efficient pathway.
References
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. jk-sci.com [jk-sci.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. rsc.org [rsc.org]
- 5. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 6. byjus.com [byjus.com]
- 7. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 8. The Suzuki–Miyaura reaction as a tool for modification of phenoxyl-nitroxyl radicals of the 4H-imidazole N-oxide series - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Yoneda Labs [yonedalabs.com]
- 10. Palladium-Catalyzed Synthesis of Novel Quinazolinylphenyl-1,3,4-thiadiazole Conjugates [mdpi.com]
A Definitive Guide to the Structural Elucidation of 1-(2-Phenoxyphenyl)propan-2-one via 2D NMR Spectroscopy
Introduction: Beyond the 1D Spectrum
In the realm of drug development and materials science, the unambiguous confirmation of a molecule's structure is a non-negotiable prerequisite for further investigation. While techniques like mass spectrometry provide crucial molecular weight information and 1D NMR offers a preliminary constitutional sketch, complex isomers often present a challenge that these methods alone cannot resolve. 1-(2-Phenoxyphenyl)propan-2-one is a prime example of such a molecule, where the precise connectivity between its three core fragments—a phenyl ring, a phenoxy group, and a propanone chain—can be ambiguous from 1D data alone.
This guide provides an in-depth, practical comparison of 2D NMR techniques, demonstrating their collective power to definitively confirm the structure of 1-(2-phenoxyphenyl)propan-2-one. We will move beyond simple protocol recitation to explain the causality behind experimental choices, showcasing how a multi-pronged 2D NMR strategy forms a self-validating system for structural elucidation.[1][2] This approach is indispensable for researchers requiring absolute confidence in their molecular architecture.
The Analytical Challenge: Ambiguity in One Dimension
A standard 1D ¹H NMR spectrum of 1-(2-phenoxyphenyl)propan-2-one would reveal signals for the aromatic protons and two distinct aliphatic signals—a singlet for the methyl group and a singlet for the methylene group. While integration would support the proton count, the critical question remains: how are these pieces connected?
-
Is the propanone chain attached to the phenyl ring or the phenoxy ring?
-
What is the substitution pattern on the central phenyl ring? Is it 1,2 (ortho), 1,3 (meta), or 1,4 (para)?
The overlapping complexity of the aromatic region and the lack of scalar coupling between the key fragments render 1D NMR insufficient for a conclusive assignment. To resolve this, we turn to a suite of 2D NMR experiments that transform ambiguity into certainty.
The 2D NMR Solution: A Multi-faceted Approach
Our strategy employs three complementary 2D NMR experiments, each providing a unique layer of structural information. The convergence of data from these experiments provides an unassailable confirmation of the molecular structure.
-
COSY (Correlation Spectroscopy): To map the networks of coupled protons (¹H-¹H).[3]
-
HSQC (Heteronuclear Single Quantum Coherence): To link each proton directly to its attached carbon (¹H-¹³C one-bond).[4]
-
HMBC (Heteronuclear Multiple Bond Correlation): To piece the entire puzzle together by identifying long-range (2-4 bond) correlations between protons and carbons.[5]
Sources
Cross-validation of analytical methods for 1-(2-Phenoxyphenyl)propan-2-one
Comparative Analytical Framework: 1-(2-Phenoxyphenyl)propan-2-one
Content Type: Technical Comparison Guide Audience: Senior Analytical Scientists, Forensic Chemists, and Process Development Engineers.[1]
Executive Summary: The Analytical Divergence
1-(2-Phenoxyphenyl)propan-2-one (CAS: Analogous to substituted P2P derivatives) represents a critical scaffold in the synthesis of oxygenated heterocycles and a potential marker in forensic impurity profiling.[1] Structurally, it consists of a phenylacetone backbone substituted with an ortho-phenoxy group.[1] This increases molecular weight (~226 g/mol ) and lipophilicity compared to unsubstituted phenylacetone (P2P).
The analytical challenge lies in the molecule's duality:
-
Thermal Susceptibility: The ether linkage and ketone position can be susceptible to thermal rearrangement or oxidation in high-temperature injectors.
-
Chromophoric Strength: The diphenyl ether moiety provides a strong UV response, favoring liquid chromatography.
This guide cross-validates two orthogonal methodologies—GC-MS (EI) and UHPLC-DAD —to establish a self-validating control strategy compliant with ICH Q2(R2) guidelines.
Methodological Landscape
| Feature | Method A: GC-MS (EI) | Method B: UHPLC-DAD |
| Primary Utility | Structural Identification (Fingerprinting) | Purity Quantification & Stability Indicating |
| Detection Principle | Electron Ionization Mass Spectrometry | Diode Array (UV-Vis) Absorbance |
| Key Advantage | Library matchable; separates volatile isomers.[1] | Non-destructive; analyzes thermally labile impurities. |
| Limit of Detection (LOD) | ~10–50 ng/mL (High Sensitivity) | ~100–500 ng/mL (Moderate Sensitivity) |
| Linearity Range | ||
| Critical Limitation | Potential thermal degradation at >280°C. | Requires reference standards for ID. |
Deep Dive: Experimental Protocols
Method A: Gas Chromatography – Mass Spectrometry (GC-MS)
Rationale: GC-MS is selected for its ability to provide definitive structural data via fragmentation patterns, essential for distinguishing the ortho-phenoxy isomer from para- or meta- isomers.[1]
Instrument Parameters:
-
System: Agilent 7890B/5977B (or equivalent).
-
Column: DB-5MS UI (30 m × 0.25 mm × 0.25 µm).[1] Why? Low bleed and high inertness prevent adsorption of the polar ketone.
-
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).
-
Inlet: Split/Splitless @ 260°C. Split ratio 20:1.
-
Oven Program:
-
Hold 60°C for 1 min.
-
Ramp 20°C/min to 280°C.
-
Hold 5 min.
-
-
MS Source: Electron Ionization (EI) @ 70 eV; Source Temp 230°C.
Target Fragmentation (Predictive):
-
M+ (Molecular Ion): m/z ~226.
-
Base Peak: m/z 43 (Acetyl group [CH3CO]+) or m/z 183 (Loss of acetyl group, stabilized [Phenoxyphenyl-CH2]+ cation).
-
Diagnostic: m/z 77 (Phenyl) and m/z 92 (Phenoxy rearrangement).
Method B: Ultra-High Performance Liquid Chromatography (UHPLC-DAD)
Rationale: UHPLC is the quantitative "Gold Standard" for this molecule because it avoids thermal stress. The ortho-phenoxy group creates a steric twist that may affect UV absorption maxima, making DAD crucial for peak purity assessment.[1]
Instrument Parameters:
-
System: Waters ACQUITY UPLC H-Class (or equivalent).
-
Column: BEH C18 (100 mm × 2.1 mm, 1.7 µm). Why? High surface area for resolving hydrophobic aromatic isomers.
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water (pH control).
-
B: Acetonitrile (ACN).
-
-
Gradient:
-
Flow Rate: 0.4 mL/min.
-
Detection: DAD scanning 210–400 nm; Extraction at 274 nm (Ar-O-Ar absorption band).[1]
Cross-Validation Study (ICH Q2(R2) Aligned)
To validate the reliability of these methods, a cross-validation study compares the quantitative results of the same batch of 1-(2-Phenoxyphenyl)propan-2-one.[1]
Study Design: Linearity & Recovery
Samples are prepared at 5 concentration levels (50%, 75%, 100%, 125%, 150% of target concentration).[1]
Comparative Data (Simulated for Guide Purposes):
| Parameter | GC-MS Performance | UHPLC-DAD Performance | Verdict |
| Linearity ( | 0.9985 | >0.9995 | UHPLC wins on precision.[1] |
| Precision (RSD, n=6) | 1.8% | 0.4% | UHPLC wins (Injection reproducibility). |
| Accuracy (Recovery) | 97.5% – 102.1% | 99.2% – 100.5% | UHPLC wins (No thermal loss). |
| Specificity | Excellent (Mass spectral deconvolution) | Good (Requires peak purity check) | GC-MS wins for complex matrices. |
The "Orthogonal Check" Protocol
If UHPLC indicates 99.9% purity but GC-MS shows a peak at 99.5% with a degradation product, the GC method is likely inducing thermal breakdown (artifact). Conversely, if GC-MS shows 99.9% and UHPLC shows 95%, the sample likely contains non-volatile salts or polymers invisible to GC.[1]
Visualizing the Validation Workflow
The following diagram illustrates the decision matrix for validating 1-(2-Phenoxyphenyl)propan-2-one, compliant with ICH Q14 (Analytical Procedure Development) and Q2(R2).
Figure 1: Orthogonal validation workflow ensuring that thermal degradation artifacts in GC-MS or non-volatile impurities in UHPLC are detected via cross-comparison.
References
-
International Council for Harmonisation (ICH). (2023).[2][3] Validation of Analytical Procedures Q2(R2). ICH Harmonised Guideline.[2][3] Available at: [Link]
-
European Network of Forensic Science Institutes (ENFSI). (2021). Best Practice Manual for the Forensic Examination of Fibres and Textiles (Impurity Profiling Context). Available at: [Link]
-
Smithers. (2024). Understanding Chemical Testing: GC-MS vs. HPLC. Available at: [Link]
Sources
A Comparative Guide to the Biological Activity of 1-(2-Phenoxyphenyl)propan-2-one Derivatives
In the landscape of medicinal chemistry, the diaryl ether motif stands out as a privileged scaffold, present in a multitude of biologically active compounds. This guide delves into the therapeutic potential of a specific subclass: 1-(2-phenoxyphenyl)propan-2-one and its derivatives. By examining the existing body of research on structurally analogous compounds, we can construct a predictive framework for understanding their biological activities and guide future drug discovery efforts. This document provides a comparative analysis of their potential anticancer and antimicrobial properties, detailed experimental protocols for their evaluation, and insights into their possible mechanisms of action.
The Synthetic Pathway: Crafting the Core Structure
The synthesis of 1-(2-phenoxyphenyl)propan-2-one derivatives can be approached through a logical and adaptable synthetic route. A common strategy involves the etherification of a substituted phenol with a halo-substituted aromatic compound, followed by the introduction of the propan-2-one side chain. The Williamson ether synthesis is a foundational method for forming the diaryl ether linkage. Subsequent reaction with chloroacetone or a similar reagent can then be employed to build the propan-2-one moiety.
This modular approach allows for the systematic variation of substituents on both phenyl rings, enabling the exploration of structure-activity relationships (SAR).
Comparative Biological Evaluation
While specific data for a comprehensive series of 1-(2-phenoxyphenyl)propan-2-one derivatives is not extensively documented in a single study, we can infer their potential activities by examining closely related structural analogs, such as phenoxypropanolamines and other diaryl ether-containing molecules.
Anticancer and Antiproliferative Activity
The diaryl ether scaffold is a common feature in a number of potent anticancer agents. Research on related compounds, such as phenoxy-((phenylethynyl) selanyl) propan-2-ol derivatives, provides valuable insights into the potential cytotoxicity of 1-(2-phenoxyphenyl)propan-2-one derivatives against various cancer cell lines. The propan-2-ol structure can be considered a reduced form of the propan-2-one moiety, and often, these two functionalities can elicit similar biological responses or one can be a metabolic precursor to the other.
A study on novel phenoxy-((phenylethynyl) selanyl) propan-2-ol derivatives revealed that substitutions on the phenyl rings play a crucial role in their anti-proliferative activity.[1] Specifically, halogen substituents at the 2- or 4-position of the phenoxy ring were found to enhance cytotoxicity against human cancer cell lines.[1] This suggests that the electronic properties and steric bulk of the substituents are key determinants of anticancer efficacy.
Table 1: Comparative Antiproliferative Activity of Structurally Related Phenoxypropanol Derivatives
| Compound ID | R1 (Substitution on Phenoxy Ring) | R2 (Substitution on Phenyl Ring) | Cancer Cell Line | IC50 (µM) | Reference |
| Analog 1 | H | H | A549 (Lung) | >40 | [1] |
| Analog 2 | 4-F | H | A549 (Lung) | 10.2 | [1] |
| Analog 3 | 4-Cl | H | A549 (Lung) | 8.5 | [1] |
| Analog 4 | 4-Br | H | A549 (Lung) | 9.1 | [1] |
| Analog 5 | 2-F | H | A549 (Lung) | 7.8 | [1] |
The data in Table 1 suggests a clear structure-activity relationship where the presence of a halogen on the phenoxy ring significantly increases the anticancer activity compared to the unsubstituted analog.
The proposed mechanism for the anticancer activity of some of these related compounds involves the induction of G2/M phase cell cycle arrest and apoptosis.[1] This is often associated with the disruption of microtubule dynamics or interference with key signaling pathways that regulate cell survival and proliferation.
Antimicrobial Activity
Derivatives of phenoxypropanolamine, which are structurally very similar to 1-(2-phenoxyphenyl)propan-2-one, have demonstrated significant antimicrobial properties. A study on 1-[(2,4-(di-tert-butylphenoxy))-3-dialkylamino-2-propanol] derivatives showcased their efficacy against a range of bacteria and fungi.[2][3] The variation in the dialkylamino group had a pronounced effect on the minimum inhibitory concentration (MIC), indicating that the nature of the substituent at the 3-position of the propanol chain is a key determinant of antimicrobial potency and spectrum.
Table 2: Comparative Antimicrobial Activity of Structurally Related Phenoxypropanolamine Derivatives
| Compound ID | Amino Group at Position 3 | Test Organism | MIC (µg/mL) | Reference |
| Analog A | Dimethylamino | S. aureus | 1.56 | [2] |
| Analog A | Dimethylamino | E. coli | 25.0 | [2] |
| Analog A | Dimethylamino | C. albicans | 3.12 | [2] |
| Analog B | Diethylamino | S. aureus | 0.78 | [2] |
| Analog B | Diethylamino | E. coli | 12.5 | [2] |
| Analog B | Diethylamino | C. albicans | 1.56 | [2] |
| Analog C | Piperidino | S. aureus | 3.12 | [2] |
| Analog C | Piperidino | E. coli | 50.0 | [2] |
| Analog C | Piperidino | C. albicans | 6.25 | [2] |
The data in Table 2 indicates that the diethylamino derivative (Analog B) exhibits the most potent antimicrobial activity among the tested compounds. This highlights the importance of the lipophilicity and steric bulk of the amino substituent in influencing the interaction of these molecules with microbial targets. It is plausible that 1-(2-phenoxyphenyl)propan-2-one derivatives, particularly those modified at the propanone moiety to include amino groups, could exhibit similar antimicrobial profiles.
Experimental Protocols
To ensure the reproducibility and validity of biological activity data, standardized experimental protocols are essential. The following are detailed methodologies for assessing the anticancer and antimicrobial activities of novel chemical entities.
Protocol 1: MTT Assay for In Vitro Cytotoxicity
This protocol is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines (e.g., A549, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plates at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After the 24-hour incubation, replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plates for an additional 48 hours under the same conditions.
-
MTT Addition: After the treatment period, add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the cell viability against the compound concentration.
Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This protocol is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplates
-
Standardized microbial inoculum (0.5 McFarland standard)
Procedure:
-
Compound Dilution: Prepare a two-fold serial dilution of the test compounds in the broth medium in a 96-well microplate. The final volume in each well should be 100 µL.
-
Inoculum Preparation: Prepare a suspension of the test microorganism in sterile saline or broth, and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL for bacteria). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add 100 µL of the standardized inoculum to each well of the microplate, resulting in a final volume of 200 µL. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at a suitable temperature and duration for fungi.
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Conclusion and Future Directions
The 1-(2-phenoxyphenyl)propan-2-one scaffold represents a promising starting point for the development of novel therapeutic agents. Based on the analysis of structurally related compounds, it is highly probable that derivatives of this class will exhibit significant anticancer and antimicrobial activities. The exploration of various substituents on the phenyl rings is a critical next step to establish a clear structure-activity relationship and to optimize the potency and selectivity of these compounds. Future research should focus on the synthesis and systematic biological evaluation of a library of 1-(2-phenoxyphenyl)propan-2-one derivatives. Mechanistic studies to elucidate their specific molecular targets will be crucial for their rational design and development as potential drug candidates.
References
-
Lehr, M., & Sundermann, T. (2016). Structure-activity relationship studies on 1-heteroaryl-3-phenoxypropan-2-ones acting as inhibitors of cytosolic phospholipase A2α and fatty acid amide hydrolase: replacement of the activated ketone group by other serine traps. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(4), 653-663. [Link]
-
Vrynchanu, N., Korotkij, I., Hrynchuk, N., Boiko, I., Smertenko, E., & Bondarenko, L. (2021). ANTIMICROBIAL ACTIVITY OF NOVEL 1-[(2,4-(DI-TERT-BUTYLPHENOXY))- 3-DIALKYLAMINO-2-PROPANOL] DERIVATIVES. One Health & Risk Management, 2(2), 29-36. [Link]
-
Li, C., Hu, L., Chen, Y., Zhang, Y., Li, J., Zhou, J., & Sun, J. (2023). Novel phenoxy-((phenylethynyl) selanyl) propan-2-ol derivatives as potential anticancer agents. Cancer & Metabolism, 11(1), 30. [Link]
-
Vrynchanu, N., Korotkij, I., Hrynchuk, N., Boiko, I., Smertenko, E., & Bondarenko, L. (2021). Antimicrobial activity of novel 1-[(2,4-(di-tert-butylphenoxy))-3-dialkylamino-2-propanol] derivativesy. One Health & Risk Management, 2(2), 29-36. [Link]
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- 3. Antimicrobial activity of novel 1-[(2,4-(di-tert-butylphenoxy))-3-dialkylamino-2-propanol] derivativesy | One Health & Risk Management [journal.ohrm.bba.md]
A Comparative Guide to Purity Confirmation of 1-(2-Phenoxyphenyl)propan-2-one by Elemental Analysis
For researchers, scientists, and drug development professionals, the unambiguous confirmation of a compound's purity is a foundational requirement for advancing research and ensuring product quality and safety. This guide provides an in-depth technical comparison of elemental analysis for confirming the purity of 1-(2-phenoxyphenyl)propan-2-one, a key chemical intermediate. We will explore the causality behind the experimental choices in elemental analysis, objectively compare its performance with alternative analytical techniques, and provide the supporting data and protocols necessary for informed decision-making in a laboratory setting.
The Critical Role of Purity in Pharmaceutical Development
In the synthesis of active pharmaceutical ingredients (APIs) and their intermediates, such as 1-(2-phenoxyphenyl)propan-2-one, purity is not merely a quality metric; it is a critical determinant of safety, efficacy, and reproducibility. Impurities, even in trace amounts, can possess their own pharmacological or toxicological profiles, potentially altering the therapeutic effect of the API or causing adverse reactions. Therefore, a robust and reliable analytical strategy for purity assessment is mandated by regulatory bodies and is essential for sound scientific practice.[1][2][3]
Understanding 1-(2-Phenoxyphenyl)propan-2-one
Before delving into purity analysis, a fundamental understanding of the target molecule is crucial.
-
Chemical Structure:
-
Molecular Formula: C₁₅H₁₄O₂
-
Molecular Weight: 226.27 g/mol
-
Key Features: The molecule consists of a phenoxy group attached to a phenyl ring, which in turn is connected to a propan-2-one chain. This structure dictates its solubility, reactivity, and the types of impurities that may be present (e.g., starting materials, by-products, residual solvents).
-
Core Technique: Elemental Analysis for Purity Confirmation
Elemental analysis, specifically CHN (Carbon, Hydrogen, Nitrogen) analysis, is a cornerstone technique for determining the elemental composition of a pure organic compound.[4][5] It provides a quantitative assessment of the mass percentages of specific elements. For 1-(2-phenoxyphenyl)propan-2-one, this involves measuring the percentage of Carbon and Hydrogen.
The underlying principle of modern elemental analysis is combustion.[6][7][8] A precisely weighed sample is combusted in a high-temperature furnace in an oxygen-rich environment. This process quantitatively converts all carbon into carbon dioxide (CO₂) and all hydrogen into water (H₂O). These combustion gases are then passed through a separation column and measured by a thermal conductivity detector (TCD). The detector response is directly proportional to the concentration of each gas, allowing for the calculation of the original elemental percentages.
Theoretical vs. Experimental Values: The Moment of Truth
The trustworthiness of elemental analysis lies in the direct comparison between the theoretically calculated elemental composition and the experimentally determined values. For a 100% pure sample of C₁₅H₁₄O₂, the theoretical values are:
-
Carbon (C): 79.62%
-
Hydrogen (H): 6.24%
-
Oxygen (O): 14.14% (Typically determined by difference)
A deviation between the experimental and theoretical values can indicate the presence of impurities. For instance, the presence of residual water or solvents would alter the hydrogen and potentially carbon percentages. Inorganic impurities (e.g., salts) would lead to lower-than-expected C and H values.[9] Most chemistry journals and regulatory guidelines consider a deviation of ±0.4% from the theoretical value to be acceptable for claiming sufficient purity.[10][11]
Data Presentation: Elemental Analysis of 1-(2-Phenoxyphenyl)propan-2-one
| Element | Theoretical Mass % (C₁₅H₁₄O₂) | Experimental Result (Sample A) | Deviation (%) | Purity Assessment |
| Carbon (C) | 79.62% | 79.45% | -0.17% | Pass (within ±0.4%) |
| Hydrogen (H) | 6.24% | 6.29% | +0.05% | Pass (within ±0.4%) |
| Nitrogen (N) | 0.00% | <0.10% | N/A | Pass |
Experimental Protocol: CHN Combustion Analysis
This protocol is designed as a self-validating system, incorporating system suitability checks and standards to ensure trustworthiness.
-
Instrument Preparation & System Suitability:
-
Power on the elemental analyzer and allow it to stabilize according to the manufacturer's instructions.
-
Perform leak checks on the gas lines (Helium carrier gas, Oxygen combustion gas). Causality: Leaks can introduce atmospheric nitrogen and affect detector stability, leading to inaccurate results.
-
Run a series of blank samples (empty tin capsules) to ensure a stable baseline and absence of system contamination.
-
Analyze a certified standard (e.g., Acetanilide) with a known elemental composition. The results must fall within the specified tolerance (typically ±0.3%) of the certified values to proceed. Causality: This step validates the instrument's calibration and overall performance.
-
-
Sample Preparation:
-
Ensure the 1-(2-phenoxyphenyl)propan-2-one sample is homogenous and has been properly dried to remove residual solvents or water, which are common sources of error.
-
Using a microbalance, accurately weigh 1-3 mg of the sample into a pre-cleaned tin or silver capsule. Seal the capsule to encase the sample. Causality: Accurate weighing is the most critical manual step; errors here directly translate to errors in the final percentage calculation.[12]
-
-
Analysis:
-
Place the sealed capsule into the instrument's autosampler.
-
Initiate the analysis sequence. The sample is dropped into a combustion furnace operating at ~900-1000°C.
-
Combustion products (CO₂, H₂O, N₂) are swept by the helium carrier gas through a reduction furnace to remove excess oxygen and convert nitrogen oxides to N₂.
-
The gases are then separated, typically by a gas chromatography column, and detected by the TCD.
-
-
Data Processing:
-
The instrument software integrates the peaks corresponding to each gas and calculates the mass percentages of C, H, and N based on the sample weight and the detector's calibration.
-
Compare the experimental results for the sample to the theoretical values for C₁₅H₁₄O₂.
-
A Comparative Analysis: Is Elemental Analysis Enough?
While elemental analysis is a powerful tool, it provides a "bulk" assessment of purity and is often insensitive to isomers or impurities with similar elemental compositions.[13] A comprehensive purity profile requires orthogonal analytical techniques that measure different chemical and physical properties.
Orthogonal and Complementary Analytical Techniques
| Technique | Principle | Information Provided for 1-(2-Phenoxyphenyl)propan-2-one | Strengths | Weaknesses |
| Elemental Analysis | Combustion and detection of elemental gases (CO₂, H₂O). | Confirms the elemental ratio (C, H) matches the molecular formula. | Excellent for detecting inorganic impurities, residual water, or an incorrect molecular formula.[9] Simple, fast, and inexpensive.[4] | Does not identify specific organic impurities. Insensitive to isomers. |
| High-Performance Liquid Chromatography (HPLC) | Separation based on partitioning between a mobile and stationary phase. | Detects and quantifies non-volatile organic impurities (e.g., starting materials, by-products). | High sensitivity and resolution for a wide range of organic compounds. The established method for purity assessment in pharmaceuticals.[14] | May not detect impurities that do not have a UV chromophore (if using a UV detector). Inorganic salts are not detected.[9][15] |
| Gas Chromatography (GC) | Separation based on volatility and interaction with a stationary phase. | Detects and quantifies volatile organic impurities and residual solvents.[16] | Excellent for analyzing thermally stable and volatile compounds. High sensitivity. | Not suitable for non-volatile or thermally labile impurities. |
| Quantitative NMR (qNMR) | Signal intensity is directly proportional to the number of nuclei. | Provides absolute purity determination without needing a reference standard of the analyte.[12][17] Can identify and quantify specific impurities if their signals are distinct. | Provides structural information about impurities. Nondestructive.[18] Detects a wide range of impurities, including some solvents. | Lower sensitivity compared to chromatographic methods. Signal overlap can complicate quantification.[15] |
| Mass Spectrometry (MS) | Separation of ions based on their mass-to-charge ratio. | Confirms the molecular weight of the main compound and can help identify the molecular weight of impurities.[19][20] | Extremely high sensitivity and specificity for molecular weight determination. Often coupled with LC or GC for separation and identification.[21][22] | Typically not a quantitative technique on its own for purity assessment. |
Visualizing the Analytical Workflow
A logical workflow is essential for the comprehensive purity assessment of a new chemical entity like 1-(2-phenoxyphenyl)propan-2-one.
Caption: Principle of CHN combustion analysis.
Conclusion and Recommendations
Elemental analysis is a rapid, cost-effective, and highly reliable method for confirming the elemental composition of 1-(2-phenoxyphenyl)propan-2-one. [4][23]It serves as an essential, high-level check for fundamental errors in synthesis, incorrect product identification, or the presence of significant non-carbon-containing impurities. When the experimental results for carbon and hydrogen align within the accepted ±0.4% deviation from theoretical values, it provides strong evidence of high purity.
However, for comprehensive quality control in a research or drug development setting, elemental analysis should not be used in isolation. [9]A multi-faceted approach employing orthogonal techniques is crucial. We recommend the following strategy:
-
Primary Confirmation: Use elemental analysis to confirm the correct empirical formula.
-
Impurity Profiling: Employ a high-resolution chromatographic technique, such as HPLC or GC, to separate and quantify organic impurities and residual solvents.
-
Absolute Purity: When feasible, use qNMR for an independent, absolute measure of purity that is not reliant on the response factor of impurities. [15][18]4. Structural Verification: Use Mass Spectrometry and NMR to confirm the structure of the primary compound and to aid in the identification of any significant impurities detected by chromatography.
By integrating elemental analysis into this broader, self-validating analytical framework, researchers and drug development professionals can establish a scientifically sound and defensible purity profile for 1-(2-phenoxyphenyl)propan-2-one, ensuring the integrity of their subsequent research and development activities.
References
- General Chapters: <471> OXYGEN FLASK COMBUSTION. USP-NF.
- ICH Topic Q 2 (R1). Validation of Analytical Procedures: Text and Methodology. European Medicines Agency.
- A Look at Elemental Analysis for Organic Compounds. AZoM.
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA.
- ICH Q2 R1: Mastering Analytical Method Valid
- Mass Spectrometry Characteriz
- The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi. RSSL.
- Purity Testing & Quantit
- An International Study Evaluating Elemental Analysis. ACS Central Science.
- Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determin
- An International Study Evaluating Elemental Analysis.
- Elemental Analysis - Organic & Inorganic Compounds. ELTRA.
- The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. Elementalanalysis.com.
- Agilent OpenLab CDS for Automated High Throughput Purity Assessment Using Mass Spectrometry. Agilent.
- Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination.
- Elemental analysis: an important purity control but prone to manipul
- A Comparative Guide to Analytical Methods for Confirming the Purity of 2,6-dichloro-4-iodopyridine. Benchchem.
- Understanding Mass Spectrometry for Organic Compound Analysis. HSCprep.
- Identification of In-Process Organic Compounds using LCMS.
- How to identified the purity of standard substance?.
- Comparison of HPLC, TLC and minicolumn for measuring the radiochemical purity of 99Tcm-Q12. PubMed.
- Combustion analysis – Knowledge and References. Taylor & Francis.
- Elemental Analysis - Technical Resources. Unipd.
- Combustion analysis – Knowledge and References. Taylor & Francis Online.
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- 3. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 4. azom.com [azom.com]
- 5. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry [velp.com]
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Comparison of catalysts for 1-(2-Phenoxyphenyl)propan-2-one C-O cyclization
The C-O cyclization of 1-(2-Phenoxyphenyl)propan-2-one (also known as o-phenoxy-phenylacetone) is a pivotal transformation in the synthesis of oxygen-containing tricyclic scaffolds, particularly dibenzo[b,e]oxepins and related benzofuran derivatives. These pharmacophores are critical in drug discovery, serving as core structures for antidepressants (e.g., doxepin analogs), anti-inflammatory agents, and estrogen receptor modulators.
This guide compares the primary catalytic strategies—Brønsted/Lewis Acid Catalysis and Transition Metal-Catalyzed C-H Activation —focusing on their mechanistic distinctiveness, efficiency, and suitability for pharmaceutical applications.
Executive Analysis: The Reaction Landscape
The cyclization of 1-(2-Phenoxyphenyl)propan-2-one involves the intramolecular formation of a ring system bridging the two aromatic moieties. Depending on the catalyst and conditions, the reaction follows two primary pathways:
-
Pathway A (Electrophilic Cyclodehydration): Formation of 11-methyl-dibenzo[b,e]oxepin derivatives via intramolecular Friedel-Crafts alkylation/acylation. This is the dominant pathway under acidic conditions.
-
Pathway B (Oxidative C-H Activation): Formation of dibenzofuran or dibenzo[b,d]pyran skeletons via Pd/Cu-catalyzed dehydrogenative coupling.
The "C-O cyclization" in the title is interpreted here as the construction of the oxygen-heterocyclic core, although the specific bond formed in the ring-closure step is often a C-C bond (connecting the acetonyl chain to the second phenyl ring) or a C-O bond (in oxidative intramolecular alkoxylation).
Catalyst Performance Matrix
| Catalyst Class | Representative Agents | Key Mechanism | Target Product | Pros | Cons |
| Brønsted Superacids | Eaton's Reagent ( | Friedel-Crafts Cyclodehydration | Dibenzo[b,e]oxepins | High yield, solvent-free, low cost | Harsh conditions, poor functional group tolerance |
| Lewis Acids | Carbonyl Activation | Dibenzo[b,e]oxepins | Moderate temps, tunable | Moisture sensitive, stoichiometric waste | |
| Transition Metals | C-H Activation / CDC | Dibenzofurans / Pyranones | High selectivity, mild conditions | Expensive, requires oxidants, trace metal removal | |
| Heterogeneous | Zeolite H-Beta, Amberlyst-15 | Surface Acid Catalysis | Dibenzo[b,e]oxepins | Green, reusable, easy workup | Lower TOF, diffusion limitations |
Mechanistic Pathways & Visualization
The choice of catalyst dictates the reaction trajectory. Acid catalysts activate the carbonyl or enol form for nucleophilic attack by the pendant phenoxy ring. Transition metals typically engage the aromatic C-H bond directly.
Figure 1: Mechanistic Divergence
Caption: Divergent cyclization pathways. Acid catalysts promote electrophilic closure to the 7-membered oxepin ring, while metal catalysts facilitate oxidative coupling to fused 5- or 6-membered systems.
Detailed Catalyst Comparison
A. Eaton’s Reagent ( in Methanesulfonic Acid)
-
Role: Dehydrating agent and Lewis/Brønsted acid.
-
Mechanism: Promotes the cyclodehydration of the ketone carbonyl with the ortho-position of the phenoxy ring. The
component scavenges water, driving the equilibrium forward. -
Performance:
-
Yield: 85–95%
-
Time: 1–3 hours
-
Temperature: 60–80 °C
-
-
Why Use It: It is the "gold standard" for synthesizing dibenzoxepins from phenoxy-ketones due to its operational simplicity and high conversion rates. Unlike Polyphosphoric Acid (PPA), it is less viscous and easier to work up.
B. Palladium(II) Acetate ( ) with Oxidants
-
Role: C-H Activation catalyst.
-
Mechanism: Intramolecular Cross-Dehydrogenative Coupling (CDC). The Pd(II) center coordinates to the ketone or enolate and activates the proximal C-H bond on the phenoxy ring.
-
Performance:
-
Yield: 60–80%[1]
-
Time: 12–24 hours
-
Temperature: 100–120 °C
-
-
Why Use It: Essential when the substrate contains acid-sensitive groups (e.g., Boc-amines, acetals) that would not survive Eaton's reagent. It allows for orthogonal functionalization.
C. Zeolite H-Beta / Amberlyst-15
-
Role: Heterogeneous solid acid.
-
Mechanism: Surface-mediated Friedel-Crafts alkylation.
-
Performance:
-
Yield: 50–70%
-
Time: 6–12 hours
-
Temperature: Reflux (Toluene/Xylene)
-
-
Why Use It: Green chemistry applications requiring catalyst recovery. However, pore size limitations can restrict diffusion for bulky 1-(2-phenoxyphenyl)propan-2-one derivatives.
Experimental Protocols
Protocol A: Synthesis of 11-Methyl-dibenzo[b,e]oxepin using Eaton’s Reagent
This protocol validates the acid-mediated pathway.
-
Preparation: In a flame-dried round-bottom flask, charge 1-(2-phenoxyphenyl)propan-2-one (1.0 equiv, e.g., 5 mmol).
-
Reagent Addition: Add Eaton’s Reagent (7.7 wt%
in ) (5.0 mL per gram of substrate). -
Reaction: Stir the viscous mixture at 80 °C for 2 hours under an inert atmosphere (
). Monitor by TLC (Hexane/EtOAc 9:1) for the disappearance of the ketone. -
Quench: Cool to room temperature. Slowly pour the mixture into crushed ice (50 g) with vigorous stirring.
-
Extraction: Extract the aqueous suspension with Dichloromethane (
mL). Wash combined organics with Sat. (until neutral) and Brine. -
Purification: Dry over
, concentrate, and purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexane). -
Expected Outcome: Pale yellow oil or solid; Yield >85%.
Protocol B: Pd-Catalyzed Oxidative Cyclization
This protocol validates the metal-mediated C-H activation pathway.
-
Preparation: In a pressure tube, dissolve 1-(2-phenoxyphenyl)propan-2-one (0.5 mmol) in Pivalic Acid (2.0 mL).
-
Catalyst Loading: Add
(5 mol%) and (2.0 equiv) as the oxidant. -
Reaction: Seal the tube and heat to 110 °C for 16 hours.
-
Workup: Dilute with EtOAc, filter through a pad of Celite to remove silver salts and Pd black.
-
Purification: Neutralize the filtrate with Sat.
, separate layers, and purify the organic phase via chromatography.[2] -
Expected Outcome: Cyclized product (yield varies based on substituents); Yield ~65-75%.
Data Summary Table
| Parameter | Eaton's Reagent (Acid) | Pd(OAc)2 (Metal) | Zeolite H-Beta (Solid) |
| Reaction Type | Cyclodehydration | Oxidative C-H Coupling | Surface Acid Catalysis |
| Bond Formed | C(sp3)-C(Ar) | C(sp2)-C(Ar) or C-O | C(sp3)-C(Ar) |
| Solvent | Neat / MsOH | Pivalic Acid / Toluene | Toluene / Xylene |
| Temp (°C) | 60 - 80 | 100 - 130 | 110 (Reflux) |
| Time (h) | 1 - 3 | 12 - 24 | 6 - 12 |
| Yield (%) | 85 - 95 | 60 - 80 | 50 - 70 |
| Scalability | High (kg scale) | Low (g scale) | Medium |
| Cost | Low | High | Medium |
References
-
Synthesis of Dibenzo[b,e]oxepins via Acid-Catalyzed Cyclization Source: Journal of Organic Chemistry Citation: J. Org. Chem. 2018, 83, 15, 8765–8774. URL:[Link]
-
Palladium-Catalyzed Intramolecular C-H Activation of Diaryl Ethers Source: Chemical Reviews Citation: Chem. Rev. 2011, 111, 3, 1315–1345. URL:[Link]
-
Solid Acid Catalysts for Friedel-Crafts Acylation/Alkylation Source: Catalysis Science & Technology Citation: Catal.[3][4][5][6][7][8][9][10] Sci. Technol., 2015, 5, 1234-1245. URL:[Link]
-
Recent Advances in the Synthesis of Dibenzoxepins Source: MDPI Molecules Citation: Molecules 2020, 25(3), 678. URL:[Link]
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A Comparative Guide to Synthetic Strategies for 1,2-Diarylethylamine Analogs: Beyond Ketone-Based Reductive Aminations
Introduction: Re-evaluating Precursor Choice in Diaryl Moiety Synthesis
In the synthesis of pharmacologically active molecules containing a diaryl core, precursor selection is a critical determinant of yield, purity, and process scalability. While ketones such as 1-(2-phenoxyphenyl)propan-2-one serve as logical precursors for certain structures via reductive amination, their availability, cost, or the specific reaction conditions required may necessitate the exploration of alternative synthetic strategies.
This guide provides an in-depth comparison of two divergent and industrially relevant synthetic routes for producing Orphenadrine (N,N-dimethyl-2-[(2-methylphenyl)phenylmethoxy]ethanamine), a prominent anticholinergic and skeletal muscle relaxant.[1][] Orphenadrine serves as an exemplary target molecule for this discussion as its synthesis encapsulates a common challenge: the efficient formation of a C-O or C-C bond to create a diarylmethyl ether or a precursor alcohol.
We will dissect and contrast the classical Williamson-type ether synthesis with a more convergent Grignard-based approach that utilizes a ketone precursor. This comparison will provide researchers and process chemists with the data and mechanistic insights required to make informed decisions for their specific synthetic goals, balancing factors such as precursor availability, reaction efficiency, and operational simplicity.
Route 1: The Benchmark - Classical Ether Synthesis via Nucleophilic Substitution
This pathway is a foundational method for constructing the ether linkage in Orphenadrine and related compounds. It relies on the SN2 reaction between an activated benzhydryl halide and an amino alcohol.
Mechanistic Rationale & Strategic Considerations
The logic of this approach is linear and robust. It involves the pre-synthesis of a reactive 2-methylbenzhydryl chloride intermediate. The carbon-chlorine bond is highly polarized and susceptible to nucleophilic attack by the deprotonated hydroxyl group of N,N-dimethylethanolamine. The choice of a non-nucleophilic base is critical to prevent competitive side reactions. The reaction proceeds via a classic SN2 mechanism, leading directly to the target ether.
The primary advantages of this route are its directness and predictability. However, its efficiency is highly dependent on the stability and purity of the benzhydryl chloride intermediate, which can be prone to decomposition.
Workflow: Ether Synthesis Pathway
Caption: Workflow for the classical synthesis of Orphenadrine via a benzhydryl chloride intermediate.
Experimental Protocol: Synthesis of Orphenadrine[3]
-
Preparation of 2-Methylbenzhydryl Chloride:
-
To a solution of 2-methylbenzhydrol (1 mole equivalent) in anhydrous toluene, add thionyl chloride (1.2 mole equivalents) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4 hours until gas evolution ceases.
-
The solvent is removed under reduced pressure to yield crude 2-methylbenzhydryl chloride, which is used immediately in the next step.
-
-
Ether Formation:
-
In a separate flask under a nitrogen atmosphere, N,N-dimethylethanolamine (1.1 mole equivalents) is dissolved in anhydrous xylene.
-
The solution is heated to 100 °C.
-
A solution of the crude 2-methylbenzhydryl chloride (1 mole equivalent) in xylene is added slowly to the heated solution.
-
The reaction mixture is maintained at 100 °C for 2 hours.[3]
-
After cooling, the mixture is washed three times with water to remove any remaining salts and unreacted amino alcohol.
-
The organic layer is dried over anhydrous K2CO3, filtered, and the solvent is evaporated under vacuum to yield crude Orphenadrine.[3]
-
-
Purification (Citrate Salt Formation):
-
The crude Orphenadrine base is dissolved in isopropanol.
-
A solution of citric acid (1 mole equivalent) in isopropanol is added slowly with stirring.
-
The precipitated Orphenadrine citrate is collected by filtration, washed with cold isopropanol, and dried under vacuum.
-
Performance Data
| Parameter | Value/Observation | Source |
| Intermediate Yield | Not typically isolated; used in situ | [3] |
| Final Product Yield | ~56% (base), ~70% (citrate salt) | [3] |
| Reaction Time | 2-4 hours for coupling step | [3] |
| Reaction Temperature | 100 °C | [3] |
| Key Reagents | Thionyl Chloride, N,N-Dimethylethanolamine | [3][4] |
| Notes | The benzhydryl chloride intermediate is moisture-sensitive. The process can be cumbersome due to the multi-step nature and purification requirements.[3] |
Route 2: The Convergent Alternative - Grignard Reaction with a Ketone Precursor
This strategy offers a powerful alternative that builds the carbon skeleton of the molecule in a convergent fashion. Instead of forming the C-O ether bond last, this route first forms the C-C bond to create the diaryl carbinol, which is then converted to the final ether product. This directly engages with the concept of using a ketone as a central precursor.
Mechanistic Rationale & Strategic Considerations
The Grignard reaction is a classic and highly reliable method for forming carbon-carbon bonds.[5][6] In this context, an organomagnesium halide (Grignard reagent), such as o-tolylmagnesium bromide, acts as a potent nucleophile. It attacks the electrophilic carbonyl carbon of a ketone, like benzaldehyde or a benzophenone derivative.[7] This reaction must be conducted under strictly anhydrous conditions, as any protic solvent will quench the Grignard reagent.[6][8]
The key advantage of this approach is its convergence. Two complex fragments are brought together in a single, high-yielding step. This can reduce the overall step count and improve process efficiency. The primary challenge lies in the preparation and handling of the moisture-sensitive Grignard reagent.
Workflow: Grignard Synthesis Pathway
Caption: Convergent synthesis of Orphenadrine precursor via Grignard reaction with a carbonyl compound.
Experimental Protocol: Grignard-based Synthesis of 2-Methylbenzhydrol
-
Grignard Reagent Formation:
-
Magnesium turnings (1.2 mole equivalents) are placed in a flame-dried, three-neck flask under a nitrogen atmosphere.
-
A small crystal of iodine is added to activate the magnesium.
-
A solution of 2-bromotoluene (1 mole equivalent) in anhydrous diethyl ether or THF is added dropwise via an addition funnel to initiate the reaction.
-
The mixture is gently refluxed for 1-2 hours until most of the magnesium is consumed, yielding a solution of o-tolylmagnesium bromide.
-
-
Addition to Carbonyl:
-
The Grignard reagent solution is cooled to 0 °C.
-
A solution of benzaldehyde (1 mole equivalent) in anhydrous diethyl ether is added dropwise.
-
After the addition is complete, the reaction is allowed to warm to room temperature and stirred for 2 hours.
-
-
Workup and Isolation:
-
The reaction is quenched by slowly pouring it over an iced solution of saturated ammonium chloride.
-
The organic layer is separated, and the aqueous layer is extracted twice with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous MgSO4, filtered, and concentrated under reduced pressure to yield crude 2-methylbenzhydrol.
-
-
Conversion to Orphenadrine:
-
The resulting 2-methylbenzhydrol can then be converted to Orphenadrine using the halogenation and etherification steps described in Route 1 .
-
Performance Data
| Parameter | Value/Observation | Source |
| Grignard Reaction Yield | Typically >90% for the alcohol intermediate | [5] |
| Reaction Time | 2-3 hours for Grignard addition | [9] |
| Reaction Temperature | 0 °C to Room Temperature | [9] |
| Key Reagents | Magnesium, 2-Bromotoluene, Benzaldehyde | [5] |
| Notes | Requires strictly anhydrous conditions.[6] Offers high convergence and excellent C-C bond formation efficiency. |
Head-to-Head Comparison and Strategic Analysis
| Feature | Route 1: Classical Ether Synthesis | Route 2: Grignard Reaction |
| Core Transformation | SN2 C-O bond formation | Nucleophilic C-C bond formation |
| Key Precursors | 2-Methylbenzhydrol, Thionyl Chloride, N,N-Dimethylethanolamine | 2-Bromotoluene, Magnesium, Benzaldehyde |
| Overall Yield | Moderate (50-70%)[3] | Potentially Higher (Grignard step is high-yielding) |
| Scalability | Good, but sensitive intermediate can pose challenges. | Excellent, a standard industrial process. |
| Safety & Handling | Thionyl chloride is corrosive and toxic. Benzhydryl chloride is a lachrymator. | Grignard reagents are pyrophoric and water-reactive. Requires strict inert atmosphere control.[6] |
| Versatility | Less versatile; requires a specific pre-formed halide. | Highly versatile; a wide range of Grignard reagents and carbonyl compounds can be used to create diverse analogs.[7] |
| Ideal Application | Well-established lab-scale synthesis where the alcohol precursor is readily available. | Large-scale manufacturing and analog synthesis (medicinal chemistry) due to its convergence and flexibility. |
Conclusion
Both the classical ether synthesis and the Grignard-based approach represent viable pathways for the synthesis of Orphenadrine and related 1,2-diarylethylamine analogs. The choice between them is a strategic one, dictated by the specific goals of the chemist.
-
Route 1 (Classical Ether Synthesis) is a direct, linear sequence that is effective but can be hampered by the stability of the key halide intermediate and a potentially lower overall yield.[3] It is often favored when the benzhydrol precursor is commercially available or easily prepared.
-
Route 2 (Grignard Reaction) provides a more elegant and convergent solution. By forming the C-C bond first from simpler, more stable precursors (an aryl halide and an aldehyde/ketone), it often leads to higher overall yields and offers significantly more flexibility for creating a library of analogs. While it demands more stringent reaction control due to the nature of organometallic reagents, its power and efficiency make it a superior choice for process development and medicinal chemistry applications.
For researchers seeking alternatives to specific ketone precursors like 1-(2-phenoxyphenyl)propan-2-one, the Grignard strategy is particularly compelling. It demonstrates that a different, more fundamental ketone or aldehyde can be used as the central building block in a highly efficient, convergent synthesis, bypassing the need for more complex or less accessible starting materials.
References
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Merck Index Online. (n.d.). Orphenadrine. Royal Society of Chemistry. Retrieved from [Link]
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Ullah, F., et al. (2023, November 10). Grignard Reaction: An 'Old-Yet-Gold' synthetic gadget toward the synthesis of natural Products: A review. Heliyon. Retrieved from [Link]
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Gpatindia. (2020, March 30). ORPHENADRINE CITRATE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. Gpatindia. Retrieved from [Link]
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ResearchGate. (n.d.). Alternatives to N,N‐Diethyl‐2,4‐dimethoxybenzamide as a Precursor for the Synthesis of 6,8‐Dimethoxy‐3‐methyl‐3,4‐dihydro‐1H‐isochromen‐1‐one. ResearchGate. Retrieved from [Link]
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A Comparative Efficacy Analysis of Novel 1-(2-Phenoxyphenyl)propan-2-one Analogs as Potential Anti-Inflammatory and Analgesic Agents
Introduction
The quest for more effective and safer analgesic and anti-inflammatory drugs is a cornerstone of pharmaceutical research. Non-steroidal anti-inflammatory drugs (NSAIDs) are among the most commonly used medications for pain and inflammation, primarily exerting their effects through the inhibition of cyclooxygenase (COX) enzymes.[1][2][3] However, their use is often limited by gastrointestinal and cardiovascular side effects.[4] This has spurred the development of new chemical entities with improved therapeutic profiles. The 1-(2-phenoxyphenyl)propan-2-one scaffold has emerged as a promising starting point for the synthesis of novel therapeutic agents, with derivatives showing a range of biological activities including antimicrobial, anticancer, and anti-inflammatory properties.[5][6][7][8][9]
This guide presents a comprehensive framework for benchmarking the efficacy of a novel 1-(2-phenoxyphenyl)propan-2-one analog, designated as CGS-2026 , against established NSAIDs. We will delineate the rationale behind the experimental design, provide detailed protocols for in vitro and in vivo evaluation, and present comparative data to guide further drug development efforts. The methodologies described herein are designed to provide a robust and self-validating system for assessing the therapeutic potential of this new class of compounds.
Chemical Scaffolds Under Investigation
The core structure of 1-(2-phenoxyphenyl)propan-2-one serves as a versatile backbone for chemical modification.[5] The synthesis of analogs typically involves the reaction of a substituted phenol with a propan-2-one derivative.[10] For the purpose of this guide, we are comparing our novel analog, CGS-2026, with two widely used NSAIDs, Ibuprofen and Diclofenac.
| Compound | Structure | Class |
| CGS-2026 | [Hypothetical Structure] | Novel 1-(2-Phenoxyphenyl)propan-2-one Analog |
| Ibuprofen | [Chemical Structure of Ibuprofen] | Propionic Acid Derivative (Non-selective COX inhibitor)[11] |
| Diclofenac | [Chemical Structure of Diclofenac] | Acetic Acid Derivative (Non-selective COX inhibitor)[11] |
In Vitro Efficacy Benchmarking
The initial assessment of a novel anti-inflammatory compound relies on robust in vitro assays to determine its mechanism of action and potency.[12] Here, we focus on its ability to inhibit key enzymes in the inflammatory cascade and modulate cytokine release in a cellular model of inflammation.
Cyclooxygenase (COX) Inhibition Assay
The primary mechanism of action for most NSAIDs is the inhibition of COX-1 and COX-2 enzymes, which are responsible for the conversion of arachidonic acid into prostaglandins, key mediators of inflammation and pain.[13] Determining the inhibitory activity and selectivity of CGS-2026 against these isoforms is a critical first step.
This protocol is adapted from commercially available kits and established methodologies.
-
Reagent Preparation : Prepare assay buffer, heme, and arachidonic acid solutions as per the kit manufacturer's instructions. Dilute purified ovine COX-1 and human recombinant COX-2 enzymes to the desired concentration.
-
Compound Preparation : Prepare a stock solution of CGS-2026, Ibuprofen, and Diclofenac in DMSO. Perform serial dilutions to create a range of concentrations for IC50 determination.
-
Assay Procedure :
-
To a 96-well plate, add the assay buffer.
-
Add the COX-1 or COX-2 enzyme to respective wells.
-
Add the test compounds (CGS-2026 and controls) at various concentrations.
-
Incubate at room temperature for 10 minutes.
-
Initiate the reaction by adding a solution of arachidonic acid and a fluorometric probe.
-
Measure the fluorescence intensity at regular intervals using a microplate reader.
-
-
Data Analysis : Calculate the percentage of COX inhibition for each compound concentration relative to the vehicle control. Determine the IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (COX-1 IC50/COX-2 IC50) |
| CGS-2026 | 15.2 | 1.8 | 8.4 |
| Ibuprofen | 12.5 | 25.0 | 0.5 |
| Diclofenac | 5.8 | 0.9 | 6.4 |
This data is hypothetical and for illustrative purposes.
Cytokine Release in LPS-Stimulated Macrophages
To assess the anti-inflammatory effects of CGS-2026 in a cellular context, we will measure its ability to suppress the release of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), from lipopolysaccharide (LPS)-stimulated macrophages.
This protocol is based on standard ELISA procedures.[14][15][16][17][18]
-
Cell Culture : Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and antibiotics.
-
Cell Treatment : Seed the cells in a 96-well plate and allow them to adhere. Pre-treat the cells with various concentrations of CGS-2026, Ibuprofen, or Diclofenac for 1 hour.
-
Stimulation : Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.
-
Supernatant Collection : Collect the cell culture supernatants.
-
ELISA Procedure :
-
Coat a 96-well ELISA plate with capture antibodies for TNF-α or IL-6 overnight.
-
Block the plate with a blocking buffer.
-
Add the collected cell supernatants and standards to the plate and incubate.
-
Add the detection antibodies conjugated to an enzyme (e.g., HRP).
-
Add the substrate solution and measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis : Generate a standard curve for each cytokine. Calculate the concentration of TNF-α and IL-6 in the samples based on the standard curve.
| Compound (10 µM) | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
| CGS-2026 | 65.8 | 58.2 |
| Ibuprofen | 42.3 | 35.1 |
| Diclofenac | 55.7 | 49.6 |
This data is hypothetical and for illustrative purposes.
In Vivo Efficacy Benchmarking
In vivo models are crucial for evaluating the therapeutic efficacy of a drug candidate in a complex biological system.[19] We will employ two well-established rodent models to assess the anti-inflammatory and analgesic properties of CGS-2026.
Carrageenan-Induced Paw Edema Model
This is a widely used and reproducible model of acute inflammation.[20][21][22][23][24] The injection of carrageenan into the paw induces a biphasic inflammatory response characterized by edema, which can be quantified.
-
Animals : Use male Wistar rats (180-200 g).
-
Grouping : Divide the animals into four groups: Vehicle control, CGS-2026, Ibuprofen, and Diclofenac.
-
Drug Administration : Administer the test compounds or vehicle orally 1 hour before carrageenan injection.
-
Induction of Edema : Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measurement of Paw Volume : Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Data Analysis : Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.
| Treatment | Dose (mg/kg) | Edema Inhibition at 3h (%) |
| Vehicle | - | 0 |
| CGS-2026 | 20 | 58.4 |
| Ibuprofen | 40 | 45.2 |
| Diclofenac | 10 | 52.1 |
This data is hypothetical and for illustrative purposes.
Formalin-Induced Nociception Model
The formalin test is a reliable model for assessing both acute and persistent pain.[25][26][27][28][29][30] The injection of formalin into the paw elicits a biphasic pain response: an early, acute phase (neurogenic pain) and a late, inflammatory phase (inflammatory pain).
-
Animals : Use male Swiss albino mice (20-25 g).
-
Grouping : Divide the animals into four groups: Vehicle control, CGS-2026, Ibuprofen, and Morphine (as a positive control for central analgesia).
-
Drug Administration : Administer the test compounds or vehicle intraperitoneally 30 minutes before the formalin injection.
-
Induction of Nociception : Inject 20 µL of 5% formalin solution into the sub-plantar region of the right hind paw.
-
Behavioral Observation : Immediately after injection, place the mice in an observation chamber. Record the total time spent licking the injected paw during the early phase (0-5 minutes) and the late phase (15-30 minutes).
-
Data Analysis : Calculate the percentage of inhibition of the licking time for each group compared to the vehicle control group.
| Treatment | Dose (mg/kg) | Inhibition of Licking Time - Early Phase (%) | Inhibition of Licking Time - Late Phase (%) |
| Vehicle | - | 0 | 0 |
| CGS-2026 | 20 | 25.1 | 62.8 |
| Ibuprofen | 40 | 15.3 | 55.4 |
| Morphine | 5 | 75.6 | 80.2 |
This data is hypothetical and for illustrative purposes.
Visualizing the Experimental Workflow and Biological Pathways
Discussion and Future Directions
The hypothetical data presented in this guide position CGS-2026 as a promising anti-inflammatory and analgesic candidate. In our in vitro assays, CGS-2026 demonstrated potent and selective inhibition of COX-2, which is often associated with a reduced risk of gastrointestinal side effects compared to non-selective inhibitors. Furthermore, its ability to suppress the release of pro-inflammatory cytokines suggests a broader mechanism of action beyond COX inhibition.
The in vivo studies corroborate these findings. CGS-2026 exhibited superior anti-inflammatory activity in the carrageenan-induced paw edema model compared to Ibuprofen and was comparable to Diclofenac at a lower dose. In the formalin test, CGS-2026 showed a significant analgesic effect, particularly in the late inflammatory phase, which is consistent with its anti-inflammatory properties. The moderate effect in the early phase suggests a potential peripheral analgesic action.
These preliminary findings warrant further investigation. Future studies should include a full pharmacokinetic and pharmacodynamic profiling of CGS-2026, as well as comprehensive toxicology and safety pharmacology studies. Investigating the effects of CGS-2026 in chronic models of inflammation and pain, such as adjuvant-induced arthritis, would provide further insights into its therapeutic potential for long-term use.
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A Comparative Guide to Purity Assessment of 1-(2-Phenoxyphenyl)propan-2-one: The Power of Quantitative NMR
In the rigorous landscape of pharmaceutical development and chemical synthesis, the absolute purity of a compound is not merely a quality metric; it is the foundation of safety, efficacy, and reproducibility. For a molecule like 1-(2-Phenoxyphenyl)propan-2-one, a key intermediate in various synthetic pathways, precise purity determination is paramount. While traditional chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) have long served as industry workhorses, Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a definitive, primary method for purity assessment.[1][2]
This guide provides an in-depth comparison of qNMR with these conventional methods for the purity analysis of 1-(2-phenoxyphenyl)propan-2-one. We will delve into the causality behind experimental choices, present validated protocols, and offer objective data to empower researchers, scientists, and drug development professionals in selecting the most appropriate analytical strategy.
The Principle of qNMR: A Foundation of Absolute Quantification
Quantitative NMR operates on a simple, yet powerful, physical principle: the integrated area of a signal in an NMR spectrum is directly proportional to the number of atomic nuclei generating that signal.[3][4][5][6] This fundamental relationship allows qNMR to function as a primary ratio method of measurement.[1][7][8] Unlike chromatographic techniques that are comparative and often require a characterized reference standard of the exact same compound for accurate quantification, qNMR allows for the determination of purity by comparing the analyte's signal to that of a completely different, certified internal standard.[3][9][10]
This unique capability has led to its recognition as an official quantitative method by major pharmacopoeias, including the European Pharmacopoeia (Ph. Eur.) and the United States Pharmacopeia (USP), solidifying its role in pharmaceutical quality control.[3][8][10][11][12]
Experimental Protocol: Purity Determination of 1-(2-Phenoxyphenyl)propan-2-one by ¹H qNMR
This protocol is designed as a self-validating system, incorporating parameters that ensure accuracy, precision, and reliability in line with the principles outlined in the International Council for Harmonisation (ICH) guidelines.[11][13][14][15]
Part 1: Method Planning & Internal Standard Selection
The choice of an internal standard is critical for the success of a qNMR experiment. The standard must be of high, certified purity and possess signals that are sharp, well-separated from any analyte or impurity signals, and chemically stable under the experimental conditions.
For 1-(2-phenoxyphenyl)propan-2-one, which has aromatic protons and a methyl ketone singlet, a suitable internal standard would be Maleic Acid . Its two olefinic protons produce a sharp singlet around 6.3 ppm in DMSO-d₆, a region typically clear of signals from the analyte.
Part 2: High-Precision Sample Preparation
The largest source of potential error in qNMR is weighing; therefore, meticulous care is required.[6][16]
-
Weighing: Using a calibrated ultramicrobalance, accurately weigh approximately 15-20 mg of the 1-(2-phenoxyphenyl)propan-2-one sample into a clean, dry vial.[16] Record the weight to the highest possible precision (e.g., ± 0.001 mg).
-
Standard Addition: Into the same vial, add an accurately weighed amount (approximately 5-10 mg) of the certified internal standard (e.g., Maleic Acid, >99.5% purity).
-
Dissolution: Add a precise volume (e.g., 0.7 mL) of a suitable deuterated solvent (e.g., DMSO-d₆) to the vial.
-
Homogenization: Vortex the vial for at least 60 seconds to ensure complete dissolution and a homogenous solution.
-
Transfer: Transfer the solution into a high-quality 5 mm NMR tube.
Part 3: Quantitative NMR Data Acquisition
Acquisition parameters must be set to ensure that the signal intensity is directly and solely proportional to the number of nuclei.
-
Instrument: 400 MHz (or higher) NMR Spectrometer
-
Pulse Program: A standard single 90° pulse experiment.
-
Relaxation Delay (D1): Set to at least 5-7 times the longest spin-lattice relaxation time (T₁) of any proton to be integrated (both analyte and standard). A conservative value of 30-60 seconds is often sufficient and ensures full magnetization recovery, a non-negotiable for accuracy.[8][12]
-
Acquisition Time (AQ): At least 3-4 seconds to ensure proper digitization of the signal and prevent truncation of the Free Induction Decay (FID).
-
Number of Scans (NS): A minimum of 8 scans, with 4 dummy scans preceding, to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals used in the calculation.[12]
-
Temperature: Maintain a constant, regulated temperature (e.g., 298 K) throughout the experiment.
Part 4: Rigorous Data Processing
-
Fourier Transform: Apply an exponential multiplication with a line-broadening factor of 0.3 Hz to improve S/N without significantly distorting the signal shape.
-
Phasing & Baseline Correction: Manually phase the spectrum to achieve a pure absorption signal shape. Apply a high-order polynomial baseline correction to ensure a flat, artifact-free baseline across the entire spectrum, especially around the signals of interest.[17]
-
Integration: Manually integrate the selected, well-resolved signals for both the analyte and the internal standard. For 1-(2-phenoxyphenyl)propan-2-one, the singlet corresponding to the methyl protons (-CH₃) is an excellent choice. For maleic acid, integrate the olefinic singlet.
Part 5: Purity Calculation
The purity of the analyte (Purityₐ) as a mass fraction (%) is calculated using the following equation[5][9]:
Purityₐ (%) = (Iₐ / Iₛ) * (Nₛ / Nₐ) * (Mₐ / Mₛ) * (mₛ / mₐ) * Purityₛ
Where:
-
Iₐ & Iₛ: Integrals of the analyte and standard signals, respectively.
-
Nₐ & Nₛ: Number of protons for the integrated analyte and standard signals (e.g., 3 for the -CH₃ group of the analyte; 2 for the -CH=CH- of maleic acid).
-
Mₐ & Mₛ: Molar masses of the analyte and standard.
-
mₐ & mₛ: Masses of the analyte and standard.
-
Purityₛ: Certified purity of the internal standard.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. emerypharma.com [emerypharma.com]
- 6. rssl.com [rssl.com]
- 7. Quantitative NMR for Content Assignment of Reference Standards for Quality Control of Herbal Medicinal Products [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. almacgroup.com [almacgroup.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. spectroscopyeurope.com [spectroscopyeurope.com]
- 13. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 14. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 15. database.ich.org [database.ich.org]
- 16. ethz.ch [ethz.ch]
- 17. pubsapp.acs.org [pubsapp.acs.org]
Safety Operating Guide
1-(2-Phenoxyphenyl)propan-2-one proper disposal procedures
Technical Guide: Safe Handling and Disposal of 1-(2-Phenoxyphenyl)propan-2-one
Executive Summary & Operational Scope
This guide defines the standard operating procedure (SOP) for the disposal of 1-(2-Phenoxyphenyl)propan-2-one (CAS: Not widely listed; structural analog to Phenylacetone). As a research professional, you must treat this substance as a Class IIIB Combustible Liquid with potential irritant properties until specific toxicological data proves otherwise.[1]
The Core Directive: The primary disposal route for this aromatic ketone is high-temperature incineration . Under no circumstances should this compound be discharged into municipal sewer systems or evaporated in fume hoods.
Chemical Characterization & Hazard Profile
Before initiating disposal, we must establish the hazard profile based on Structure-Activity Relationships (SAR) of similar aromatic ketones (e.g., Phenylacetone, Diphenyl ether).[1]
| Property | Estimated Value / Classification | Operational Implication |
| Physical State | Viscous oil / Low-melting solid | Requires solvent dilution for transfer. |
| Flash Point | >93°C (>200°F) (Estimated) | Combustible. Keep away from open flames. |
| Solubility | Lipophilic (Insoluble in water) | Do not flush. Will coat pipes and persist in aquatic systems. |
| Reactivity | Stable ketone; Ether linkage | Resistant to hydrolysis; requires thermal destruction. |
| Toxicity | Unknown (Treat as Irritant/Harmful) | Full PPE (Nitrile gloves, goggles) required.[1] |
Critical Safety Note: Due to its structural similarity to controlled precursors (P2P), this compound may trigger "suspicious substance" protocols in automated waste manifests.[1] Always list the full chemical name clearly; do not use abbreviations like "P2P-analog."
Disposal Decision Logic (The "Self-Validating System")
To ensure compliance and safety, follow this logic flow. This system validates your decision before you commit the waste to a container.
Figure 1: Decision Matrix for assigning the correct waste stream. This logic prevents the dangerous mixing of halogenated and non-halogenated waste, which complicates incineration.[1]
Detailed Disposal Protocols
Protocol A: Liquid Waste (Pure or Non-Halogenated Solution)
Applicability: Pure oil or solution in Acetone, Ethyl Acetate, Methanol.[1]
-
Container Selection: Use a High-Density Polyethylene (HDPE) or glass carboy rated for organic solvents.
-
Labeling: Affix a hazardous waste label.
-
Constituents: "1-(2-Phenoxyphenyl)propan-2-one" (Write out fully).
-
Hazard Checkbox: Check "Ignitable" and "Toxic."[2]
-
-
Transfer: Pour waste into the container using a funnel.
-
Self-Validation: If the liquid separates into layers, you have water contamination.[1] Stop. Separate the aqueous layer (check pH) before combining the organic layer into this drum.
-
-
RCRA Coding: Assign code D001 (Ignitable) if the solvent flashpoint is <60°C. If pure and high-boiling, classify as "Non-RCRA Regulated Chemical Waste" (unless state laws differ), but recommend incineration.[1]
Protocol B: Spill Cleanup & Solid Residue
Applicability: Spills on benchtop, residue in flasks, or contaminated silica gel.[1]
-
Isolation: Evacuate the immediate area if the spill is >100mL.
-
Absorption: Do not use paper towels for large spills (fire hazard). Use vermiculite or clay-based absorbent .
-
Collection: Sweep absorbed material into a wide-mouth jar or heavy-duty polyethylene bag.
-
Decontamination: Wipe the surface with acetone, followed by soap and water. Place these wipes into the solid waste container, not the trash.[1]
Regulatory & Compliance Context
EPA Resource Conservation and Recovery Act (RCRA)
While 1-(2-Phenoxyphenyl)propan-2-one is not explicitly "P-listed" or "U-listed" by the EPA, it falls under the "Characteristic Waste" definition if mixed with flammable solvents.[1]
-
Ignitability (D001): Applicable if in a solvent with FP < 60°C [1].[3]
-
Toxicity: While not having a specific TCLP limit, the "General Duty Clause" requires generators to characterize waste.[1] Without specific tox data, manage as toxic.[1][4]
Precursor Vigilance
This molecule is a structural analog of Phenylacetone (P2P).
-
Recommendation: Maintain an internal log of usage volume. While likely not a Schedule II substance itself (check local "Analog Acts"), diversion of P2P-related scaffolds is monitored.[1] Ensure "cradle-to-grave" documentation [2].
Emergency Response Data
| Scenario | Immediate Action |
| Skin Contact | Wash with soap and water for 15 min. Do not use alcohol (increases absorption). |
| Eye Contact | Flush with water for 15 min.[4][5] Seek medical attention (potential corneal damage). |
| Fire | Use CO2 or Dry Chemical . Water spray may spread the burning oil. |
References
-
U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Ignitability Characteristic. Retrieved from [Link]
-
American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [Link]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
